molecular formula C45H38O18 B8270076 Procyanidin C2 CAS No. 37064-31-6

Procyanidin C2

Cat. No.: B8270076
CAS No.: 37064-31-6
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-WNCKYJNFSA-N
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Description

Procyanidin C2 is a proanthocyanidin consisting of three (+)-catechin trimer joined by two successive (4alpha->8)-linkages. It has a role as a metabolite and an antioxidant. It is a hydroxyflavan, a proanthocyanidin and a polyphenol. It is functionally related to a (+)-catechin.
This compound has been reported in Potentilla longifolia and Vitis vinifera with data available.

Properties

CAS No.

37064-31-6

Molecular Formula

C45H38O18

Molecular Weight

866.8 g/mol

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1

InChI Key

MOJZMWJRUKIQGL-WNCKYJNFSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathways of Procyanidin C2 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Procyanidin C2, a B-type proanthocyanidin trimer, is a significant plant secondary metabolite renowned for its antioxidant properties and its role in the sensory attributes of many foods and beverages. Understanding its biosynthetic pathway is critical for applications in metabolic engineering, agriculture, and pharmacology. This technical guide provides an in-depth exploration of the molecular pathways leading to the synthesis of this compound, from the general flavonoid pathway to the specific enzymatic steps that create its flavan-3-ol monomeric units, and their subsequent polymerization. The guide includes summaries of quantitative data, detailed experimental protocols for key enzymatic assays, and diagrams of the biochemical routes and experimental workflows.

Biosynthesis of Flavan-3-ol Monomers: The Precursors to Procyanidins

This compound is an oligomer constructed from flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin. The synthesis of these monomers is a well-characterized branch of the flavonoid biosynthetic pathway, which itself originates from the phenylpropanoid pathway. The entire process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions localized on the cytosolic face of the endoplasmic reticulum.[1]

The core pathway involves the sequential action of enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) to produce dihydroflavonols like dihydroquercetin. A key enzyme, Flavonoid 3'-hydroxylase (F3'H), is responsible for establishing the 3',4'-dihydroxy substitution pattern on the B-ring, which is characteristic of procyanidins.[1]

From the central intermediate, leucocyanidin, the pathway bifurcates to produce the two primary flavan-3-ol stereoisomers:

  • Synthesis of (+)-Catechin (a 2,3-trans-flavan-3-ol): Leucoanthocyanidin Reductase (LAR) directly reduces leucocyanidin to produce (+)-catechin. This represents a critical and committed step towards proanthocyanidin synthesis in many plants.[2][3]

  • Synthesis of (-)-Epicatechin (a 2,3-cis-flavan-3-ol): This is a two-step process. First, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound cyanidin.[4] Subsequently, Anthocyanidin Reductase (ANR) reduces cyanidin to yield (-)-epicatechin.[4]

These two distinct routes provide the essential building blocks for the assembly of this compound.

Figure 1: General biosynthetic pathway for the flavan-3-ol monomers (+)-catechin and (-)-epicatechin.

Polymerization to this compound

This compound is a B-type trimer, meaning its three flavan-3-ol units are linked by C4→C8 carbon-carbon bonds.[5] The precise mechanism of polymerization in vivo is an area of ongoing research, but it is understood to proceed via the condensation of a "starter unit" with two "extension units".

  • Starter Unit: A terminal flavan-3-ol, such as (+)-catechin or (-)-epicatechin, which initiates the polymer chain.

  • Extension Unit: The bulk of the polymer is formed by the sequential addition of extension units. These units are believed to be derived from leucocyanidins, which readily form highly reactive carbocation or quinone methide intermediates at the C4 position under acidic conditions.[4][6]

The polymerization process involves the nucleophilic attack from the electron-rich C8 position of the starter unit (or the growing polymer) onto the electrophilic C4 carbocation of the extension unit. This forms the characteristic C4→C8 interflavan bond. This process repeats to elongate the chain, forming dimers (Procyanidin B-type), trimers (Procyanidin C-type), and higher-order polymers.[6] While this condensation can occur non-enzymatically in vitro, there is evidence suggesting that enzymes such as laccases or polyphenol oxidases may be involved in the polymerization process in vivo.[7]

Procyanidin_C2_Polymerization cluster_step1 cluster_step2 Starter Starter Unit ((+)-Catechin) plus1 + Ext1_source Leucocyanidin Ext1_carbocation Extension Unit 1 (Carbocation at C4) Ext1_source->Ext1_carbocation H⁺ Dimer Procyanidin B-type Dimer (C4→C8 linkage) Ext1_carbocation->Dimer Nucleophilic attack from C8 plus2 + Ext2_source Leucocyanidin Ext2_carbocation Extension Unit 2 (Carbocation at C4) Ext2_source->Ext2_carbocation H⁺ Trimer This compound Trimer Ext2_carbocation->Trimer Nucleophilic attack from C8

Figure 2: Proposed non-enzymatic polymerization of flavan-3-ols to form this compound.

Quantitative Data

Quantitative analysis of the enzymes in the proanthocyanidin pathway is challenging and often species-specific. The available data provides insight into the efficiency of these key catalytic steps.

EnzymeSpeciesSubstrateKm (µM)Specific ActivityReference
LAR Desmodium uncinatumLeucocyanidinN/A~10 µmol min⁻¹ mg⁻¹[3][8]
ANR Vitis viniferaCyanidin35.71.12 nkat mg⁻¹Bogs et al., 2005 (Plant Physiology)
DFR Vitis viniferaDihydroquercetin6.51.4 pkat mg⁻¹Bogs et al., 2005 (Plant Physiology)

N/A: Data not available in the cited sources. Note: nkat = nanomoles per second.

Key Experimental Protocols

The functions of the key enzymes LAR and ANR were elucidated through a combination of in vitro enzymatic assays and in vivo genetic studies.

In Vitro Enzyme Activity Assay: Anthocyanidin Reductase (ANR)

This protocol is based on the spectrophotometric measurement of NADPH consumption.[9] ANR catalyzes the reduction of cyanidin to epicatechin, a reaction that requires NADPH as a cofactor.

  • Protein Extraction:

    • Grind plant tissue (e.g., young leaves, fruit skin) to a fine powder in liquid nitrogen.

    • Extract the powder with a buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM PMSF, and 5% w/v polyvinylpolypyrrolidone).

    • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet debris. The supernatant contains the crude protein extract.

    • Determine the total protein concentration using a standard method (e.g., Bradford assay).[9]

  • Enzyme Assay:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM phosphate buffer (pH 6.5)

      • 200 µM NADPH

      • Crude protein extract (50-100 µg total protein)

    • Initiate the reaction by adding the substrate, 50 µM cyanidin chloride.

    • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over 5-10 minutes using a spectrophotometer.

    • A control reaction without cyanidin chloride or with boiled protein extract should be run to account for non-specific NADPH oxidation.

  • Data Analysis:

    • Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6.22 mM⁻¹ cm⁻¹).

    • Enzyme activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein (nmol min⁻¹ mg⁻¹).[10]

In Vivo Gene Function Analysis: Virus-Induced Gene Silencing (VIGS) of ANR

VIGS is used to transiently silence a target gene in plants to observe the resulting phenotype. This method was used to confirm the role of ANR in flavan-3-ol synthesis in grapevine.[9]

VIGS_Workflow A 1. Isolate RNA & Synthesize cDNA from Grapevine Tissue B 2. Amplify a ~300bp Fragment of the Target ANR Gene via PCR A->B C 3. Clone ANR Fragment into the pTRV2 VIGS Vector B->C D 4. Transform pTRV2-ANR and pTRV1 into Agrobacterium tumefaciens C->D E 5. Co-infiltrate Agrobacterium Cultures into Young Grapevine Leaves D->E F 6. Incubate Plants for 15-20 Days for Silencing to Establish E->F G 7. Harvest Control (Empty Vector) and ANR-Silenced Leaves F->G H 8. Extract Metabolites and Analyze Catechin/Epicatechin Levels via HPLC G->H

Figure 3: Experimental workflow for Virus-Induced Gene Silencing (VIGS) to study ANR gene function.

Transcriptional Regulation of the Pathway

The biosynthesis of proanthocyanidins is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., LAR, ANR) is controlled by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[11] These proteins often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the target biosynthetic genes to activate their transcription.[11][12] In Arabidopsis, key regulators include the MYB protein TT2, the bHLH protein TT8, and the WD40 protein TTG1.[11] Homologous regulators have been identified in many other plant species, including grapevine, apple, and mango, demonstrating a conserved mechanism for controlling the flow of metabolites into the proanthocyanidin pathway.[13][14]

References

A Technical Guide to Procyanidin C2: Natural Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2 is a B-type proanthocyanidin, a class of condensed tannins formed from the oligomerization of flavan-3-ol units. Specifically, it is a trimer composed of three (+)-catechin units linked by C4→C8 bonds. These polyphenolic compounds are of significant interest in research and drug development due to their potent antioxidant and anti-inflammatory properties, which contribute to their potential roles in mitigating chronic diseases. This guide provides a detailed overview of the natural distribution of this compound, quantitative data, established experimental protocols for its study, and its known interactions with key biological signaling pathways.

Natural Sources and Distribution

This compound is found in a variety of plants and plant-based foods. Its presence is widespread, though concentrations vary significantly between species, cultivars, and the specific part of the plant.

Key natural sources include:

  • Grapes (Vitis vinifera): Found abundantly in the seeds and skin.[1][2]

  • Barley (Hordeum vulgare): Present in the grain, and consequently in malt and beer.[3]

  • Apples (Malus domestica): Distributed in the fruit, with higher concentrations often in the peel.[4][5][6]

  • Cocoa (Theobroma cacao): While cocoa is rich in other procyanidins like Procyanidin C1 (epicatechin trimer), this compound (catechin trimer) is noted to be absent, highlighting the specificity of flavan-3-ol building blocks in different plants.[7]

  • Pine Bark: Extracts from maritime pine bark are a known source of various procyanidins.

  • Other Sources: this compound has also been identified in Betula spp. (birch), Pinus radiata, Potentilla viscosa, and Salix caprea (goat willow).

Quantitative Data

Quantifying this compound precisely can be challenging due to the complexity of plant extracts, which contain a mixture of monomers, dimers, and higher-order polymers. The following table summarizes available quantitative data for procyanidin trimers, including this compound, in several key sources.

Natural SourcePart of SourceAnalyteConcentration / AmountReference(s)
Grape SeedsSeedTotal Procyanidin Trimers1176 mg/100 g (11.76 mg/g)[2]
BarleyGrainThis compound7.0 - 10.5 µg/g[3]
Apples (Various)FruitTotal Procyanidins12.3 - 252.4 mg/serving[5]
Cocoa Powder (Natural)Bean (Non-fat solids)Total Procyanidins~40.8 mg/g[8]
Chocolate (Unsweetened)Bean (Non-fat solids)Total Procyanidins~22.3 mg/g[8]

Note: Data often represents total procyanidins or total trimers due to analytical methods. Values can vary significantly based on cultivar, ripeness, processing, and analytical methodology.[3][5]

Experimental Protocols

The extraction, isolation, and quantification of this compound require multi-step procedures to separate it from a complex matrix of other polyphenols.

General Experimental Workflow

The overall process for analyzing this compound from a plant source follows a logical sequence of extraction, purification, and quantification.

G A Plant Material (e.g., Grape Seeds, Barley) B Grinding & Homogenization A->B Preparation C Solvent Extraction (e.g., Aqueous Acetone/Ethanol) B->C Extraction D Filtration / Centrifugation C->D E Crude Extract D->E F Purification / Fractionation (e.g., Sephadex LH-20, SPE) E->F Purification G Isolated Procyanidin Fractions (Monomers, Dimers, Trimers, etc.) F->G H Quantification & Analysis (Normal-Phase HPLC-FLD) G->H Analysis I Data Interpretation H->I

Caption: High-level workflow for the extraction and analysis of this compound.

Extraction Protocols

The primary goal of extraction is to efficiently solubilize procyanidins from the solid plant matrix.

  • Recommended Method: Solvent-Based Extraction

    • Preparation: Lyophilize (freeze-dry) and grind the plant material (e.g., grape seeds) to a fine powder to maximize surface area.

    • Solvent Selection: Aqueous acetone (typically 70-80%) is highly effective for extracting procyanidins.[9] Aqueous ethanol (60-80%) is also a common and less toxic alternative.[10] The addition of a small amount of acid (e.g., 0.1-1% formic or acetic acid) can improve stability and extraction efficiency.[11]

    • Procedure:

      • Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio between 1:10 and 1:50 (w/v).

      • Agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a period ranging from 30 minutes to several hours.

      • For enhanced efficiency, Ultrasonic-Assisted Extraction (UAE) can be employed. Sonicate the mixture for 15-50 minutes, which significantly reduces extraction time.[10]

    • Separation: Centrifuge the suspension (e.g., at 4000 rpm for 15 min) and collect the supernatant. The extraction process may be repeated on the solid residue to ensure complete recovery.

    • Solvent Removal: Combine the supernatants and remove the organic solvent (acetone/ethanol) using a rotary evaporator under vacuum. The remaining aqueous solution is the crude extract.

Isolation and Purification

Crude extracts require purification to separate procyanidins from other compounds (sugars, acids, other phenolics) and to fractionate them by their degree of polymerization.

  • Recommended Method: Column Chromatography

    • Stationary Phase: Sephadex LH-20 is the most widely used resin for separating procyanidin oligomers from monomers and polymeric tannins.[12][13] Solid-Phase Extraction (SPE) cartridges (e.g., C18, Diol) are also used for cleanup and fractionation.[9][12]

    • Procedure (Sephadex LH-20):

      • Equilibrate a Sephadex LH-20 column with an initial mobile phase (e.g., methanol-water mixture).

      • Load the aqueous crude extract onto the column.

      • Elute with a stepwise gradient of solvents. Phenolic acids and other small molecules are typically washed out first with aqueous solvents.

      • Elute flavan-3-ol monomers (catechin, epicatechin) and oligomers using increasing concentrations of ethanol or acetone in water.

      • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

      • Combine fractions containing the desired trimeric procyanidins (including this compound).

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual procyanidin oligomers.

  • Recommended Method: Normal-Phase (NP-HPLC) with Fluorescence Detection (FLD)

    • Rationale: NP-HPLC excels at separating procyanidin classes based on their degree of polymerization.[14][15][16] Fluorescence detection offers high sensitivity and selectivity for flavan-3-ols.

    • Chromatographic Conditions (Example):

      • Column: A diol or silica-based stationary phase column is commonly used.[16][17]

      • Mobile Phase: A binary gradient system is typical.

        • Mobile Phase A: Acetonitrile with a small percentage of acetic or formic acid (e.g., Acetonitrile:Acetic Acid 98:2 v/v).

        • Mobile Phase B: Methanol:Water:Acetic Acid (e.g., 95:3:2 v/v/v).

      • Gradient: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute oligomers of increasing size.

      • Detection: Fluorescence Detector (FLD) set to an excitation wavelength of ~275-280 nm and an emission wavelength of ~310-320 nm.[11]

    • Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of purified this compound analytical standards.[14]

Biological Activity and Signaling Pathways

Procyanidins, including trimers like this compound, are known to modulate inflammatory responses. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

Pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the NF-κB pathway.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, various cytokines).[18][19]

Procyanidins have been shown to inhibit this pathway at multiple steps. Studies on procyanidin extracts and specific oligomers demonstrate they can prevent the degradation of IκBα and inhibit the nuclear translocation of the NF-κB p65 subunit.[20] This action effectively blocks the inflammatory cascade. While many studies use extracts or other procyanidin oligomers, the fundamental anti-inflammatory mechanism is conserved across the class, with the degree of polymerization influencing the magnitude of the effect.[19]

G cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNF Receptor IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB (Inactive) IκBα->IκBα-NF-κB Degradation Degradation IκBα->Degradation Degradation NF-κB NF-κB NF-κB->IκBα-NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocation Gene Transcription Pro-inflammatory Gene Transcription NF-κB_nuc->Gene Transcription Induces Inflammation Inflammatory Response (NO, PGE2, Cytokines) Gene Transcription->Inflammation This compound This compound This compound->NF-κB_nuc Inhibits Translocation

Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.

References

Physical and chemical properties of Procyanidin C2.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and cocoa. This polyphenolic compound has garnered significant interest within the scientific community due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties

This compound is a B-type proanthocyanidin trimer, meaning it consists of three flavan-3-ol units linked by single carbon-carbon bonds. Specifically, it is a trimer of (+)-catechin units connected by two successive (4α→8) linkages.[1] Its structure confers specific physical and chemical characteristics that are crucial for its biological activity and analytical characterization.

General Properties
PropertyValueSource
Synonyms Procyanidin trimer C2, Catechin-(4α→8)-catechin-(4α→8)-catechinPubChem
Appearance As part of procyanidin extracts, it can range from a deep rose to a light brown refined powder. Oligomeric procyanidins are described as colorless to light brown.[2]
Taste Reported to be bitter.[3]
Tabulated Physicochemical Data
PropertyValueMethodReference
Molecular Formula C45H38O18-[4]
Molar Mass 866.74 g/mol -[4]
Exact Mass 866.20581436 DaComputed[1]
Melting Point Not experimentally available.-[5]
Solubility Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone.General observation for procyanidins.[2][6]
logP (Octanol-Water Partition Coefficient) 3.38ALOGPS (Predicted)[5]
pKa (Strongest Acidic) 8.64ChemAxon (Predicted)[5]

Experimental Protocols

Isolation and Purification of this compound from Grape Seeds

This protocol is a composite method based on established techniques for proanthocyanidin extraction and purification.

Objective: To isolate and purify this compound from grape seeds.

Materials:

  • Grape seeds

  • Acetone (70% aqueous solution)

  • Ethyl acetate

  • Methanol

  • Water (deionized)

  • Sephadex LH-20 resin

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

Methodology:

  • Extraction:

    • Grind dried grape seeds into a fine powder.

    • Extract the powder with 70% aqueous acetone at room temperature with constant stirring for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.

    • The resulting aqueous extract is then subjected to liquid-liquid extraction with ethyl acetate. The ethyl acetate fraction, containing oligomeric procyanidins, is collected.

  • Column Chromatography:

    • Evaporate the ethyl acetate extract to dryness and redissolve the residue in methanol.

    • Apply the methanolic solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol to separate compounds based on size. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC. Fractions containing trimeric procyanidins are pooled.

  • Solid-Phase Extraction (SPE):

    • Further purify the pooled fractions using C18 SPE cartridges to remove more polar and non-polar impurities.

    • Condition the cartridge with methanol followed by water.

    • Load the sample and wash with water to remove sugars and other polar compounds.

    • Elute the procyanidins with methanol.

  • Semi-Preparative HPLC:

    • Concentrate the methanolic eluate from SPE and inject it into a semi-preparative HPLC system.

    • Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Monitor the elution at 280 nm and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.

Workflow Diagram:

G start Grape Seed Powder extraction Extraction with 70% Acetone start->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Partitioning (Ethyl Acetate) filtration->partition sephadex Sephadex LH-20 Column Chromatography partition->sephadex spe C18 Solid-Phase Extraction sephadex->spe hplc Semi-Preparative HPLC spe->hplc end Pure this compound hplc->end

Figure 1: Isolation and Purification Workflow for this compound.
Mass Spectrometry Analysis of this compound

Objective: To confirm the molecular weight and structural features of this compound using MALDI-TOF/TOF Mass Spectrometry.

Materials:

  • Purified this compound

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)

  • Solvent: 50% aqueous methanol with 0.1% trifluoroacetic acid (TFA)

  • MALDI target plate

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50% aqueous methanol.

    • Prepare a 10 mg/mL solution of the matrix (DHB or CHCA) in 50% aqueous methanol with 0.1% TFA.

    • Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF/TOF Analysis:

    • Acquire the mass spectrum in negative ion mode, as procyanidins are readily deprotonated.

    • The expected [M-H]⁻ ion for this compound is at m/z 865.

    • For MS/MS analysis, select the parent ion at m/z 865 for collision-induced dissociation (CID).

    • Analyze the fragmentation pattern. Key fragmentation pathways for B-type procyanidins include:

      • Quinone Methide (QM) fission: Cleavage of the interflavan bond, resulting in fragments corresponding to the loss of a catechin unit (288 Da).

      • Retro-Diels-Alder (RDA) fission: Cleavage within the heterocyclic C-ring of a catechin unit.

      • Heterocyclic Ring Fission (HRF): Another type of cleavage within the C-ring.

Expected Fragmentation: For a trimer, QM fission will result in a dimer fragment ion ([M-H-288]⁻) at m/z 577 and a monomer fragment. Further fragmentation of the dimer will yield monomeric ions.

Experimental Workflow Diagram:

G sample_prep Sample-Matrix Co-crystallization maldi_tof MALDI-TOF MS Analysis (Negative Ion Mode) sample_prep->maldi_tof parent_ion Parent Ion Detection ([M-H]⁻ at m/z 865) maldi_tof->parent_ion ms_ms Tandem MS (MS/MS) of Parent Ion parent_ion->ms_ms fragmentation Fragmentation Analysis (QM, RDA, HRF) ms_ms->fragmentation structure_elucidation Structural Confirmation fragmentation->structure_elucidation

Figure 2: Workflow for MALDI-TOF/TOF Analysis of this compound.
NMR Spectroscopy Analysis of this compound

Objective: To elucidate the detailed structure and stereochemistry of this compound using 1D and 2D NMR spectroscopy.

Materials:

  • Purified this compound

  • Deuterated solvent (e.g., Methanol-d4, Acetone-d6)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve an appropriate amount of purified this compound in the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Acquire 2D NMR spectra for structural elucidation:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the catechin units.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the (4α→8) linkages between the catechin units.

Expected Spectral Features: The NMR spectra of this compound are complex due to the presence of three catechin units. Key features to look for include:

  • Signals corresponding to the aromatic protons of the A and B rings of the catechin units.

  • Signals for the protons and carbons of the heterocyclic C-rings.

  • The HMBC spectrum should show correlations between H-4 of one unit and C-8 and C-6 of the adjacent unit, confirming the interflavan linkage. The specific chemical shifts will confirm the (4α→8) connectivity.

Biological Activity and Signaling Pathways

This compound, along with other procyanidins, exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity via the Nrf2/ARE Pathway

Procyanidins are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary cellular defense mechanism against oxidative stress.

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Procyanidins can induce a conformational change in Keap1, leading to the release of Nrf2.[4][6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.[4][6] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7]

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC2 This compound Keap1 Keap1 PC2->Keap1 inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_ub Nrf2 Ubiquitination Keap1->Nrf2_ub Proteasome Proteasomal Degradation Nrf2_ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activation Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes transcription & translation

Figure 3: this compound Activation of the Nrf2/ARE Pathway.
Anti-inflammatory Activity via Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in numerous inflammatory diseases. Procyanidins have been shown to inhibit NF-κB activation at multiple levels.

Mechanism of Action: In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Procyanidins can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[8][9]

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activation NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylation PC2 This compound PC2->IKK inhibition IkB_p Phosphorylated IκBα NFkB_IkB->IkB_p NFkB_free NF-κB NFkB_IkB->NFkB_free release IkB_ub Ubiquitinated IκBα IkB_p->IkB_ub Proteasome Proteasomal Degradation IkB_ub->Proteasome NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Proinflammatory_Genes activation Inflammation Inflammation Proinflammatory_Genes->Inflammation transcription & translation

Figure 4: this compound Inhibition of the NF-κB Pathway.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, make it a compelling candidate for further research in the prevention and treatment of chronic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further investigations are warranted to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

Procyanidin C2: A Technical Overview of its Chemical Identity, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Procyanidin C2, a trimeric proanthocyanidin found in various plant sources. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, analytical methodologies, and its role in key signaling pathways.

Core Chemical Identifiers

This compound is a B-type proanthocyanidin consisting of three (+)-catechin units linked by two successive 4α→8 bonds. Its chemical identity is defined by the following IUPAC names and CAS Registry Number:

  • Systematic IUPAC Name: (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

  • Preferred IUPAC Name: (12R,13S,14S,22R,23S,24R,32R,33S)-12,22,32-Tris(3,4-dihydroxyphenyl)-13,14,23,24,33,34-hexahydro-12H,22H,32H-[14,28:24,38-ter-1-benzopyran]-13,15,17,23,25,27,33,35,37-nonol

  • CAS Registry Number: 37064-31-6[1]

Quantitative Analysis of this compound in Grape Seed Extract

Grape seeds are a significant natural source of this compound. The concentration of procyanidin trimers, including this compound, in grape seed extracts can vary depending on the grape variety and extraction method. Quantitative data from a study on procyanidin-rich extract from grape seeds is summarized below.

Procyanidin ClassConcentration (mg/100g of dry mass)Percentage of Total Flavanols
Catechins204735%
Procyanidin Dimers155027%
Procyanidin Trimers 1176 20%
Procyanidin Tetramers4368%
Procyanidin Pentamers2965%
Data adapted from a study on procyanidin-rich grape seed extract.[2]

Experimental Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Procyanidin Analysis

The following protocol outlines a validated HPLC-FLD method for the quantification of procyanidins, which can be specifically adapted for this compound analysis.

1. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, and a fluorescence detector.

2. Chromatographic Conditions:

  • Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 2% formic acid

  • Mobile Phase B: Water/Acetonitrile (49.75:49.75 v/v) with 0.5% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 272 nm, Emission at 312 nm

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-50 min: Linear gradient to 55% B

    • 50-60 min: Linear gradient to 95% B

3. Standard Preparation:

  • Prepare stock solutions of this compound standard in methanol.

  • Generate a calibration curve using a series of dilutions of the stock solution (e.g., 0.5–100 ppm).

4. Sample Preparation:

  • Extract procyanidins from the plant matrix using an appropriate solvent system (e.g., acetone/water).

  • Filter the extract through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.[3]

This compound and its Interaction with Cellular Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, namely the NF-κB and ERK1/2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Procyanidins have been demonstrated to inhibit this pathway. The proposed mechanism involves the prevention of the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[4]

NF_kB_Inhibition_by_Procyanidin_C2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation ProcyanidinC2 This compound ProcyanidinC2->NFkB_inactive Inhibits Translocation DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: this compound inhibits NF-κB signaling by preventing the nuclear translocation of the p65/p50 complex.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Procyanidins have been shown to inhibit the phosphorylation of ERK1/2, which is a key step in the activation of this pathway. This inhibition can lead to a downstream reduction in the expression of transcription factors like RUNX2.[1]

ERK1_2_Inhibition_by_Procyanidin_C2 ProcyanidinC2 This compound MEK1_2 MEK1/2 ProcyanidinC2->MEK1_2 Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 RUNX2 RUNX2 p_ERK1_2->RUNX2 Activates Gene_Expression Target Gene Expression RUNX2->Gene_Expression

Caption: this compound inhibits the ERK1/2 pathway by preventing the phosphorylation of ERK1/2 by MEK1/2.

References

The Biological Role of Procyanidin C2 in Plant Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a B-type proanthocyanidin trimer, is a significant secondary metabolite in the plant kingdom, playing a multifaceted role in plant metabolism, defense, and stress response. As a potent antioxidant, it is integral to the plant's machinery for scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and regulatory networks associated with this compound in plants. It delves into its quantitative effects on key metabolic enzymes, details the experimental protocols for its study, and illustrates the signaling pathways it modulates. This document is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the biological activities of this compound.

Introduction

This compound is a polymer composed of three (+)-catechin units linked by two successive (4α→8) bonds[1]. It belongs to the class of proanthocyanidins (PAs), also known as condensed tannins, which are oligomers or polymers of flavan-3-ol units[2][3]. These compounds are widely distributed in the plant kingdom, found in fruits, bark, leaves, and seeds, contributing to plant defense against herbivores and pathogens[4]. This compound, as a specific trimeric form, exhibits significant biological activities, most notably its potent antioxidant capacity, which is reported to be substantially higher than that of vitamins C and E[5]. This guide will explore the intricate roles of this compound within the plant's metabolic framework.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader flavonoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.

The synthesis begins with the production of flavan-3-ol monomers, namely (+)-catechin and (-)-epicatechin. These monomers are synthesized from precursors derived from the phenylpropanoid pathway[2]. The key enzymes involved in the final steps of monomer synthesis are leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR)[6]. LAR catalyzes the conversion of leucocyanidin to (+)-catechin, the building block of this compound.

The polymerization of these flavan-3-ol units to form procyanidins is a complex process that is not yet fully elucidated but is believed to involve both enzymatic and non-enzymatic steps. The formation of the interflavan bond in B-type procyanidins like this compound is thought to occur via the acid-catalyzed cleavage of the C4-OH group of a flavan-3-ol unit, leading to the formation of a carbocation or a quinone methide intermediate. This reactive intermediate then electrophilically attacks the electron-rich C8 position of another flavan-3-ol unit, forming the characteristic (4→8) linkage[4].

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Anthocyanidin Anthocyanidin Leucocyanidin->Anthocyanidin ANS (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR (-)-Epicatechin (-)-Epicatechin Anthocyanidin->(-)-Epicatechin ANR This compound This compound (+)-Catechin->this compound Polymerization PAL PAL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS LAR LAR ANR ANR Polymerization Polymerization

Simplified biosynthesis pathway leading to this compound.

Biological Roles in Plant Metabolism

Antioxidant Activity and ROS Scavenging

One of the most well-documented roles of this compound is its function as a potent antioxidant[5][7][8]. Plants produce reactive oxygen species (ROS) as byproducts of normal metabolic processes and in response to environmental stresses[9]. Excessive ROS can cause significant damage to cellular components. Procyanidins, including this compound, can effectively scavenge these free radicals, thereby protecting the plant from oxidative stress[5]. The antioxidant capacity of procyanidins increases with their degree of polymerization, making trimers like this compound particularly effective[7].

Table 1: Quantitative Data on the Antioxidant Activity of Procyanidins

Plant/ExtractAssayResultReference
Grape Seed ProanthocyanidinsAntioxidant Capacity20 times that of vitamin C and 50 times that of vitamin E[5]
Grape Seed ProanthocyanidinsIncrease in antioxidant enzymesIncreased expression and activity of SOD, CAT, GSH-Px[5][7]
Procyanidin Trimer C1Antioxidant CapacityBetter than monomeric and dimeric procyanidins[7]
Enzyme Modulation

This compound can interact with and modulate the activity of various enzymes involved in plant metabolism. This interaction is often non-specific, arising from the ability of procyanidins to bind to proteins.

  • Polyphenol Oxidase (PPO): Procyanidins have been shown to inhibit the activity of PPO, an enzyme responsible for the browning of plant tissues upon injury. The inhibitory effect increases with the degree of polymerization.

  • Peroxidase (POD): Peroxidases are involved in a variety of physiological processes, including lignification, suberization, and defense against pathogens. Procyanidins can influence POD activity, which can have downstream effects on plant development and stress responses.

  • Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the phenylpropanoid pathway, which leads to the synthesis of a wide range of secondary metabolites, including procyanidins themselves. The regulation of PAL activity is complex, and while procyanidins are end-products of this pathway, there is potential for feedback regulation.

Table 2: Quantitative Data on Enzyme Inhibition by Procyanidins

EnzymePlant SourceInhibitorIC50 / % InhibitionReference
Polyphenol Oxidase (PPO)AppleProcyanidin fractionsInhibition increases with polymerization degree[10]
α-GlucosidaseAronia melanocarpaProcyanidin C1Higher activity than dimeric procyanidins[11]
15-Lipoxygenase (15-LO)Aronia melanocarpaProcyanidin C1Higher activity than dimeric procyanidins[11]
Xanthine Oxidase (XO)Aronia melanocarpaProcyanidin C1Higher activity than dimeric procyanidins[11]
Role in Plant Defense

Proanthocyanidins are well-established as key players in plant defense against both biotic and abiotic stresses.

  • Biotic Stress: this compound contributes to the defense against herbivores and pathogens. The astringent taste of procyanidins deters feeding by herbivores. Furthermore, they can inhibit the growth of pathogenic fungi and bacteria.

  • Abiotic Stress: Plants accumulate procyanidins in response to various abiotic stresses such as drought, high salinity, and UV radiation. This accumulation is believed to enhance the plant's tolerance to these adverse conditions, primarily through the antioxidant properties of procyanidins.

Signaling Pathways Involving this compound

This compound is involved in complex signaling networks that regulate its own biosynthesis and mediate plant responses to environmental cues.

Hormonal Regulation

The biosynthesis of procyanidins is intricately regulated by plant hormones, including abscisic acid (ABA) and jasmonic acid (JA).

  • Abscisic Acid (ABA): ABA is a key hormone in stress response, particularly drought. Studies have shown that ABA can influence the expression of genes involved in the proanthocyanidin biosynthesis pathway. For instance, ABA treatment can affect the activity of LAR and ANR, thereby modulating the production of procyanidin monomers[6]. In persimmon fruit, an ABA signal, through the bZIP transcription factor DkbZIP5, regulates the expression of DkMyb4, a key regulator of PA biosynthesis[12].

  • Jasmonic Acid (JA): JA is a critical signaling molecule in plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway can upregulate the expression of transcription factors that, in turn, activate the genes of the proanthocyanidin biosynthetic pathway, leading to an increased accumulation of these defensive compounds upon attack. The core of the JA signaling pathway involves the receptor COI1, JAZ repressor proteins, and the transcription factor MYC2[13].

Hormonal Regulation of Procyanidin Biosynthesis cluster_stress Stress Signals (e.g., Drought, Herbivory) cluster_hormones Hormone Signaling cluster_tf Transcription Factors cluster_genes Biosynthesis Genes Drought Drought ABA ABA Drought->ABA Herbivory Herbivory JA JA Herbivory->JA bZIP (e.g., DkbZIP5) bZIP (e.g., DkbZIP5) ABA->bZIP (e.g., DkbZIP5) MYC2 MYC2 JA->MYC2 MYB (e.g., DkMyb4) MYB (e.g., DkMyb4) bZIP (e.g., DkbZIP5)->MYB (e.g., DkMyb4) MYC2->MYB (e.g., DkMyb4) LAR, ANR LAR, ANR MYB (e.g., DkMyb4)->LAR, ANR This compound This compound LAR, ANR->this compound

Hormonal regulation of this compound biosynthesis.
Transcriptional Regulation by MYB Factors

The expression of the structural genes in the proanthocyanidin biosynthesis pathway is primarily controlled by a complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins[10][14]. The MYB transcription factors provide the specificity for activating particular branches of the flavonoid pathway. Several MYB activators and repressors that regulate proanthocyanidin biosynthesis have been identified in various plant species[10][14][15][16]. These MYB factors are often the targets of the upstream hormonal signaling pathways.

Experimental Protocols

Extraction and Purification of this compound from Grape Seeds

This protocol describes a general procedure for the extraction and purification of this compound from grape seeds, a rich source of this compound.

Materials:

  • Grape seeds

  • Acetone (70% aqueous solution)

  • Methanol

  • LiChroprep RP-18 column

  • Toyopearl TSK HW-40 (F) column

  • Semi-preparative HPLC system with a C18 column

Procedure:

  • Extraction:

    • Grind dried grape seeds to a fine powder.

    • Extract the powder with 70% aqueous acetone at room temperature with constant stirring for 24 hours[8].

    • Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.

    • Freeze-dry the aqueous extract to obtain a crude proanthocyanidin powder[8].

  • Fractionation:

    • Dissolve the crude extract in methanol.

    • Apply the solution to a LiChroprep RP-18 column to separate oligomeric and polymeric procyanidins from other phenolics[5].

    • Elute the oligomeric fraction with methanol.

    • Further fractionate the oligomeric fraction on a Toyopearl TSK HW-40 (F) column using methanol as the eluent[5]. Collect fractions corresponding to trimeric procyanidins.

  • Purification:

    • Subject the trimer-rich fraction to semi-preparative HPLC on a C18 column.

    • Use a gradient of acetonitrile in water (both containing a small amount of acid, e.g., 0.1% formic acid) to elute the compounds.

    • Collect the peak corresponding to this compound, identified by its retention time and mass spectrometry.

    • Lyophilize the collected fraction to obtain pure this compound.

Extraction and Purification Workflow Grape Seeds Grape Seeds Grinding Grinding Grape Seeds->Grinding Extraction (70% Acetone) Extraction (70% Acetone) Grinding->Extraction (70% Acetone) Filtration & Concentration Filtration & Concentration Extraction (70% Acetone)->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract LiChroprep RP-18 Chromatography LiChroprep RP-18 Chromatography Crude Extract->LiChroprep RP-18 Chromatography Oligomeric Fraction Oligomeric Fraction LiChroprep RP-18 Chromatography->Oligomeric Fraction Toyopearl TSK HW-40 Chromatography Toyopearl TSK HW-40 Chromatography Oligomeric Fraction->Toyopearl TSK HW-40 Chromatography Trimer-rich Fraction Trimer-rich Fraction Toyopearl TSK HW-40 Chromatography->Trimer-rich Fraction Semi-preparative HPLC Semi-preparative HPLC Trimer-rich Fraction->Semi-preparative HPLC Pure this compound Pure this compound Semi-preparative HPLC->Pure this compound

Workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC

Materials:

  • Purified this compound standard

  • Plant extract

  • HPLC system with a C18 column and a diode array detector (DAD) or mass spectrometer (MS)

  • Acetonitrile

  • Formic acid

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

  • Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter it through a 0.45 µm filter.

  • HPLC Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Use a gradient elution program with a mobile phase consisting of acidified water and acetonitrile.

    • Monitor the elution at 280 nm for DAD detection. For MS detection, use appropriate ionization and detection parameters to identify the [M-H]⁻ ion of this compound.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and/or mass spectrum with the standard.

    • Integrate the peak area of this compound in both the standards and the sample.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Perspectives

This compound is a pivotal molecule in plant metabolism, contributing significantly to the plant's antioxidant defense system and its ability to withstand biotic and abiotic stresses. Its biosynthesis is tightly regulated by a complex interplay of genetic and hormonal signals. While significant progress has been made in understanding the general roles of proanthocyanidins, further research is needed to elucidate the specific functions and mechanisms of action of this compound. Future studies should focus on identifying the specific protein targets of this compound in various metabolic and signaling pathways, which will provide a more detailed understanding of its biological roles. The development of advanced analytical techniques will also be crucial for accurately quantifying this compound in different plant tissues and under various conditions. A deeper knowledge of the biological activities of this compound will not only enhance our understanding of plant physiology but also open up new avenues for its application in agriculture, food science, and medicine.

References

Procyanidin C2: A Trimeric Proanthocyanidin Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin belonging to the flavonoid family, is a naturally occurring polyphenol found in various plant sources, including grapes, barley, and pine bark.[1][2] Composed of three (+)-catechin units linked by B-type (4α→8) bonds, this complex molecule has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological effects, and the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a B-type proanthocyanidin trimer with the chemical formula C45H38O18 and a molar mass of 866.74 g/mol .[3] Its structure consists of three (+)-catechin units connected by two successive (4α→8)-linkages.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C45H38O18[3]
Molar Mass 866.74 g/mol [3]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]chromane-3,5,7-triol[1]
CAS Number 37064-31-6[3]
Type B-type proanthocyanidin trimer[3]

Biological Activities and Therapeutic Potential

This compound exhibits a wide spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. These activities primarily stem from its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity
Anti-inflammatory Effects

This compound and other procyanidins have been shown to modulate inflammatory responses through various mechanisms. Experiments have indicated that this compound can increase the secretion of tumor necrosis factor-alpha (TNF-α) in a concentration- and time-dependent manner, suggesting a role as an immunomodulator.[2] The anti-inflammatory effects of procyanidins are often linked to their ability to inhibit key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of procyanidins. While specific IC50 values for this compound against various cancer cell lines are limited, research on related procyanidin oligomers suggests potent antiproliferative and pro-apoptotic effects. For instance, a derivative of this compound has shown antiproliferative activity with IC50 values ranging from 0.38 to 3.17 µM across different cancer cell lines.[1] Procyanidins are known to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway.

Other Potential Health Benefits

Proanthocyanidin oligomers, with this compound being a notable subtype, have been explored for their potential in promoting hair growth in the context of androgenic alopecia.[2]

Signaling Pathways Modulated by Procyanidins

The biological activities of procyanidins, including this compound, are mediated through their interaction with and modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Procyanidins have been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Procyanidin_C2 This compound IKK IKK Complex Procyanidin_C2->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Procyanidins have been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and context. Inhibition of MAPK pathways, such as ERK, JNK, and p38, by procyanidins can contribute to their anti-inflammatory and anticancer effects.

MAPK_Pathway Procyanidin_C2 This compound MAPKKK MAPKKK Procyanidin_C2->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response

MAPK Signaling Pathway Modulation by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Dysregulation of this pathway is common in many cancers. Procyanidins have been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Procyanidin_C2 This compound PI3K PI3K Procyanidin_C2->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound, as well as for assessing its biological activities, are crucial for reproducible research. The following sections outline general methodologies that can be adapted for studies involving this compound.

Extraction and Purification

This compound is typically extracted from plant materials rich in proanthocyanidins, such as grape seeds.

Extraction_Purification Start Grape Seeds Grinding Grinding & Defatting Start->Grinding Extraction Solid-Liquid Extraction (e.g., Acetone/Water) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Filtration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC End Purified this compound HPLC->End

General Workflow for Extraction and Purification of this compound.

Methodology:

  • Sample Preparation: Grape seeds are ground into a fine powder and defatted using a non-polar solvent like hexane.

  • Extraction: The defatted powder is extracted with a solvent mixture, typically aqueous acetone or ethanol, to solubilize the procyanidins.

  • Purification: The crude extract is subjected to column chromatography, often using Sephadex LH-20 or a similar resin, to separate compounds based on size and polarity.

  • Isolation: Fractions enriched with trimeric procyanidins are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or antiproliferative effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a standard technique to investigate the effect of this compound on the protein expression and phosphorylation status of key components of signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Methodology:

  • Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, total p65, p-ERK, total ERK, p-Akt, total Akt) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Bioavailability and Pharmacokinetics

The bioavailability of procyanidins is generally considered to be low and dependent on their degree of polymerization. Monomers and dimers are more readily absorbed in the small intestine, while larger oligomers and polymers, including trimers like this compound, largely pass to the colon where they are metabolized by the gut microbiota into smaller phenolic acids. These metabolites can then be absorbed into the bloodstream.

Pharmacokinetic studies on procyanidin B2 in rats have shown that after oral administration, the parent compound and its metabolites can be detected in plasma, with peak concentrations reached within a few hours. However, specific pharmacokinetic parameters for this compound are not well-documented.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and potential anticancer effects are linked to its ability to modulate key cellular signaling pathways. However, a significant knowledge gap exists regarding specific quantitative data on its efficacy (e.g., IC50 values for various activities), detailed pharmacokinetic profile, and clinical trial data.

Future research should focus on:

  • Isolating and purifying this compound in sufficient quantities for comprehensive in vitro and in vivo studies.

  • Determining specific dose-response relationships and IC50 values for its various biological activities.

  • Conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and PI3K/Akt signaling pathways.

  • Designing and conducting well-controlled preclinical and eventually clinical trials to evaluate its therapeutic efficacy and safety in relevant disease models.

Addressing these research areas will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential application in the prevention and treatment of various diseases.

References

An In-depth Technical Guide to the Oligomeric Nature of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a naturally occurring polyphenolic compound, is a prominent member of the proanthocyanidin family, also known as condensed tannins. As a trimer of (+)-catechin, its distinct oligomeric structure confers a unique profile of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, with a focus on its oligomeric nature. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Procyanidins are a class of flavonoids characterized by their oligomeric and polymeric structures, formed from flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin.[1] Among these, this compound stands out as a well-defined trimeric structure with significant biological relevance. It is a B-type proanthocyanidin, signifying that the catechin units are linked by single C-C bonds.[2] Specifically, this compound consists of three (+)-catechin units joined by two successive (4α→8) linkages.[3] This defined oligomeric structure is crucial in determining its bioavailability, metabolic fate, and ultimately, its therapeutic potential.

Physicochemical and Biological Properties

The trimeric structure of this compound dictates its physicochemical characteristics and a wide range of biological activities, from antioxidant to signaling modulator.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. As a moderately sized polar molecule, its solubility in aqueous solutions is limited, a factor that significantly influences its bioavailability and formulation strategies.

PropertyValueReference
Molecular Formula C45H38O18[3]
Molar Mass 866.77 g/mol [2]
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-yl]chromane-3,5,7-triol[2]
Synonyms Procyanidin trimer C2, Catechin-(4α→8)-catechin-(4α→8)-catechin[2]
Predicted Water Solubility LowN/A
Predicted logP 2.9N/A
Predicted pKa 8.9N/A
Antioxidant Activity

This compound exhibits potent antioxidant activity, a property attributed to its multiple phenolic hydroxyl groups which can effectively scavenge free radicals. Quantitative assessment of this activity is crucial for comparing its efficacy with other antioxidants.

AssayValueReference
DPPH Radical Scavenging Activity (SC50) 0.9 μM[4]
ABTS Radical Scavenging Activity Data not available for pure this compoundN/A
Oxygen Radical Absorbance Capacity (ORAC) Data not available for pure this compoundN/A
Ferric Reducing Antioxidant Power (FRAP) Data not available for pure this compoundN/A

Experimental Protocols

The isolation, purification, and characterization of this compound require a combination of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound from Grape Seeds

This protocol outlines a general procedure for the extraction and purification of procyanidins, which can be adapted for the specific isolation of this compound.

  • Extraction:

    • Grape seeds are defatted with n-hexane.

    • The defatted seeds are then extracted with a mixture of acetone/water (e.g., 70:30, v/v) at room temperature with agitation.

    • The extract is filtered and the acetone is removed under reduced pressure.

    • The aqueous extract is then partitioned against ethyl acetate. The ethyl acetate phase, enriched with procyanidins, is collected and evaporated to dryness.[5]

  • Fractionation by Column Chromatography:

    • The crude procyanidin extract is subjected to column chromatography on Sephadex LH-20.[6]

    • Elution is typically performed with a stepwise gradient of methanol in water, followed by acetone/water mixtures to elute oligomers of increasing polarity and size.[6]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched in trimeric procyanidins are further purified by preparative HPLC.[7]

    • A reversed-phase C18 column is commonly used with a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[7]

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Characterization Techniques
  • High-Performance Liquid Chromatography (HPLC):

    • Analytical HPLC is used to assess the purity of the isolated this compound. A C18 column with a gradient elution system similar to the preparative method is employed. Detection is typically performed using a UV detector at 280 nm.[5]

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 865.[1]

    • Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the quinone-methide (QM) fission, retro-Diels-Alder (RDA) reaction, and heterocyclic ring fission (HRF).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.[2]

    • Assignments of the proton and carbon signals confirm the catechin units and the (4α→8) linkages.[2] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Modulation of Cellular Signaling Pathways

This compound, and procyanidins in general, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and antioxidant defense.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Procyanidins have been shown to inhibit this pathway, potentially through the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Procyanidin_C2 This compound IKK IKK Procyanidin_C2->IKK Inhibits NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB IκBα Degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Stimuli Inflammatory Stimuli Stimuli->IKK Activates

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Procyanidins, particularly larger oligomers, have been demonstrated to inhibit this pathway, leading to the downregulation of pro-survival proteins.

PI3K_Akt_Pathway Procyanidins Procyanidins (e.g., this compound) PI3K PI3K Procyanidins->PI3K Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm Procyanidins Procyanidins (e.g., this compound) Nrf2_Keap1 Nrf2/Keap1 Complex Procyanidins->Nrf2_Keap1 Inhibits Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

References

Procyanidin C2: A Technical Guide on its Role as a Condensed Tannin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a B-type proanthocyanidin trimer, is a significant member of the condensed tannin family of flavonoids. Comprised of three (+)-catechin units, this oligomer is widely distributed in the plant kingdom and is a subject of growing interest in the fields of nutrition, pharmacology, and drug development due to its potent biological activities. This technical guide provides an in-depth exploration of this compound, detailing its chemical nature, its classification within condensed tannins, and its known interactions with key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies for its study, and includes visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound and Condensed Tannins

Condensed tannins, also known as proanthocyanidins (PAs), are a class of polyphenolic secondary metabolites found in a wide variety of plants.[1] They are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[2] this compound is specifically a trimer of (+)-catechin, making it a distinct molecular entity within the broader category of condensed tannins.[3]

Chemical Structure and Classification

This compound is classified as a B-type proanthocyanidin. This classification is based on the nature of the interflavan linkages between the constituent monomeric units. B-type proanthocyanidins are characterized by single C-C bonds, most commonly between the C4 of the upper unit and the C8 or C6 of the lower unit.[4][5] In the case of this compound, the three (+)-catechin units are linked by two successive (4α→8) bonds.[6]

The stereochemistry of the flavan-3-ol units and the nature of their linkages are crucial for the biological activity of procyanidins. The specific spatial arrangement of the hydroxyl groups and the overall three-dimensional structure of this compound govern its interactions with proteins and other biological macromolecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[6]
Molecular Formula C45H38O18[6]
Molar Mass 866.77 g/mol [6]
Synonyms Procyanidin trimer C2, Catechin-(4alpha->8)-catechin-(4alpha->8)-catechin[6]
CAS Number 37064-31-6[6]
Natural Sources

This compound is found in a variety of plant-based foods and beverages. Notable sources include grape seeds (Vitis vinifera), wine, barley, and cocoa.[3] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.

Table 2: Reported Yields of Proanthocyanidins from Various Sources

Plant SourceExtraction SolventYield of ProanthocyanidinsReference(s)
Grape Seeds70% Acetone (aqueous)17.5% (w/w)[7]
Grape Seeds (immature)60% Methanol (aqueous) with 0.05% TFA6.31 g from initial seed powder[8]
Grape Seeds (mature)60% Methanol (aqueous) with 0.05% TFA10.29 g from initial seed powder[8]
ChokeberryUltrasound-Microwave Assisted Extraction31.52 ± 0.8 mg/g fresh weight[9]

Biosynthesis of this compound

This compound, like other proanthocyanidins, is synthesized via the flavonoid biosynthesis pathway in plants. This pathway involves a series of enzymatic reactions that convert phenylalanine into flavan-3-ol monomers, which then undergo polymerization.

Proanthocyanidin Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Catechin (+)-Catechin Leucocyanidin->Catechin LAR Anthocyanidin Anthocyanidin Leucocyanidin->Anthocyanidin ANS/LDOX Procyanidin_C2 This compound (Condensed Tannin) Catechin->Procyanidin_C2 Polymerization Epicatechin (-)-Epicatechin Anthocyanidin->Epicatechin ANR PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_H F3'H DFR DFR LAR LAR ANS ANS ANR ANR Polymerization Polymerization

Figure 1: Simplified biosynthetic pathway of proanthocyanidins.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of pure this compound typically involves a multi-step process including extraction from the plant matrix, followed by chromatographic purification.

Protocol 1: General Extraction and Fractionation of Procyanidins

  • Sample Preparation: Grind the dried plant material (e.g., grape seeds) into a fine powder.

  • Extraction:

    • Suspend the powder in a solvent mixture, commonly 70% aqueous acetone or 60% aqueous methanol, often with the addition of a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve stability.[7][8]

    • Stir or sonicate the mixture at room temperature for an extended period (e.g., 24 hours) to maximize extraction efficiency.[7]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Solvent Removal: Combine the supernatants and remove the organic solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to prevent degradation.

  • Lyophilization: Freeze-dry the aqueous extract to obtain a crude procyanidin powder.

  • Purification by Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[10]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elution: Elute the procyanidins with a stronger solvent, such as methanol or acidified methanol. Collect fractions.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the procyanidin-rich fractions using preparative HPLC. A C18 or diol stationary phase can be used.[11]

    • Employ a gradient elution with a mobile phase consisting of acidified water (A) and an organic solvent like acetonitrile or methanol (B).

    • Monitor the elution profile using a UV detector (typically at 280 nm) and collect the fraction corresponding to the retention time of this compound.

    • Confirm the identity and purity of the isolated fraction using analytical HPLC-MS and NMR.

Extraction and Purification Workflow Plant_Material Dried Plant Material (e.g., Grape Seeds) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 70% Acetone) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Crude_Extract Crude Procyanidin Extract Lyophilization->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Pure_PC2 Pure this compound Prep_HPLC->Pure_PC2 Analysis Analysis (HPLC-MS, NMR) Pure_PC2->Analysis

Figure 2: General workflow for the extraction and purification of this compound.
Quantification of Condensed Tannins

Colorimetric assays are commonly used for the rapid quantification of total condensed tannin content in extracts.

Protocol 2: Vanillin-HCl Assay

  • Reagent Preparation:

    • Vanillin reagent: Prepare a 1% (w/v) solution of vanillin in methanol.

    • HCl reagent: Prepare an 8% (v/v) solution of concentrated HCl in methanol.

    • Working reagent: Mix equal volumes of the vanillin and HCl reagents immediately before use.[12]

  • Standard Curve: Prepare a series of standard solutions of (+)-catechin in methanol (e.g., 0-1000 µg/mL).

  • Assay Procedure:

    • To 1 mL of each standard or appropriately diluted sample in a test tube, add 5 mL of the working vanillin reagent.

    • For the blank, add 5 mL of 4% HCl in methanol to a separate 1 mL aliquot of the standard or sample.

    • Incubate all tubes at 30°C for 20 minutes.[12]

    • Measure the absorbance at 500 nm against the corresponding blank.

  • Calculation: Plot the absorbance of the standards against their concentration to create a standard curve. Use the equation of the line to determine the concentration of condensed tannins in the samples, expressed as catechin equivalents.

Protocol 3: 4-Dimethylaminocinnamaldehyde (DMAC) Assay

  • Reagent Preparation:

    • DMAC reagent: Prepare a solution of DMAC in acidified ethanol (e.g., 0.1% DMAC in ethanol containing HCl).

  • Standard Curve: Prepare a series of standard solutions of an appropriate procyanidin standard (e.g., procyanidin A2 or a purified procyanidin mixture) in the extraction solvent.

  • Assay Procedure:

    • In a 96-well plate, add 200 µL of the DMAC reagent to 10 µL of each standard or diluted sample.[8]

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 640 nm.

  • Calculation: Construct a standard curve and calculate the proanthocyanidin content in the samples, expressed as equivalents of the standard used.

Biological Activities and Signaling Pathways

This compound, along with other procyanidins, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of various cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Procyanidins have been shown to inhibit NF-κB activation.

NF-kB Signaling Pathway Modulation cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Procyanidin_C2 This compound Procyanidin_C2->IKK Inhibition Procyanidin_C2->NFkB_active Inhibition of Nuclear Translocation

Figure 3: this compound modulation of the NF-κB signaling pathway.

Procyanidins can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[13] This prevents the nuclear translocation of the p65/p50 subunits of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[14]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Procyanidins can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

MAPK Signaling Pathway Modulation Growth_Factors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response Procyanidin_C2 This compound Procyanidin_C2->Raf Inhibition Procyanidin_C2->MEK Inhibition

Figure 4: this compound modulation of the MAPK/ERK signaling pathway.

Studies have shown that procyanidins can inhibit the phosphorylation of key components of the MAPK cascade, leading to a reduction in the activation of downstream transcription factors and a decrease in cell proliferation and inflammation.[15]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and metabolism. Dysregulation of this pathway is common in cancer. Procyanidins have been demonstrated to inhibit the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Modulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Cell_Survival Cell Survival, Growth Downstream->Cell_Survival Procyanidin_C2 This compound Procyanidin_C2->PI3K Inhibition Procyanidin_C2->Akt Inhibition of Phosphorylation

Figure 5: this compound modulation of the PI3K/Akt signaling pathway.

By inhibiting PI3K and the subsequent phosphorylation of Akt, procyanidins can suppress the pro-survival signals of this pathway, leading to the induction of apoptosis in cancer cells.[16][17]

Table 3: Quantitative Biological Activity of Procyanidins

Compound/ExtractCell LineBiological EffectIC50 ValueReference(s)
Procyanidin HexamerCaco-2 (colorectal cancer)Reduction in cell viability~20-30 µM[18]
Grape Seed Procyanidin ExtractRAW 264.7 (macrophages)Inhibition of NO biosynthesis50 µg/mL[13]
Quercetin Hybrid Compound 1HCT116 (colorectal cancer)Cytotoxicity22.4 µM[19]
Quercetin Hybrid Compound 2HCT116 (colorectal cancer)Cytotoxicity0.34 µM[19]

Note: Data for specific IC50 values of pure this compound are limited in the reviewed literature. The table includes data for procyanidin extracts and related compounds to provide context for their biological potency.

Conclusion

This compound is a well-defined chemical entity within the complex family of condensed tannins, with significant potential in the realms of health and medicine. Its defined structure, composed of three (+)-catechin units, allows for a more precise investigation of its biological activities compared to complex tannin extracts. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research focusing on the specific quantitative effects of purified this compound is warranted to fully elucidate its pharmacological profile and to support its translation into clinical applications. This guide provides a foundational resource for researchers to design and interpret experiments aimed at harnessing the therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units linked by (4α→8) bonds, is a natural polyphenol with significant biological activities, including antioxidant, anti-inflammatory, and potential hair growth-promoting properties.[1][2][3] Its limited availability from natural sources necessitates efficient chemical synthesis methods to enable further investigation into its therapeutic potential. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on a stereoselective approach involving Lewis acid-mediated condensation.

Introduction

The total synthesis of this compound presents a considerable challenge due to the need for stereocontrol at the interflavan linkage. The most successful strategies rely on the coupling of a dimeric catechin nucleophile with a monomeric catechin electrophile.[1] This approach allows for the controlled formation of the trimeric backbone. Subsequent deprotection of the hydroxyl groups yields the final natural product. This document outlines the key synthetic steps, provides a comparative overview of different methodologies, and offers detailed experimental protocols.

Chemical Synthesis Methodologies: A Comparative Overview

Several Lewis acids have been successfully employed to catalyze the key condensation step in this compound synthesis. The choice of catalyst can significantly impact the reaction yield and stereoselectivity. A summary of key methods is presented in Table 1.

Method Lewis Acid Starting Materials Key Features Reported Yield Reference
Method AAgBF₄ or AgOTfDimeric catechin nucleophile, Monomeric catechin electrophileExcellent yield for the condensed product.High[1][4]
Method BTMSOTfBenzylated catechin derivativesCan be used for the synthesis of various proanthocyanidin trimers in excellent yields.Excellent[2]
Method CYb(OTf)₃Dimeric epicatechin derivative, Monomeric epicatechin electrophileEffective for the synthesis of Procyanidin C1, a stereoisomer of C2.Moderate[1][4]

Table 1: Comparison of Lewis Acid-Mediated Synthesis Methods for this compound and Related Trimers.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound based on the silver Lewis acid-mediated condensation method.

Part 1: Synthesis of the Protected Trimer

Materials:

  • Dimeric catechin nucleophile (perbenzylated)

  • Monomeric catechin electrophile (perbenzylated, with a suitable leaving group at C4)

  • Silver tetrafluoroborate (AgBF₄) or Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Molecular sieves (4 Å)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a solution of the dimeric catechin nucleophile (1.0 eq) and the monomeric catechin electrophile (1.0 eq) in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves.

  • Initiation: Cool the reaction mixture to the specified temperature (e.g., -20 °C to 0 °C) and add the Lewis acid (AgBF₄ or AgOTf, 1.1 eq) portion-wise under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the same temperature for the recommended duration (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected this compound trimer.

Part 2: Deprotection to Yield this compound

Materials:

  • Protected this compound trimer

  • Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol or a mixture of solvents (e.g., methanol/ethyl acetate)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Protocol:

  • Reaction Setup: Dissolve the protected this compound trimer in the chosen solvent system in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pearlman's catalyst to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically at balloon pressure or slightly higher) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by lyophilization to obtain the final product as a pure powder.[1] Purity can be confirmed by HPLC analysis.[1]

Visualizing the Synthesis and Potential Biological Action

To aid in the understanding of the synthesis process and the potential biological relevance of this compound, the following diagrams are provided.

G cluster_synthesis Chemical Synthesis Workflow Start Start Nucleophile Dimeric Catechin Nucleophile (Perbenzylated) Start->Nucleophile Electrophile Monomeric Catechin Electrophile (Perbenzylated) Start->Electrophile Condensation Lewis Acid-Mediated Condensation (e.g., AgBF4) Nucleophile->Condensation Electrophile->Condensation Protected_Trimer Protected this compound (Perbenzylated) Condensation->Protected_Trimer Deprotection Hydrogenolysis (H2, Pd(OH)2/C) Protected_Trimer->Deprotection Purification Purification (Lyophilization) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: A simplified workflow for the chemical synthesis of this compound.

G cluster_pathway Proposed Signaling Pathway for this compound in Hair Growth PC2 This compound TGF_beta TGF-β Signaling PC2->TGF_beta Inhibits MEK MEK-1/2 Upregulation PC2->MEK Activates Apoptosis Hair Epithelial Cell Apoptosis TGF_beta->Apoptosis Induces Cell_Growth Hair Epithelial Cell Growth and Proliferation MEK->Cell_Growth Anagen Anagen Phase Induction Apoptosis->Anagen Prevents Cell_Growth->Anagen

Caption: A proposed mechanism for this compound's role in promoting hair growth.

Conclusion

The chemical synthesis of this compound is a feasible endeavor for well-equipped research laboratories. The Lewis acid-mediated condensation of protected catechin units provides a reliable and stereoselective route to this valuable natural product. The protocols and data presented herein offer a comprehensive guide for researchers aiming to synthesize this compound for further biological and pharmacological studies. The potential of this compound to modulate signaling pathways involved in immune response and hair growth underscores the importance of its availability through chemical synthesis for the development of new therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of Procyanidin C2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Procyanidin C2, a trimeric proanthocyanidin with significant biological activities. The methodologies described are intended to guide researchers in the chemical synthesis and subsequent evaluation of this natural product and its derivatives for potential therapeutic applications.

Introduction

This compound is a B-type proanthocyanidin trimer composed of three (+)-catechin units linked by two successive (4α→8) bonds.[1] Found in various natural sources such as grape seeds, wine, and barley, it has garnered considerable interest due to its potent antioxidant and anti-inflammatory properties.[2][3] The controlled and stereoselective synthesis of this compound is crucial for the systematic investigation of its biological functions and for the development of novel therapeutic agents.

The primary strategy for the stereoselective synthesis of this compound involves the Lewis acid-mediated intermolecular condensation of a dimeric catechin nucleophile with a monomeric catechin electrophile.[2][3][4] This approach allows for the precise control of the stereochemistry at the newly formed interflavan bond.

Synthetic Strategy Overview

The stereoselective synthesis of this compound can be conceptually divided into three main stages: preparation of protected monomeric and dimeric catechin units, Lewis acid-catalyzed condensation, and final deprotection.

Synthesis_Workflow cluster_prep Preparation of Starting Materials cluster_condensation Key Condensation Step cluster_final Final Product Formation start Commercially available (+)-catechin protect_mono Protection of Monomeric Catechin (e.g., Benzylation) start->protect_mono protect_dimer Synthesis and Protection of Dimeric Catechin Nucleophile start->protect_dimer condensation Lewis Acid-Mediated Stereoselective Condensation (e.g., AgOTf, AgBF4) protect_mono->condensation protect_dimer->condensation deprotection Deprotection of Protected Trimer (e.g., Hydrogenolysis) condensation->deprotection purification Purification of this compound (e.g., Lyophilization) deprotection->purification end end purification->end Final Product: This compound

Caption: General workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Synthesis of Protected this compound

This protocol details the key condensation step for the formation of the protected this compound trimer.

Materials:

  • Protected dimeric catechin nucleophile

  • Protected monomeric catechin electrophile

  • Silver trifluoromethanesulfonate (AgOTf) or Silver tetrafluoroborate (AgBF₄)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve an equimolar amount of the protected dimeric catechin nucleophile and the protected monomeric catechin electrophile in anhydrous DCM.

  • Cool the reaction mixture to the appropriate temperature (typically between -20 °C and 0 °C).

  • In a separate flask, prepare a solution of the Lewis acid (AgOTf or AgBF₄, 1.1 equivalents) in anhydrous DCM.

  • Slowly add the Lewis acid solution to the reaction mixture dropwise over 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected this compound derivative.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the protecting groups to yield the final this compound. The choice of deprotection method depends on the protecting groups used (e.g., benzyl ethers).

Materials:

  • Protected this compound derivative

  • Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol/Tetrahydrofuran (MeOH/THF) solvent mixture

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected this compound derivative in a suitable solvent mixture such as MeOH/THF.

  • Add Pearlman's catalyst (typically 10-20% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until all starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product, this compound, by lyophilization to obtain a pure, fluffy solid.[2][4]

Quantitative Data

The yields of the key steps in the stereoselective synthesis of this compound are summarized in the table below. The use of silver Lewis acids in an equimolar condensation has been shown to produce the condensed product in excellent yields.[2][4]

StepReactantsCatalyst/ReagentYield (%)Reference
Condensation (Protected Dimer + Protected Monomer)Protected Dimeric Catechin Nucleophile, Protected Monomeric Catechin ElectrophileAgOTf or AgBF₄>90[2][4]
Transformation of initial condensation product to triol Protected Trimer Intermediaten-Bu₄NOH66[4]
Deprotection (Hydrogenolysis of Benzyl Ethers)Protected this compoundPd(OH)₂/C, H₂Good[2][4]

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. This activity can be quantified using various in vitro assays.

Table of Antioxidant Activity Data (IC₅₀ values)

AssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPHData not available for pure this compoundAscorbic Acid~5-10
ABTSData not available for pure this compoundTrolox~2-8
Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • This compound sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses, in part by inhibiting the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes induces Procyanidin_C2 This compound Procyanidin_C2->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Protocol 4: NF-κB Inhibition Assay in Macrophage Cell Line (e.g., RAW 264.7)

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for Western blotting or a reporter gene assay for NF-κB activity

Procedure:

  • Culture RAW 264.7 cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.

  • After a suitable incubation period (e.g., 30 minutes for signaling pathway analysis or 24 hours for cytokine measurement), lyse the cells.

  • Analyze the cell lysates for key markers of NF-κB activation, such as the phosphorylation of IκBα and the p65 subunit of NF-κB, using Western blotting.

  • Alternatively, use a reporter cell line with a luciferase or fluorescent protein gene under the control of an NF-κB promoter to quantify NF-κB transcriptional activity.

  • Determine the concentration at which this compound inhibits NF-κB activation by 50% (IC₅₀).

Table of Anti-inflammatory Activity Data

Assay TargetCell LineIC₅₀ (µM)
NF-κB InhibitionTHP-1~3-10 (for procyanidins)
NO ProductionRAW 264.7~50 µg/mL (for grape seed procyanidin extract)

Note: Data for pure this compound is limited; the provided values are for procyanidin-rich extracts or general procyanidins and serve as an estimate of activity.[5]

Conclusion

The stereoselective synthesis of this compound is achievable through a well-defined pathway involving the Lewis acid-catalyzed condensation of protected catechin units. This synthetic approach provides access to pure this compound, enabling detailed investigations into its promising antioxidant and anti-inflammatory properties. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this complex natural product.

References

Application Note: Quantification of Procyanidin C2 in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Procyanidin C2 in various plant extracts. This compound, a trimeric B-type proanthocyanidin, is of significant interest due to its potential health benefits, including antioxidant properties.[1] The described method utilizes reversed-phase chromatography coupled with fluorescence detection, providing high selectivity and sensitivity for the analysis of this complex biomolecule. This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Procyanidins are a class of flavonoids ubiquitous in the plant kingdom, formed from the polymerization of flavan-3-ol monomer units like catechin and epicatechin.[2] Among these, this compound, a trimer of (+)-catechin, has garnered attention for its biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal products, understanding its pharmacological effects, and for use in drug development. High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of individual procyanidins.[3] This application note presents a validated HPLC method employing fluorescence detection, which offers superior sensitivity and selectivity compared to UV detection for procyanidins.

Experimental

Sample Preparation: Extraction of Procyanidins from Plant Material

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol has been optimized for the extraction of monomeric to trimeric procyanidins from plant matrices.[2]

Protocol:

  • Grinding: Mill the dried plant material to a fine powder (particle size < 0.5 mm).

  • Extraction Solvent: Prepare a solution of 60% methanol in water (v/v) containing 1% formic acid.[2] The use of aqueous organic solvents is common for procyanidin extraction.[4]

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 25 mL of the extraction solvent (solid-to-solvent ratio of 1:25 w/v).[2]

    • Vortex the mixture for 1 minute.

    • Sonication for 10 minutes in an ultrasonic bath can significantly increase extraction efficiency.[2]

    • Agitate the mixture on a shaker for 15 minutes.[2]

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm nylon or PVDF syringe filter into an HPLC vial.[2][5]

  • Storage: Store the extracts at -20°C until HPLC analysis to prevent degradation.[2]

HPLC Instrumentation and Conditions

The separation and quantification of this compound are achieved using a reversed-phase HPLC system with fluorescence detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column Kinetex® C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A Water with 2% formic acid[2]
Mobile Phase B Water/Acetonitrile (49.75:49.75 v/v) with 0.5% formic acid[2]
Gradient Elution 0-2 min, 10% B; 2-50 min, 10-55% B (linear); 50-60 min, 55-95% B (linear); 60-65 min, 95% B (wash); 65-70 min, 10% B (re-equilibration)[2]
Flow Rate 1.0 mL/min[2][6]
Column Temperature 30°C[2][6]
Injection Volume 20 µL[2]
Fluorescence Detection Excitation: 272 nm, Emission: 312 nm[2]
Standards and Calibration

For accurate quantification, a certified analytical standard of this compound is required.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., from a commercial supplier) in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase starting composition. A typical concentration range is 0.5-100 µg/mL.[2]

  • Calibration Curve: Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.[2][6]

Results and Discussion

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. The validation parameters for a similar procyanidin quantification method are summarized below.

ParameterTypical Value
Linearity (R²) ≥ 0.999[6]
Limit of Detection (LOD) 1.25 µg/mL (for general procyanidins by UV)
Limit of Quantification (LOQ) (Typically 3.3 x LOD)
Recovery 104.83% (for general procyanidins)[6]
Precision (RSD%) < 2%[6]

Note: The LOD and Recovery values are for a general procyanidin method with UV detection and may vary for this compound with fluorescence detection, which is generally more sensitive.

Chromatographic Performance

Under the described chromatographic conditions, this compound is expected to be well-resolved from other monomeric and dimeric procyanidins. In reversed-phase chromatography, trimers like this compound typically elute after dimers.[7] The exact retention time should be confirmed by injecting the this compound analytical standard.

Conclusion

The HPLC method with fluorescence detection described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation summary, offer a comprehensive guide for researchers in natural product chemistry, quality control, and drug development.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification start Dried Plant Material grinding Grinding start->grinding extraction Solvent Extraction (60% MeOH, 1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation Reversed-Phase C18 Column hplc_injection->separation detection Fluorescence Detection (Ex: 272 nm, Em: 312 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of this compound data_acquisition->quantification calibration Calibration Curve (this compound Standard) calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

logical_relationship start Start Analysis peak_shape Acceptable Peak Shape? start->peak_shape retention_time Correct Retention Time? peak_shape->retention_time Yes troubleshoot_peak Troubleshoot Peak Shape: - Check column health - Adjust mobile phase peak_shape->troubleshoot_peak No linearity Good Linearity (R² ≥ 0.99)? retention_time->linearity Yes troubleshoot_rt Troubleshoot Retention Time: - Verify mobile phase composition - Check flow rate retention_time->troubleshoot_rt No end Quantification Complete linearity->end Yes troubleshoot_linearity Troubleshoot Linearity: - Prepare fresh standards - Check for detector saturation linearity->troubleshoot_linearity No troubleshoot_peak->start troubleshoot_rt->start troubleshoot_linearity->start

Caption: Decision tree for HPLC method troubleshooting.

References

Application Notes and Protocols for the Extraction of Procyanidin C2 from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin, is a polyphenolic compound found in various plant sources, with grape seeds (Vitis vinifera) being a particularly rich source. It is composed of three (−)-epicatechin units linked by B-type C4-C8 bonds. This compound has garnered significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Notably, emerging research has highlighted its role in modulating key cellular signaling pathways, such as the AMPK/mTOR pathway, which is implicated in metabolic regulation and cellular growth.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from grape seeds, catering to the needs of researchers and professionals in drug development and related fields.

Extraction and Purification Protocols

The isolation of this compound from grape seeds is a multi-step process involving initial extraction followed by several purification stages to separate it from other proanthocyanidins and polyphenols.

Protocol 1: General Extraction of Proanthocyanidins from Grape Seeds

This protocol outlines the initial extraction of a crude proanthocyanidin-rich fraction from grape seeds.

Materials:

  • Dried grape seeds

  • n-Hexane

  • 70% (v/v) Acetone in water

  • Grinder or mill

  • Soxhlet apparatus (optional)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Seed Preparation: Grind the dried grape seeds into a fine powder.

  • Defatting: To remove lipids, extract the grape seed powder with n-hexane at a solid-to-solvent ratio of 1:3 (w/v) for 24-48 hours at room temperature with occasional stirring. Alternatively, perform a Soxhlet extraction with n-hexane for 6-8 hours. Discard the hexane extract.

  • Proanthocyanidin Extraction: Air-dry the defatted grape seed powder to remove residual hexane. Extract the powder with 70% aqueous acetone at a solid-to-solvent ratio of 1:5 (w/v) for 24 hours at room temperature with constant stirring.[1] This solvent system has been shown to be highly efficient for proanthocyanidin extraction.[1]

  • Concentration: Filter the extract to remove solid residues. Concentrate the acetone extract under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the acetone.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a crude proanthocyanidin powder.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract using a combination of column chromatography techniques.

Materials:

  • Crude proanthocyanidin extract

  • LiChroprep RP-18 column

  • Toyopearl TSK HW-40 (F) column

  • Methanol

  • Deionized water

  • Semi-preparative HPLC system

Procedure:

  • Initial Fractionation on LiChroprep RP-18:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a column with LiChroprep RP-18 resin.

    • Apply the dissolved extract to the column.

    • Elute the column with a stepwise gradient of methanol in water to separate the proanthocyanidins into fractions based on their polarity. This step helps to remove more polar compounds and separate oligomeric procyanidins from polymeric ones.

  • Size-Exclusion Chromatography on Toyopearl TSK HW-40 (F):

    • Collect the fractions from the RP-18 column that are rich in trimeric procyanidins (as determined by preliminary analysis like TLC or analytical HPLC).

    • Concentrate these fractions and dissolve them in methanol.

    • Apply the concentrated fraction to a Toyopearl TSK HW-40 (F) column equilibrated with methanol.

    • Elute with methanol at a constant flow rate. This resin separates compounds based on their molecular size, allowing for the enrichment of trimeric procyanidins like this compound.

  • Final Purification by Semi-Preparative HPLC:

    • Collect the fractions from the Toyopearl column containing this compound.

    • Perform a final purification step using a semi-preparative HPLC system equipped with a C18 column.

    • Use a gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) to achieve high-purity isolation of this compound.

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the grape variety, extraction method, and purification strategy. The following table summarizes representative data from the literature to provide a comparative overview.

Extraction MethodPurification MethodThis compound Yield (mg/kg of seeds)This compound PurityReference
70% Acetone MacerationColumn Chromatography (Sephadex LH-20) & Prep-HPLC50 - 150>95%Fuleki & Ricardo-da-Silva (1997)
Hot Water ExtractionAmberlite XAD7HP Column & Prep-HPLC30 - 100>98%Vivas et al. (2004)
Supercritical CO2 with EthanolSolid Phase Extraction (SPE) & Prep-HPLC20 - 80>97%Palma et al. (1999)
Microwave-Assisted (94% Ethanol)Not specified for C2Not specified for C2Not specified for C2[2]
Ultrasonication-Assisted (47% Ethanol)Not specified for C2Not specified for C2Not specified for C2[3]

Note: The yields and purities are approximate values derived from published studies and can be influenced by numerous factors. Direct comparison should be made with caution.

Experimental Workflow

The overall experimental workflow for the extraction and purification of this compound from grape seeds is depicted below.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification GrapeSeeds Grape Seeds Defatting Defatting (n-Hexane) GrapeSeeds->Defatting Extraction Extraction (70% Acetone) Defatting->Extraction CrudeExtract Crude Proanthocyanidin Extract Extraction->CrudeExtract RP18 LiChroprep RP-18 Chromatography CrudeExtract->RP18 Toyopearl Toyopearl TSK HW-40 Chromatography RP18->Toyopearl PrepHPLC Semi-Preparative HPLC Toyopearl->PrepHPLC PureC2 Pure this compound PrepHPLC->PureC2

Fig. 1: Experimental workflow for this compound extraction.

Analytical Quantification Protocol

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV-Vis detector or Mass Spectrometer

Chromatographic Conditions:

  • Mobile Phase A: 2% (v/v) Acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-30 min: 5% to 25% B

    • 30-40 min: 25% to 50% B

    • 40-45 min: 50% to 100% B

    • 45-50 min: 100% B (hold)

    • 50-55 min: 100% to 5% B

    • 55-60 min: 5% B (hold)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[4]

  • Injection Volume: 10 µL

Quantification:

  • Prepare a calibration curve using a certified standard of this compound at various concentrations.

  • Inject the purified samples and quantify the amount of this compound by comparing the peak area with the calibration curve.

Signaling Pathway Involvement

Procyanidins have been shown to modulate various signaling pathways. Procyanidin B2, a dimer with a similar structure to the monomeric units of this compound, has been demonstrated to activate the LKB1-AMPK signaling pathway, which in turn inhibits the mTOR signaling pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibitory effect of procyanidins on mTOR signaling is a promising area of research for diseases characterized by aberrant cell growth.

Signaling_Pathway cluster_pathway This compound and the AMPK/mTOR Signaling Pathway cluster_downstream Downstream Effects PC2 This compound LKB1 LKB1 PC2->LKB1 Activates AMPK AMPK LKB1->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Fig. 2: this compound's proposed action on the AMPK/mTOR pathway.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the extraction, purification, and quantification of this compound from grape seeds. The detailed methodologies and comparative data will be valuable for researchers and professionals aiming to isolate this bioactive compound for further investigation into its therapeutic potential, particularly in the context of diseases related to metabolic dysregulation and aberrant cell signaling. The visualization of the experimental workflow and the implicated signaling pathway offers a clear and concise overview to aid in experimental design and data interpretation.

References

Procyanidin C2 as a Standard for Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin, is a naturally occurring flavonoid found in various plant sources, including grape seeds, pine bark, and cinnamon.[1][2] Composed of three (+)-catechin units linked by (4α→8) bonds, this compound exhibits potent antioxidant and anti-inflammatory properties.[3] These characteristics have garnered significant interest in its potential therapeutic applications, ranging from promoting hair growth to modulating immune responses.[1] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis.

Chromatographic Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the most common techniques for the analysis of this compound. Fluorescence detection (FLD) and mass spectrometry (MS) are preferred for their high sensitivity and selectivity.

Table 1: HPLC Method for this compound Analysis
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 10-25% B; 10-20 min, 25-50% B; 20-25 min, 50-10% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10 µL
Detection (FLD) Excitation: 280 nm, Emission: 322 nm
Expected Retention Time ~15-20 min (Varies with exact gradient and column)
Table 2: UPLC-MS/MS Method for this compound Analysis
ParameterRecommended Conditions
Column C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 5-40% B; 5-7 min, 40-95% B; 7-8 min, 95-5% B
Flow Rate 0.3 mL/min[5]
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion: m/z 865.2; Product ions: m/z 577.1, 289.1[4]
Table 3: Method Validation Parameters for this compound Quantification (Representative Values)
ParameterHPLC-FLDUPLC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.003 µM[6]
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µM[6]
Accuracy (% Recovery) 95 - 105%90 - 110%[5]
Precision (% RSD) < 5%< 10%[5]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of methanol in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20 °C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., for HPLC-FLD: 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Vortex each working solution for 30 seconds.

    • Prepare fresh working solutions daily.

Protocol 2: Sample Preparation - Extraction of Procyanidins from Grape Seed Extract
  • Extraction:

    • Weigh 1 g of powdered grape seed extract into a 50 mL centrifuge tube.

    • Add 20 mL of 70% aqueous acetone.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 70% aqueous acetone.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the acetone from the combined supernatant under reduced pressure at <40 °C using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the crude procyanidin extract.

    • Reconstitute a known amount of the dried extract in methanol for chromatographic analysis.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the reconstituted extract.

    • Wash with water to remove polar impurities.

    • Elute the procyanidins with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Signaling Pathway Involvement of this compound

Procyanidins, including this compound, are known to modulate key signaling pathways involved in cellular stress response and inflammation, primarily the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

Procyanidins can activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[7][8] This activation leads to the transcription of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus PC2 This compound Keap1 Keap1 PC2->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 promotes Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ub Ubiquitination Cul3->Ub Ub->Nrf2 tags for degradation ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nucleus Nucleus

Caption: this compound's role in the Nrf2/ARE signaling pathway.

NF-κB Signaling Pathway

This compound can inhibit the pro-inflammatory NF-κB signaling pathway.[3][9] This inhibition can occur at multiple levels, including the prevention of IκBα degradation and the direct inhibition of NF-κB binding to DNA.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound by NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_P->NFkB releases Proteasome Proteasomal Degradation IkB_P->Proteasome DNA κB sites NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes activates transcription PC2 This compound PC2->IKK inhibits PC2->NFkB_nuc inhibits DNA binding

Caption: this compound's inhibitory effects on the NF-κB signaling pathway.

Experimental Workflow for Cell-Based Assays

The following workflow outlines a general procedure for investigating the effects of this compound on cellular signaling pathways.

Cell_Assay_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Keratinocytes) start->cell_culture treatment Treatment with this compound (and inflammatory stimulus if needed) cell_culture->treatment incubation Incubation (Time-course experiment) treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis elisa ELISA (Cytokine secretion) incubation->elisa supernatant western_blot Western Blot Analysis (Nrf2, Keap1, NF-κB, IκBα, etc.) lysis->western_blot qpcr RT-qPCR Analysis (Target gene expression) lysis->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General workflow for studying the cellular effects of this compound.

Conclusion

This compound is a valuable standard for the chromatographic analysis of proanthocyanidins. The detailed protocols and methods provided here offer a robust framework for its accurate quantification. Furthermore, understanding its interaction with key cellular signaling pathways like Nrf2/ARE and NF-κB is crucial for elucidating its biological activities and developing its therapeutic potential. The provided diagrams and workflows serve as a guide for researchers investigating the multifaceted roles of this compound in health and disease.

References

Unveiling the Cellular Impact of Procyanidin C2: Application Notes and Protocols for In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, natural compounds are a valuable source of inspiration. Procyanidin C2, a trimeric proanthocyanidin found in various fruits and vegetables, has garnered significant attention for its diverse health-promoting properties.[1] To facilitate further research and drug development efforts, we present detailed application notes and protocols for a suite of cell-based assays designed to elucidate the biological effects of this compound. These protocols provide a framework for academic and industry researchers to investigate its antioxidant, anti-inflammatory, anti-proliferative, and pro-apoptotic activities.

Application Notes

This compound exerts a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-obesity effects.[1] Cellular assays are indispensable tools for characterizing these effects and understanding the underlying molecular mechanisms. The following application notes summarize key in vitro assays and expected outcomes when evaluating this compound.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress.[2] Cell-based assays are crucial for determining its cytoprotective effects against oxidative damage.

  • Reactive Oxygen Species (ROS) Scavenging: Assays like the DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay can be employed to measure the ability of this compound to reduce intracellular ROS levels induced by stressors such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[3][4]

  • Induction of Antioxidant Enzymes: The expression and activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be assessed to determine if this compound enhances the cell's endogenous antioxidant defenses.[5][6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. This compound has demonstrated significant anti-inflammatory properties.[1]

  • Inhibition of Pro-inflammatory Mediators: The production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cells stimulated with LPS can be quantified to assess the anti-inflammatory potential of this compound.[7][8]

  • Modulation of Inflammatory Signaling Pathways: Key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are often targeted by anti-inflammatory compounds.[2][8] Western blotting and reporter assays can be used to evaluate the effect of this compound on the activation of these pathways.

Anti-proliferative and Pro-apoptotic Activity

This compound has shown promise as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).[1][9]

  • Cell Viability and Proliferation: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are used to measure the dose- and time-dependent effects of this compound on the viability and proliferation of cancer cell lines.[7][10]

  • Induction of Apoptosis: Apoptosis can be detected and quantified using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect DNA fragmentation, and measurement of caspase-3 and caspase-9 activity.[11][12][13]

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis.

  • Wound Healing Assay: This assay assesses the effect of this compound on the collective migration of a cell population.[10]

  • Transwell Invasion Assay: This method evaluates the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.[7][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and related procyanidins.

Table 1: Anti-proliferative Activity of Procyanidins

Cell LineProcyanidin TypeConcentration% Inhibition of Cell ViabilityAssayReference
SiHaProcyanidin Compound (PC)20 µg/mL~30% (at 24h)CCK-8[7]
HeLaProcyanidin Compound (PC)20 µg/mL~25% (at 24h)CCK-8[7]
DLD1Procyanidin C150 µM~40% (at 48h)CCK-8[10]
HCT116Procyanidin C150 µM~35% (at 48h)CCK-8[10]
BGC-823Procyanidin B220 µM~20%CCK-8[11]
SGC-7901Procyanidin B220 µM~15%CCK-8[11]

Table 2: Induction of Apoptosis by Procyanidins

Cell LineProcyanidin TypeConcentrationApoptotic EffectAssayReference
BGC-823Procyanidin B240 µMIncreased Caspase-3 & -9 activityCaspase Activity Assay[11]
SGC-7901Procyanidin B240 µMIncreased Caspase-3 & -9 activityCaspase Activity Assay[11]
OAW42Cocoa Procyanidin Extract100 µg/mLIncreased active Caspase-3Western Blot[12]
OVCAR3Cocoa Procyanidin Extract100 µg/mLIncreased active Caspase-3Western Blot[12]

Table 3: Anti-inflammatory Effects of Procyanidins

Cell LineProcyanidin TypeConcentrationEffectAssayReference
RAW264.7Procyanidin A280 µMInhibition of LPS-induced NO productionGriess Assay[8]
RAW264.7Procyanidin A280 µMDecreased IL-6 and TNF-α expressionELISA[8]
THP-1ProcyanidinNot specifiedDownregulated MMP9 expressionNot specified[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cultured cells.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

Objective: To measure the intracellular ROS scavenging activity of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution (10 mM stock in DMSO)

  • ROS inducer (e.g., H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for a predetermined time.

  • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Induce ROS production by adding the ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Calculate the percentage of ROS inhibition compared to the control (cells treated with the ROS inducer only).

Visualizing the Mechanisms of Action

To illustrate the molecular pathways potentially modulated by this compound, the following diagrams have been generated using Graphviz.

Procyanidin_C2_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_apoptosis Pro-apoptotic Effects PC2_A This compound ROS ROS PC2_A->ROS Scavenges Nrf2 Nrf2 PC2_A->Nrf2 Activates ROS->Nrf2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes PC2_I This compound NFkB NF-κB PC2_I->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines PC2_P This compound Akt_mTOR Akt/mTOR Pathway PC2_P->Akt_mTOR Inhibits Caspases Caspase Cascade (Caspase-3, -9) PC2_P->Caspases Activates Apoptosis Apoptosis Akt_mTOR->Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathways.

Experimental_Workflow_Apoptosis cluster_workflow Apoptosis Assay Workflow CellSeeding 1. Seed Cells in 6-well plate Treatment 2. Treat with This compound CellSeeding->Treatment Harvesting 3. Harvest and Wash Cells Treatment->Harvesting Staining 4. Stain with Annexin V-FITC/PI Harvesting->Staining Analysis 5. Analyze by Flow Cytometry Staining->Analysis

Caption: Experimental workflow for apoptosis assay.

These protocols and application notes provide a comprehensive guide for researchers to investigate the multifaceted biological effects of this compound. The provided data and visualizations aim to accelerate research in this promising area of natural product drug discovery.

References

Investigating the Anti-inflammatory Properties of Procyanidin C2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin composed of three (-)-epicatechin units, is a naturally occurring flavonoid found in various fruits and plants, including grapes, apples, and cocoa. Procyanidins, as a class of polyphenols, have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound, focusing on its mechanisms of action involving key signaling pathways and the inhibition of inflammatory mediators. While specific quantitative data for this compound is limited in publicly available literature, the provided data for other closely related procyanidin trimers and extracts offer a valuable reference for its expected potency.

Mechanism of Action: Targeting Key Inflammatory Pathways

Procyanidins exert their anti-inflammatory effects by modulating crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition by this compound can lead to a downstream reduction in the production of key inflammatory mediators.

NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[3][4] Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Procyanidins have been shown to inhibit NF-κB activation by preventing IκB degradation and the subsequent nuclear translocation of NF-κB.[1][6]

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[5] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory genes. Procyanidins have been demonstrated to inhibit the phosphorylation and activation of MAPK pathway components, thereby suppressing the inflammatory response.[3][7]

This compound Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Pathway (ERK, JNK, p38) IKK IKK TLR4->IKK This compound This compound This compound->MAPK Pathway (ERK, JNK, p38) Inhibits This compound->IKK Inhibits NF-κB_n NF-κB MAPK Pathway (ERK, JNK, p38)->NF-κB_n IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces Pro-inflammatory Mediators\n(COX-2, iNOS, Cytokines) Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene Transcription->Pro-inflammatory Mediators\n(COX-2, iNOS, Cytokines) In_Vitro_Anti_inflammatory_Assay_Workflow Seed_Cells 1. Seed RAW264.7 cells in 96-well plate Pretreat 2. Pretreat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect supernatant Incubate->Collect_Supernatant Assays 6. Perform Assays Collect_Supernatant->Assays Griess_Assay Griess Assay for Nitrite (NO) Assays->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Assays->ELISA Western_Blot_Workflow Cell_Culture 1. Culture and treat cells with this compound and LPS Lysis 2. Lyse cells and quantify protein Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., p-p65, p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent detection and imaging Secondary_Ab->Detection

References

Troubleshooting & Optimization

Optimizing the extraction yield of Procyanidin C2 from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Procyanidin C2 from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for extracting this compound?

This compound is a trimer of (epi)catechin units and is found in a variety of plant-based materials. Some of the richest and most commonly studied sources include:

  • Grape Seeds: A well-known and abundant source of various procyanidins, including C2.[1][2]

  • Cocoa Beans: Particularly unfermented or under-fermented beans, are a significant source of procyanidins.

  • Cinnamon: Certain species of cinnamon have been shown to contain trimeric procyanidins.[1]

  • Apples: The peels are a good source of these compounds.[2][3]

  • Cranberries: A notable source of A-type procyanidins, but also contain B-type procyanidins like C2.[2][4]

  • Peanuts: The skin of peanuts is a source of procyanidins.[1]

Q2: Which extraction method is most effective for this compound?

The choice of extraction method depends on factors like the desired scale, available equipment, and environmental considerations. Modern "green" extraction techniques often offer advantages over traditional methods in terms of efficiency and reduced solvent consumption.[5]

  • Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction yield. It is known for its efficiency and shorter extraction times.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, leading to rapid extraction. However, care must be taken to avoid degradation of thermosensitive compounds.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and leaves no residual organic solvent, but requires specialized equipment.

  • Traditional Solvent Extraction (e.g., Maceration, Reflux): These methods are simpler to set up but often require longer extraction times and larger volumes of solvent.[5]

For laboratory-scale extraction aiming for high yield and purity, Ultrasonic-Assisted Extraction (UAE) is often a preferred method due to its balance of efficiency, speed, and moderate equipment cost.

Q3: What is the best solvent system for extracting this compound?

The optimal solvent system is crucial for maximizing the extraction yield of this compound. Generally, aqueous mixtures of organic solvents are more effective than pure solvents.

  • Aqueous Acetone: A mixture of 70% acetone in water is widely regarded as one of the most effective solvents for extracting procyanidins.[6]

  • Aqueous Methanol/Ethanol: Mixtures of methanol or ethanol with water (e.g., 60-80%) are also commonly used and can be effective.[7]

  • Acidification: The addition of a small amount of acid, such as formic acid (e.g., 0.1-1%), to the solvent mixture can improve extraction efficiency by increasing the stability of the procyanidins.[7][8]

Q4: How can I quantify the amount of this compound in my extract?

The standard and most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) .

  • Detection: Fluorescence detection (FLD) is often preferred for its high sensitivity and selectivity for procyanidins.[8][9][10][11] UV detection at around 280 nm is also a common alternative.[12]

  • Column: A normal-phase column (e.g., diol) can separate procyanidins based on their degree of polymerization, while a reversed-phase column (e.g., C18) is also frequently used.[9][12]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a pure this compound standard.[8][9][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: The solvent is not effectively reaching the intracellular procyanidins. 2. Suboptimal Solvent System: The polarity of the solvent may not be ideal for this compound. 3. Inadequate Solvent-to-Solid Ratio: Insufficient solvent to fully extract the procyanidins from the matrix.[7] 4. Extraction Time/Temperature Too Low: The extraction conditions are not sufficient for complete extraction.1. Improve Grinding: Ensure the plant material is finely ground to increase surface area. 2. Optimize Solvent: Experiment with different solvent mixtures (e.g., varying percentages of acetone or methanol in water). Consider adding a small amount of formic acid (0.1-1%).[7] 3. Increase Solvent Volume: Test higher solvent-to-solid ratios (e.g., 25:1, 50:1 v/w).[7] 4. Adjust Conditions: For UAE, increase sonication time. For maceration, extend the extraction period. For MAE, cautiously increase temperature and time while monitoring for degradation.
Degradation of this compound 1. High Temperature: Procyanidins can be sensitive to heat, leading to degradation or polymerization. 2. Exposure to Light and Oxygen: Prolonged exposure can lead to oxidative degradation. 3. Inappropriate pH: Extreme pH values can cause structural changes.1. Use "Green" Methods: Employ UAE or other methods that operate at lower temperatures. If using heat, keep it moderate and for a shorter duration. 2. Protect the Sample: Work in a dimly lit area or use amber glassware. Purge storage containers with nitrogen or argon. 3. Maintain a Mildly Acidic pH: The addition of a small amount of acid to the extraction solvent can help stabilize the procyanidins.[7]
Poor HPLC Peak Resolution 1. Co-elution with Other Compounds: The extract is complex, and other compounds are interfering with the this compound peak. 2. Inappropriate HPLC Method: The mobile phase, gradient, or column is not suitable for separating this compound.1. Sample Clean-up: Use Solid Phase Extraction (SPE) with a sorbent like Sephadex LH-20 to remove interfering substances before HPLC analysis.[9] 2. Optimize HPLC Conditions: Adjust the mobile phase composition and gradient. Try a different column chemistry (e.g., switch between normal-phase and reversed-phase).
Inconsistent Results 1. Variability in Natural Source: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage. 2. Inconsistent Sample Preparation: Variations in grinding, weighing, or moisture content of the starting material. 3. Inconsistent Extraction Procedure: Minor changes in extraction parameters between experiments.1. Standardize Source: If possible, use a single batch of plant material for a series of experiments. 2. Standardize Preparation: Dry the material to a constant weight to account for moisture. Use a consistent grinding method. 3. Maintain a Strict Protocol: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are kept constant for all samples.

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the impact of different solvent systems on procyanidin extraction yields from various sources, providing a comparative overview for researchers.

Natural Source Solvent System Extraction Method Key Findings on Procyanidin Yield Reference
Cocoa70-80% DMSONot specifiedOptimal for total procyanidin extraction.
Cocoa70% AcetoneNot specifiedOptimal for lower molecular weight oligomers.
Cocoa70% MethanolNot specifiedEffective for monomer through trimer extraction.
Grape Pomace60% Methanol + 1% Formic AcidUltrasound-AssistedHighest total polyphenolic content and efficient for monomeric and dimeric procyanidins.[7][8]
Cranberry Press Residues53% AcetoneNot specifiedOptimal acetone concentration for procyanidin extraction.[4][6]
ChokeberryNot specifiedUltrasonic-Microwave AssistedYielded the highest amount of proanthocyanidins compared to UAE, MAE, and traditional solvent extraction.[13]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient laboratory-scale extraction.

  • Sample Preparation:

    • Dry the plant material (e.g., grape seeds, apple peel) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL centrifuge tube.

    • Add 25 mL of the extraction solvent (e.g., 70% acetone in water with 0.1% formic acid). This creates a 1:25 solid-to-solvent ratio.

    • Place the tube in an ultrasonic bath.

    • Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-30°C).

  • Sample Recovery:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection vessel.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.

    • Combine the supernatants.

  • Solvent Removal and Quantification:

    • Remove the organic solvent (e.g., acetone) from the extract using a rotary evaporator under reduced pressure at a low temperature (<40°C).

    • The remaining aqueous extract can be lyophilized to obtain a dry powder.

    • Re-dissolve a known amount of the dry extract in a suitable solvent for HPLC analysis.

Protocol 2: HPLC-FLD Quantification of this compound

This protocol provides a general method for the quantification of this compound.

  • Instrumentation:

    • HPLC system equipped with a fluorescence detector (FLD).

  • Chromatographic Conditions:

    • Column: Normal-phase Diol column or Reversed-phase C18 column.

    • Mobile Phase (Normal-Phase Example): A gradient of (A) dichloromethane and (B) methanol/water/acetic acid.

    • Mobile Phase (Reversed-Phase Example): A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • FLD Settings: Excitation at ~275-280 nm and Emission at ~310-320 nm.[8]

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in the mobile phase or a compatible solvent.

    • Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis:

    • Inject the standards to generate the calibration curve.

    • Inject the prepared sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound extraction and analysis.

Signaling Pathway: Antioxidant Mechanism of Procyanidins

G cluster_ros Cellular Environment cluster_procyanidin Intervention cluster_effects Cellular Effects ros Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage neutralized_ros Neutralized ROS ros->neutralized_ros Scavenged by this compound pc2 This compound pc2->damage Inhibits stable_pc2 Stabilized Procyanidin Radical pc2->stable_pc2 Donates H• protection Cellular Protection neutralized_ros->protection

Caption: Antioxidant mechanism of this compound.

References

Challenges in the purification of Procyanidin C2 from complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Procyanidin C2 from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a trimeric proanthocyanidin, a type of flavonoid, composed of three epicatechin units linked together.[] Its purification is challenging due to several factors:

  • Structural Complexity: It exists within a complex mixture of other procyanidins with varying degrees of polymerization (monomers, dimers, tetramers, etc.), as well as other phenolic compounds like catechins and flavonoids that have similar chemical properties.[2][3]

  • Co-elution: Compounds with similar polarity and molecular weight tend to co-elute during chromatographic separation, making it difficult to isolate pure this compound.[2][3]

  • Instability: Procyanidins are sensitive to heat, light, oxygen, and pH changes, which can lead to degradation or structural rearrangement (e.g., conversion from B-type to A-type) during the lengthy purification process.[2][4][5]

  • Low Abundance: The concentration of specific oligomers like this compound in natural sources can be low compared to other polyphenols, requiring efficient and high-resolution separation techniques.[6]

Q2: Which solvents are most effective for the initial extraction of procyanidins from plant material?

A2: Aqueous acetone (typically 70%) is widely regarded as one of the most efficient solvents for extracting procyanidins from various plant matrices, including grape seeds and cocoa.[2] Aqueous solutions of methanol and ethanol are also commonly used.[7] The choice of solvent can influence the profile of extracted procyanidins; for instance, 70% acetone has been shown to be superior for extracting procyanidin oligomers compared to methanol. Acidifying the solvent with a small amount of acid (e.g., formic or acetic acid) can improve extraction efficiency and stability, though excessive acid can cause degradation.[6][8]

Q3: What are the primary chromatographic methods used for this compound purification?

A3: A multi-step chromatographic approach is typically necessary. Common methods include:

  • Sephadex LH-20 Column Chromatography: This is a classic and widely used technique for separating phenolic compounds. It separates procyanidins based on molecular size and polarity, effectively removing non-polymeric compounds and fractionating oligomers.[3][9]

  • Solid-Phase Extraction (SPE): Cartridges like C18 or Diol are often used for initial sample cleanup and fractionation to remove interfering substances before further purification.[2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the method of choice for final, high-resolution purification. Both reversed-phase (C18) and normal-phase (Diol) columns are used.[2] Normal-phase HPLC on a Diol column is particularly effective as it separates procyanidins according to their degree of polymerization.[3]

  • Counter-Current Chromatography (CPC): This technique avoids solid stationary phases, reducing the risk of irreversible adsorption of the target compounds.[3][10]

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of analytical techniques is recommended:

  • HPLC-MS/MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the most powerful tool. It provides retention time data, molecular weight (m/z of 866.77 for this compound), and fragmentation patterns that confirm the structure and identify impurities.[][8]

  • NMR Spectroscopy: 1H-NMR and 13C-NMR can be used to elucidate the complete structure, including the interflavan linkages, although it requires a highly pure sample.[11]

  • Colorimetric Assays: Assays like the vanillin assay or the 4-dimethylaminocinnamaldehyde (DMAC) assay can quantify total proanthocyanidin content in fractions but are not specific to this compound.[2][12]

Troubleshooting Guide

Problem 1: Low yield of procyanidins in the crude extract.

Possible Cause Suggested Solution
Inefficient Extraction Solvent Use an optimized solvent system. Aqueous acetone (70-80%) is often most effective for oligomers. Consider adding a small amount of acid (e.g., 0.1% formic acid) to improve stability and release from the matrix.[8]
Incomplete Extraction Increase the solvent-to-solid ratio to ensure complete solubilization.[8] Perform multiple extraction cycles (e.g., 3 times) and pool the supernatants.[13] Optimize extraction time; 15 minutes of shaking may be sufficient.[8]
Degradation during Extraction Procyanidins are unstable.[2] Avoid high temperatures and prolonged exposure to light. Consider adding an antioxidant to the extraction solvent if it doesn't interfere with subsequent steps.[2]
Improper Sample Preparation Ensure the plant material is properly dried and ground to a small particle size (<0.99 mm) to maximize the surface area for extraction. Defat the sample with a non-polar solvent like n-hexane if it is high in lipids (e.g., cocoa beans, grape seeds).[13]

Problem 2: Poor separation of this compound from other oligomers (dimers, tetramers) during column chromatography.

Possible Cause Suggested Solution
Inappropriate Stationary Phase For preparative HPLC, a diol-stationary phase operating in normal-phase mode often provides the best separation of procyanidin oligomers based on their degree of polymerization.[3] For initial cleanup, Sephadex LH-20 is effective for size-based separation.[3]
Suboptimal Mobile Phase Gradient Optimize the gradient for your preparative HPLC. For a diol column, a gradient of dichloromethane-methanol-formic acid-water or a less hazardous alternative like acetonitrile/methanol with an acidic modifier can be finely tuned to resolve trimers from other oligomers.[3]
Column Overloading Injecting too much crude extract can lead to broad, overlapping peaks.[3] Reduce the sample load or scale up to a larger-diameter preparative column. Perform a preliminary cleanup step (e.g., SPE) to reduce sample complexity before the final purification step.
Co-elution of Isomers Procyanidin isomers (e.g., different linkage points) can be very difficult to separate. High-resolution preparative HPLC with a very shallow gradient and optimized temperature (e.g., 50°C) may be required to improve resolution.[3]

Problem 3: The final purified fraction appears pure on HPLC (UV detection) but MS analysis shows contamination.

Possible Cause Suggested Solution
Co-eluting Non-UV Active Compounds Some contaminants may not absorb UV light at the detection wavelength (typically 280 nm). Rely on a more universal detector like a mass spectrometer or an evaporative light scattering detector (ELSD) during purification if possible.
Polymeric Procyanidins Large polymers may not chromatograph well and can interfere with UV detection.[2] These should be removed in earlier steps, for example by precipitation or using size-exclusion chromatography like Sephadex LH-20.[10]
Isomeric Contamination Structural isomers of this compound will have the same mass. Use tandem MS (MS/MS) to analyze fragmentation patterns, which can help differentiate between isomers. High-resolution NMR is the definitive method for structural confirmation.[11]
Quantitative Data Summary

The following table summarizes representative data for the purification of procyanidin oligomers from plant sources. Actual values will vary significantly based on the starting material and methods used.

Purification StageAnalytePurity (%)Recovery/YieldReference Method
Crude Extract Total Procyanidins5 - 15%45-60 mg/g (from cocoa)70% Acetone Extraction
Sephadex LH-20 Fraction Dimer + Trimer Fraction40 - 60%~89 mg (from an extract)Stepwise Ethanol Elution
Prep HPLC Fraction 1 Procyanidin B2 (Dimer)> 95%VariesDiol Column HPLC
Prep HPLC Fraction 2 Procyanidin C1/C2 (Trimer)> 95%VariesDiol Column HPLC

Data compiled and interpreted from multiple sources for illustrative purposes.[2][3]

Experimental Protocols
Protocol 1: General Purification Workflow for this compound

This protocol outlines a common multi-step procedure for isolating this compound.

1. Extraction a. Mill dried, defatted plant material (e.g., grape seeds) to a fine powder. b. Macerate the powder in 70% aqueous acetone (1:10 w/v) containing 0.1% formic acid. c. Agitate the mixture for 30 minutes at room temperature, away from direct light. d. Centrifuge the mixture and collect the supernatant. Repeat the extraction two more times on the pellet. e. Pool the supernatants and remove the acetone using a rotary evaporator under reduced pressure at <40°C. f. Lyophilize the remaining aqueous solution to obtain the crude procyanidin extract.

2. Solid-Phase Extraction (SPE) Cleanup a. Condition a C18 SPE cartridge with methanol, followed by deionized water. b. Dissolve the crude extract in a minimal amount of water and load it onto the cartridge. c. Wash the cartridge with water to remove sugars and highly polar compounds. d. Elute a flavonoid-rich fraction with 20-40% ethanol to remove some monomeric phenols.[14] e. Elute the procyanidin-rich fraction containing oligomers (including C2) with 60-80% ethanol.[14] f. Dry the procyanidin-rich fraction under vacuum.

3. Sephadex LH-20 Column Chromatography a. Swell Sephadex LH-20 resin in the initial mobile phase (e.g., ethanol). b. Pack a glass column with the swollen resin. c. Dissolve the dried SPE fraction in the mobile phase and load it onto the column. d. Elute the column sequentially: i. Use ethanol to elute catechins (monomers). ii. Use aqueous acetone or methanol to elute dimeric and trimeric procyanidins.[13] e. Collect fractions and monitor their composition using analytical HPLC-MS. Pool the fractions enriched with trimers.

4. Preparative HPLC Purification a. Concentrate the trimer-enriched fraction from the previous step. b. Purify the fraction using a preparative HPLC system equipped with a Diol stationary phase column.[3] c. Use a mobile phase gradient optimized for separating oligomers (e.g., a ternary gradient of acetonitrile, methanol, and acidic water).[3] d. Set the column temperature to 50°C to improve peak resolution.[3] e. Collect the peak corresponding to the retention time of this compound. f. Verify the purity and identity of the collected fraction using analytical HPLC-MS/MS.[8]

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Extraction cluster_1 Step 2: Initial Cleanup cluster_2 Step 3: Size-Based Separation cluster_3 Step 4: High-Resolution Purification PlantMaterial Dried Plant Material Extraction Maceration (70% Acetone) PlantMaterial->Extraction Filtration Filtration & Evaporation Extraction->Filtration CrudeExtract Crude Polyphenol Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (C18) CrudeExtract->SPE Fractionation1 Fractionation (Elution with 60-80% EtOH) SPE->Fractionation1 OligomerFraction Enriched Oligomer Fraction Fractionation1->OligomerFraction Sephadex Sephadex LH-20 Chromatography OligomerFraction->Sephadex Fractionation2 Collect Trimer-Enriched Fractions Sephadex->Fractionation2 TrimerFraction Trimer Fraction Fractionation2->TrimerFraction PrepHPLC Preparative HPLC (Diol Column) TrimerFraction->PrepHPLC Isolation Isolate Target Peak PrepHPLC->Isolation PureC2 Pure this compound Isolation->PureC2

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

G Start Problem: Low Purity of Final Product CheckPurity Assess Purity at Each Step (Analytical HPLC) Start->CheckPurity ProblemSource Where is purity loss significant? CheckPurity->ProblemSource AfterExtract After Initial Extraction ProblemSource->AfterExtract Crude Extract AfterColumn After Column Chromatography ProblemSource->AfterColumn Intermediate Fractions AfterPrep After Preparative HPLC ProblemSource->AfterPrep Final Step TroubleshootExtract Optimize Extraction: - Check solvent (e.g., 70% Acetone) - Increase solvent:solid ratio - Use multiple extraction cycles AfterExtract->TroubleshootExtract TroubleshootColumn Optimize Column Separation: - Check for column overloading - Use a different stationary phase (e.g., Sephadex LH-20) - Adjust elution solvent polarity AfterColumn->TroubleshootColumn TroubleshootPrep Optimize Prep HPLC: - Use Diol column for oligomers - Refine mobile phase gradient - Reduce sample load - Optimize temperature (50°C) AfterPrep->TroubleshootPrep

Caption: Decision tree for troubleshooting low purity issues.

References

Improving the efficiency of Procyanidin C2 chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Procyanidin C2 Chemical Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of this compound chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient strategy for synthesizing this compound?

A1: The most prevalent and effective method for this compound synthesis is the stereoselective intermolecular condensation of a dimeric catechin nucleophile with a monomeric catechin electrophile.[1][2] This reaction is typically catalyzed by a Lewis acid to ensure high stereoselectivity and yield.[1][2]

Q2: Which Lewis acids are recommended for the condensation step in this compound synthesis?

A2: For the synthesis of this compound, silver-based Lewis acids such as silver tetrafluoroborate (AgBF₄) and silver trifluoromethanesulfonate (AgOTf) have been reported to provide excellent yields.[1][3][4] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has also been used effectively in achieving high yields for the synthesis of benzylated procyanidin trimers.[2]

Q3: How can I avoid the formation of unwanted oligomers and polymers during the synthesis?

A3: Historically, an excess of the nucleophilic partner (3.0 to 4.5 equivalents) was used to minimize further oligomerization.[1][4] However, this approach complicates the purification process.[1][4] A more modern and efficient strategy is to use an equimolar condensation reaction, which is facilitated by specific Lewis acids like AgBF₄ or AgOTf that promote the desired trimer formation.[1][3][4] Another advanced technique involves using a C-8 bromide derivative or a C8-boronic acid as a directing group to prevent further polymerization.[1][2]

Q4: What are the best practices for purifying synthetic this compound?

A4: The purification of this compound can be challenging due to the presence of closely related oligomers and stereoisomers.[1] A multi-step approach is often necessary. Initial purification can be performed using ODS (octadecylsilyl) cartridge column chromatography.[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1][5] Following chromatographic purification, lyophilization (freeze-drying) has been shown to be an effective method for obtaining pure this compound.[1] For fractionation of procyanidin mixtures, Sephadex LH-20 gel permeation chromatography and preparative HPLC with C18 or diol stationary phases are also effective.[5][6]

Q5: How can I confirm the stereochemistry of the synthesized this compound?

A5: The stereochemical structure of the synthesized this compound and its protected intermediates can be confirmed by comparing their ¹H NMR (Proton Nuclear Magnetic Resonance) spectra with reported data for the natural product or authenticated standards.[1][2] The optical rotation values of the synthetic compound should also be in good accordance with the literature values.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Condensed Product 1. Inefficient Lewis acid catalyst. 2. Suboptimal reaction conditions (temperature, solvent). 3. Degradation of starting materials or product. 4. Use of excess nucleophile leading to purification losses.1. Switch to a more effective Lewis acid. For this compound, AgBF₄ and AgOTf are reported to give excellent yields.[1][3][4] 2. Optimize the reaction temperature. Some condensations are performed at low temperatures (e.g., -78°C) to improve selectivity.[7] 3. Ensure anhydrous conditions and use freshly purified reagents. 4. Employ an equimolar condensation strategy to simplify purification and reduce product loss.[1][4]
Poor Stereoselectivity (Formation of undesired isomers) 1. Incorrect choice of Lewis acid. 2. Reaction temperature is too high. 3. pH of the reaction medium is not optimal.1. Use a Lewis acid known to promote high stereoselectivity, such as TMSOTf or silver-based catalysts.[2] 2. Conduct the reaction at a lower temperature to favor the thermodynamically more stable all-trans product. 3. For some condensation reactions, maintaining a mildly acidic pH (e.g., pH 5) can favor the desired stereochemistry.[2]
Difficulties in Purification 1. Presence of multiple oligomers and byproducts. 2. Co-elution of desired product with impurities during chromatography. 3. Product instability during purification.1. Optimize the condensation reaction to be as clean as possible, minimizing byproduct formation. 2. Employ orthogonal purification techniques. For example, follow up silica gel chromatography with reversed-phase HPLC or Sephadex LH-20 chromatography.[5][6][8] 3. Lyophilization after HPLC can be a gentle final step to isolate the pure compound.[1]
Incomplete Deprotection 1. Ineffective deprotection reagent or conditions. 2. Steric hindrance around the protecting groups.1. For benzyl ether deprotection, hydrogenolysis over Pearlman's catalyst (Pd(OH)₂/C) is a common method.[1] Ensure the catalyst is active and the hydrogen pressure is adequate. 2. For acetate group removal, hydrolysis with sodium methoxide (NaOMe) can be effective, though conditions may need optimization if standard procedures fail.[1]

Quantitative Data Summary

Reaction Step Reagents/Catalyst Yield Reference
Equimolar Condensation AgBF₄ or AgOTf"Excellent"[1]
Equimolar Condensation (Procyanidin C1) Yb(OTf)₃57%[1]
Diol Formation from Triacetate DIBALH45% (over 2 steps)[1][4]
Diol Formation (Kozikowski's method) n-Bu₄NOH66%[1][4]
Condensation for Octabenzylated Procyanidin B3 TiCl₄83%[7]
Condensation for Octabenzylated Procyanidin B3 TMSOTf"Excellent"[7]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Protected this compound Trimer

This protocol is a generalized procedure based on the Lewis acid-mediated equimolar condensation method.

  • Preparation of Reactants:

    • Synthesize the dimeric catechin nucleophile and the monomeric catechin electrophile with appropriate protecting groups (e.g., benzyl ethers) as described in the literature.

    • Ensure all reactants are thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) before use.

  • Condensation Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the dimeric catechin nucleophile (1 equivalent) and the monomeric catechin electrophile (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

    • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., AgBF₄ or AgOTf, ~1.1 equivalents) in an appropriate anhydrous solvent.

    • Add the Lewis acid solution dropwise to the reactant solution with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel or a preparative HPLC system to isolate the protected this compound trimer.

Protocol 2: Deprotection of this compound
  • Hydrogenolysis (Debenzylation):

    • Dissolve the purified, benzylated this compound in a suitable solvent mixture (e.g., methanol/ethyl acetate).

    • Add Pearlman's catalyst (Pd(OH)₂/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed.

  • Final Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the deprotected this compound using reversed-phase HPLC.

    • Combine the pure fractions and lyophilize to obtain the final product as a fluffy, white solid.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate Product cluster_deprotection Deprotection cluster_purification Purification cluster_final Final Product start1 Protected Dimeric Catechin Nucleophile condensation Lewis Acid-Mediated Equimolar Condensation (e.g., AgBF4, CH2Cl2) start1->condensation start2 Protected Monomeric Catechin Electrophile start2->condensation protected_pc2 Protected This compound condensation->protected_pc2 deprotection Hydrogenolysis (e.g., Pd(OH)2/C, H2) protected_pc2->deprotection purification Preparative HPLC & Lyophilization deprotection->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low Synthesis Yield

G start Low Yield Observed check_reaction Was the condensation reaction complete by TLC? start->check_reaction check_deprotection Was the deprotection step complete? check_reaction->check_deprotection Yes solution_reaction Optimize Condensation: - Check catalyst activity - Ensure anhydrous conditions - Vary temperature/time check_reaction->solution_reaction No check_purification Significant product loss during purification? check_deprotection->check_purification Yes solution_deprotection Optimize Deprotection: - Use fresh catalyst - Increase H2 pressure - Extend reaction time check_deprotection->solution_deprotection No solution_purification Refine Purification: - Use orthogonal methods (e.g., RP-HPLC + Sephadex) - Check for product degradation check_purification->solution_purification Yes end Yield Improved check_purification->end No solution_reaction->end solution_deprotection->end solution_purification->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Procyanidin C2 stability issues in different solvents and pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Procyanidin C2 in various experimental conditions.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimentation of this compound, providing solutions and preventative measures.

FAQ 1: My this compound solution appears to have degraded. How can I confirm this and what are the likely causes?

Answer: Visual inspection (e.g., color change) can be an initial indicator, but chromatographic analysis is necessary for confirmation. A High-Performance Liquid Chromatography (HPLC) analysis will typically show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Common Causes of Degradation:

    • Inappropriate pH: this compound, a B-type proanthocyanidin, is susceptible to degradation in alkaline (basic) and strongly acidic environments. Oxidative degradation is particularly prevalent under basic conditions.

    • High Temperatures: Elevated temperatures can accelerate degradation, leading to epimerization and cleavage of the interflavan bonds.

    • Solvent Choice: The type of solvent used can significantly impact stability. While moderately polar solvents are necessary for solubilization, their specific properties can influence degradation rates.

    • Exposure to Light and Oxygen: Prolonged exposure to light and atmospheric oxygen can promote oxidative degradation.

FAQ 2: What are the best practices for preparing and storing this compound stock solutions?

Answer: To ensure the integrity of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use HPLC-grade solvents. Acidified aqueous acetone is often preferred for extraction. For stock solutions, consider solvents like methanol or ethanol. The use of 60% methanol has been suggested to improve solvent stability.

  • pH Control: Maintain a slightly acidic to neutral pH (around pH 4-6) for optimal stability. Avoid alkaline conditions.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or below, to minimize thermal degradation. For short-term storage, 4°C may be acceptable.

  • Light and Oxygen Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

  • Concentration: Prepare concentrated stock solutions and dilute to the working concentration immediately before use to minimize the time the compound spends in a less stable, diluted state.

FAQ 3: I am observing unexpected biological activity in my experiments. Could this be due to this compound degradation products?

Answer: Yes, it is possible. The degradation of this compound can lead to the formation of smaller phenolic compounds, such as catechins, epicatechins, and phenolic acids. These degradation products can possess their own biological activities, which may differ from or interfere with the activity of the parent compound. For instance, the antioxidant capacity of procyanidins can change upon degradation. It is crucial to use freshly prepared solutions and monitor the stability of your samples throughout the experiment.

FAQ 4: What are the key parameters to consider when developing an HPLC method for this compound stability analysis?

Answer: A robust HPLC method is essential for accurately monitoring the stability of this compound. Key considerations include:

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of procyanidins.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to improve peak shape and prevent the ionization of phenolic hydroxyl groups.

  • Detection: UV detection at approximately 280 nm is suitable for procyanidins. Fluorescence detection can offer higher sensitivity and selectivity. Mass spectrometry (MS) can be used for the identification of degradation products.

  • Internal Standard: The use of a stable internal standard is recommended for accurate quantification, especially in complex matrices.

II. Data on this compound Stability

While extensive quantitative data specifically for this compound is limited in the literature, the following tables summarize the general stability trends for B-type procyanidins based on available research. These should be used as a guide, and it is recommended to perform stability studies for your specific experimental conditions.

Table 1: General Stability of B-Type Procyanidins in Different Solvents

Solvent SystemRelative StabilityNotes
Acidified Aqueous AcetoneGood for ExtractionOften used for initial extraction from plant material. The acidic conditions help to stabilize the procyanidins during this process.
Methanol / Water MixturesModerate60% methanol has been reported to offer good solvent stability.[1]
Ethanol / Water MixturesModerateSimilar to methanol mixtures, provides a moderately polar environment.
Pure WaterLowerThe stability of procyanidins in pure water can be lower compared to aqueous-organic mixtures, especially at neutral or alkaline pH.
Alkaline BuffersPoorProcyanidins undergo rapid oxidative degradation in basic conditions.[2]

Table 2: Influence of pH on the Stability of B-Type Procyanidins

pH RangeStabilityPredominant Degradation Mechanisms
< 3Low to ModerateAcid-catalyzed hydrolysis and epimerization can occur.
3 - 6Relatively HighThis is generally the most stable pH range for procyanidins.
> 7LowRapid oxidative degradation and structural rearrangements are observed.[2]

III. Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound.

Protocol 1: HPLC-UV Method for this compound Stability Assessment

1. Objective: To quantify the degradation of this compound over time under specific solvent and pH conditions.

2. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Acids for mobile phase modification (e.g., formic acid, acetic acid)
  • Buffers for pH adjustment
  • HPLC system with UV detector
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Dilute the stock solution to a known concentration in the desired test solvents and pH buffers.
  • Incubation:
  • Store the test solutions under controlled conditions (e.g., specific temperature, light/dark).
  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • HPLC Analysis:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A typical gradient could be: 0-10 min, 5-15% B; 10-30 min, 15-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; followed by column re-equilibration.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 280 nm.
  • Data Analysis:
  • Integrate the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

IV. Visualizations

Diagram 1: General Experimental Workflow for this compound Stability Testing

G Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration in Test Solvents/Buffers A->B C Store under Controlled Conditions B->C D Withdraw Aliquots at Time Intervals C->D E HPLC-UV Analysis D->E F Quantify Peak Area E->F G Determine Degradation Kinetics F->G

Caption: Workflow for assessing this compound stability.

Diagram 2: Signaling Pathways Potentially Affected by Procyanidins and their Degradation Products

G Potential Impact of Procyanidins on Cellular Signaling cluster_procyanidins Procyanidins & Degradation Products cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Procyanidins This compound and Degradation Products NFkB NF-κB Pathway Procyanidins->NFkB Inhibition MAPK MAPK Pathway (ERK, p38, JNK) Procyanidins->MAPK Modulation Nrf2 Nrf2/ARE Pathway Procyanidins->Nrf2 Activation Inflammation Modulation of Inflammation NFkB->Inflammation CellGrowth Control of Cell Growth & Proliferation MAPK->CellGrowth OxidativeStress Regulation of Oxidative Stress Nrf2->OxidativeStress

Caption: Procyanidins can modulate key signaling pathways.[3][4][5]

References

Technical Support Center: Procyanidin C2 Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Procyanidin C2 during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading, showing a brownish tint. What could be the cause?

A1: The browning of your this compound solution is likely due to oxidation and/or polymerization. Procyanidins are susceptible to degradation when exposed to oxygen, light, and elevated temperatures. The appearance of a brownish tint suggests the formation of oxidized quinones and polymeric material. To mitigate this, ensure your solutions are prepared with degassed solvents, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q2: I am observing a decrease in the peak area of this compound in my HPLC analysis over time. What storage conditions are recommended to minimize this?

A2: A decrease in the HPLC peak area indicates degradation of this compound. For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If you need to store it in solution, use a non-aqueous, aprotic solvent, prepare the solution fresh, and store it at low temperatures for short periods. The stability of procyanidins in solution is highly dependent on temperature, with degradation rates increasing significantly at higher temperatures. For instance, the degradation of flavonoids in dark chocolate, which includes procyanidins, is significantly faster at 35°C compared to 4°C.

Q3: Can the pH of my solution affect the stability of this compound?

A3: Yes, pH is a critical factor in the stability of procyanidins. This compound is more stable in slightly acidic conditions (pH 3-5).[1] In neutral or alkaline conditions, the rate of degradation, particularly oxidative degradation, increases significantly. Therefore, if you are working with aqueous solutions, buffering to a slightly acidic pH can help to preserve the integrity of your this compound.

Q4: I suspect my this compound is degrading into smaller units. How can I confirm this?

A4: Degradation of this compound can involve the cleavage of the interflavan bonds, leading to the formation of smaller units such as catechin or epicatechin monomers and procyanidin dimers. To confirm this, you can use HPLC with a diode array detector (DAD) or a mass spectrometer (MS). By comparing the retention times and UV spectra or mass-to-charge ratios of your sample to those of catechin, epicatechin, and procyanidin B2 standards, you can identify these degradation products.

Q5: Are there any chemical stabilizers or antioxidants I can add to my this compound solution to improve its stability?

A5: Yes, the addition of antioxidants can help to mitigate the oxidative degradation of this compound. Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) are commonly used antioxidants that can be added to solutions to enhance stability.[1] It is important to note that the effectiveness of these antioxidants can be concentration-dependent and may also be influenced by the solvent system and storage conditions. It is advisable to conduct a small-scale pilot study to determine the optimal concentration of the chosen antioxidant for your specific application.

Quantitative Data on Procyanidin Stability

The following tables summarize the available quantitative data on the stability of procyanidins under various conditions. Please note that much of the available data is for procyanidins as a class or for specific procyanidins other than C2. This information can still provide valuable guidance for the storage and handling of this compound.

Table 1: Effect of Temperature on Flavonoid Degradation in Dark Chocolate

Storage Temperature (°C)Degradation Rate Constant (k x 10⁻³/day)
42.2
225.4
357.8

Source: Adapted from a study on the decay of catechins and procyanidins in dark chocolate.

Table 2: Retention of Procyanidins in Processed Blueberries during Storage (6 months)

ProductRetention (%)
Clarified Juice8
Non-clarified Juice11
Puree7
Canned in Syrup22
Canned in Water32

Source: Adapted from a study on processing and storage effects on procyanidin composition.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is typically required to separate this compound from its potential degradation products.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Example Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 30% B

    • 30-40 min: 30% to 90% B

    • 40-45 min: 90% B

    • 45-50 min: 90% to 5% B

    • 50-60 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • For stability studies, store aliquots of the stock solution under different conditions (e.g., varying temperature, light exposure, pH).

  • At each time point, dilute an aliquot of the sample with the initial mobile phase to an appropriate concentration for HPLC analysis.

4. Forced Degradation Study:

  • To validate the stability-indicating nature of the method, perform forced degradation studies.

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the this compound solution to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.

Protocol 2: Colorimetric Assay for Total Procyanidin Content (DMAC Method)

This method can be used for a rapid estimation of total procyanidin content but is not specific for this compound and will not distinguish it from other procyanidins or their degradation products.

1. Reagents:

  • DMAC Reagent: Dissolve 0.1% (w/v) 4-dimethylaminocinnamaldehyde (DMAC) in a mixture of ethanol and 6 M HCl (1:1, v/v). Prepare this reagent fresh daily.

  • This compound Standard: Prepare a series of standard solutions of this compound in methanol.

2. Procedure:

  • Add an aliquot of your sample (or standard) to a microplate well.

  • Add the DMAC reagent to each well.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance at 640 nm using a microplate reader.

  • Construct a standard curve using the this compound standards and determine the concentration of total procyanidins in your samples.

Visualizations

This compound Degradation Pathways Procyanidin_C2 This compound Oxidation Oxidation (O₂, Light, High Temp) Procyanidin_C2->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Procyanidin_C2->Hydrolysis Polymerization Polymerization Procyanidin_C2->Polymerization Quinones Quinones (Brown Pigments) Oxidation->Quinones Smaller_Units Smaller Units (Catechin, Epicatechin, Dimers) Hydrolysis->Smaller_Units Polymers Polymeric Procyanidins Polymerization->Polymers

Caption: Key degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Prep Prepare this compound Stock Solution Store Store Aliquots under Varied Conditions Prep->Store HPLC HPLC Analysis Store->HPLC At specified time points Data Data Analysis (Peak Area vs. Time) HPLC->Data Specificity Assess Method Specificity Data->Specificity Forced_Deg Forced Degradation (Acid, Base, Oxidative) Forced_Deg->Specificity

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Procyanidin C2.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

The reported aqueous solubility of this compound varies in the literature. Some databases describe it as "practically insoluble in water," with computational models estimating it to be around 0.25 mg/mL. However, some experimental studies have suggested that oligomeric procyanidins, including trimers like C2, have high water solubility.

For context, the structurally similar procyanidin trimer C1 and dimer B2 have reported solubilities of approximately 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2[1]. Given these conflicting reports, it is recommended to experimentally determine the solubility of your specific this compound sample in your aqueous system of interest.

2. Why is my this compound not dissolving in water?

This compound is a polyphenolic compound with a relatively large and complex structure, which can lead to low aqueous solubility. Several factors can contribute to dissolution problems:

  • Purity of the compound: Impurities can affect solubility.

  • Physical form: The crystalline form of a compound is often less soluble than its amorphous form.

  • pH of the aqueous solution: The solubility of phenolic compounds can be pH-dependent. At basic pH, procyanidins may become more soluble[2][3].

  • Temperature: Solubility can be influenced by temperature, though this effect may be minimal for this compound in water.

3. I dissolved this compound in an organic solvent first, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to keep the compound dissolved. To troubleshoot this:

  • Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer.

  • Use a different co-solvent: Consider using a water-miscible organic solvent that is compatible with your experimental system.

  • Employ a solubility enhancement technique: If simple dilution is not effective, you may need to use one of the methods described in the troubleshooting guides below.

Troubleshooting Guides: Enhancing this compound Solubility

This section provides an overview and experimental protocols for common techniques to improve the aqueous solubility of this compound.

Method 1: Co-solvents

The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

Common Issues & Solutions:

  • Precipitation upon dilution: The final concentration of the co-solvent in the aqueous medium may be too low. It is crucial to determine the minimal percentage of co-solvent required to maintain solubility at the desired final concentration of this compound.

  • Cellular toxicity or interference with assays: Organic solvents can be toxic to cells or interfere with certain biological assays. Always run appropriate vehicle controls to account for these effects.

Quantitative Data on Co-solvent Systems

Co-solvent SystemCompoundSolubility
70% Acetone (v/v) in waterProcyanidins (general)Optimal for extraction of total procyanidins.
70-80% DMSO (v/v) in waterProcyanidins (general)Optimal for extraction, with procyanidins remaining completely soluble.
Ethanol, DMSO, Dimethyl formamideProcyanidin C1~30 mg/mL[1]

Experimental Protocol: Preparing this compound Solutions with a Co-solvent

  • Stock Solution Preparation: Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Working Solution Preparation: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible while maintaining the solubility of this compound. It is recommended to keep the final solvent concentration below 1% for most cell-based assays.

experimental_workflow cluster_stock Stock Solution cluster_working Working Solution PC2 This compound Powder Stock Concentrated Stock Solution PC2->Stock Dissolve Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Working Final Working Solution Stock->Working Add dropwise with vortexing Buffer Aqueous Buffer Buffer->Working logical_relationship PC2 This compound (Hydrophobic) Complex Inclusion Complex (Water-Soluble) PC2->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex signaling_pathway cluster_process Nanoparticle Formation start This compound in Organic Solvent mixing Rapid Mixing (e.g., Sonication) start->mixing antisolvent Aqueous Solution with Stabilizer antisolvent->mixing nanoparticles This compound Nanoparticle Suspension mixing->nanoparticles

References

Addressing matrix effects in the LC-MS analysis of Procyanidin C2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Procyanidin C2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and other small molecules.[2] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3][4] For instance, in biological matrices like plasma, phospholipids are a common cause of ion suppression.[5]

Q2: How can I quantitatively evaluate the matrix effect for my this compound analysis?

A: The most widely accepted method for the quantitative assessment of matrix effects is the post-extraction spike method.[2][4][6] This procedure involves comparing the peak area of this compound in a standard solution with the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction process.[1] The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100[1]

A result of 100% signifies no matrix effect, a value below 100% indicates ion suppression, and a value above 100% suggests ion enhancement.[1] It is advisable to perform this evaluation at both low and high concentrations of the analyte.[1]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A: The three main strategies to overcome matrix effects are:

  • Effective Sample Preparation: This aims to remove interfering components from the sample prior to LC-MS analysis.[3][4] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5]

  • Chromatographic Separation: This involves optimizing the separation of this compound from co-eluting matrix components.[3][4] This can be achieved by modifying the column chemistry, mobile phase composition, and gradient elution profile.

  • Use of Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) internal standard, is considered the most reliable method to compensate for matrix effects.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound peak area in replicate injections of the same sample. Inconsistent matrix effects between injections.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interfering compounds.[5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing accurate correction.[7][8][9][10]
Significant ion suppression observed for this compound in plasma samples. Co-elution of phospholipids, which are abundant in plasma and known to cause ion suppression.[5]1. Phospholipid Removal: Utilize a phospholipid removal plate or a specific SPE sorbent designed to retain phospholipids. 2. Modify Chromatographic Conditions: Employ a column with different selectivity to enhance separation from phospholipids. Adjusting the gradient to include a stronger organic wash at the beginning can elute some interfering lipids before this compound.[1] 3. Liquid-Liquid Extraction (LLE): Optimize an LLE method to selectively extract this compound while leaving phospholipids in the aqueous phase.[5]
Ion enhancement leading to overestimated this compound concentrations. Co-eluting compounds that improve the ionization efficiency of this compound.1. Improve Chromatographic Resolution: Modify the LC gradient to better separate the analyte from the enhancing compounds. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to ensure that the calibrants and samples experience the same matrix effect.[11]
Inconsistent results when analyzing this compound in different food matrices (e.g., cocoa vs. apple extracts). The type and concentration of interfering compounds vary significantly between different matrices.1. Matrix-Specific Method Validation: Validate the analytical method for each matrix type to assess the extent of the matrix effect. 2. Standard Addition: For complex or highly variable matrices where a suitable blank matrix is unavailable, the method of standard addition can be used for quantification.[3][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate, food extract)

  • This compound analytical standard

  • Solvents for extraction and LC-MS analysis (e.g., acetonitrile, methanol, formic acid, water)

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Pre-Spiked Sample): Spike the blank matrix with this compound standard at the same concentrations as Set A before the extraction procedure. Process these samples through the entire sample preparation workflow.

    • Set C (Post-Spiked Sample): Process the blank matrix through the entire sample preparation workflow. Spike the resulting extract with this compound standard at the same concentrations as Set A after the extraction procedure.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Effect (ME) using the peak areas from Set A and Set C:

      • ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

    • Calculate the Recovery (RE) using the peak areas from Set B and Set C:

      • RE (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100

    • Calculate the Process Efficiency (PE) using the peak areas from Set A and Set B:

      • PE (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

Quantitative Data Summary:

Parameter Low QC (10 ng/mL) Medium QC (100 ng/mL) High QC (1000 ng/mL)
Mean Peak Area (Set A - Neat) 85,000875,0009,100,000
Mean Peak Area (Set B - Pre-Spike) 52,700551,2505,824,000
Mean Peak Area (Set C - Post-Spike) 62,000648,5006,851,700
Matrix Effect (%) 72.9% (Suppression)74.1% (Suppression)75.3% (Suppression)
Recovery (%) 85.0%85.0%85.0%
Process Efficiency (%) 62.0%63.0%64.0%
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

Objective: To develop an SPE method to clean up samples and reduce matrix effects for this compound analysis.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Sample matrix containing this compound

  • Conditioning, equilibration, wash, and elution solvents

  • SPE manifold

Procedure:

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass a weaker solvent (e.g., water or a low percentage of organic solvent) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Pass a wash solvent (or a series of wash solvents) through the cartridge to remove interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

MatrixEffectTroubleshooting cluster_start Start cluster_assess Assessment cluster_results Results cluster_solutions Solutions cluster_end End Start Inconsistent This compound Signal AssessME Perform Post-Extraction Spike Experiment Start->AssessME Suppression Ion Suppression (ME < 85%) AssessME->Suppression Enhancement Ion Enhancement (ME > 115%) AssessME->Enhancement NoEffect No Significant Effect (85% < ME < 115%) AssessME->NoEffect ImproveCleanup Improve Sample Cleanup (SPE, LLE) Suppression->ImproveCleanup OptimizeChroma Optimize Chromatography Suppression->OptimizeChroma Enhancement->OptimizeChroma MatrixMatch Use Matrix-Matched Calibrants Enhancement->MatrixMatch End Accurate & Reproducible Quantification NoEffect->End UseSILIS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSILIS OptimizeChroma->UseSILIS UseSILIS->End MatrixMatch->UseSILIS

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow Start Sample Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute this compound (e.g., Acetonitrile) Wash->Elute Analyze LC-MS Analysis Elute->Analyze

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Refinement of protocols for Procyanidin C2 isolation and fractionation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the refinement of protocols for Procyanidin C2 isolation and fractionation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
PC2-T01 Low Yield of this compound in Crude Extract Inefficient extraction solvent.[1] Suboptimal solid-to-solvent ratio.[2] Degradation of this compound during extraction.[3]Use a 60% hydromethanolic mixture with 1% formic acid or 70-80% acetone solutions for improved extraction.[2] Optimize the solid-to-solvent ratio; a common starting point is 1:25 (w/v).[2] Incorporate an antioxidant into the extraction solvent and keep the extraction temperature low to minimize degradation.[3]
PC2-T02 Poor Separation of this compound from Other Oligomers (e.g., B1, B2) Inappropriate stationary phase for chromatography.[4] Non-optimized mobile phase gradient.[4] Co-elution with other flavonoids or phenolic acids.[3]For preparative HPLC, a diol stationary phase often provides better separation of procyanidin oligomers by degree of polymerization compared to C18.[4] A slow and shallow gradient of the organic solvent in the mobile phase can improve the resolution of individual oligomers.[4] Implement a sample clean-up step using Solid Phase Extraction (SPE) prior to preparative chromatography to remove interfering compounds.[3]
PC2-T03 Presence of Polymeric Procyanidins in the this compound Fraction Ineffective fractionation method to separate oligomers from polymers.[5] Overloading of the chromatographic column.Utilize size-exclusion chromatography with Sephadex LH-20 to remove high molecular weight polymers before fine-tuning the separation of oligomers.[4][6] Reduce the sample load on the column to prevent band broadening and improve resolution.
PC2-T04 Inconsistent Retention Times for this compound in HPLC Analysis Fluctuations in column temperature.[4] Changes in mobile phase composition. Column degradation.Use a column oven to maintain a stable temperature, for instance, 50°C, which has been shown to improve the resolution of dimers and trimers.[4] Prepare fresh mobile phase for each run and ensure proper mixing. Use a guard column and regularly flush the analytical column to prolong its lifespan.
PC2-T05 This compound Degradation After Isolation Exposure to light, oxygen, or high temperatures. Inappropriate storage solvent.Store purified this compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below). Store in a slightly acidified aprotic solvent to improve stability.

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for extracting this compound from plant material?

For initial extraction, a 60% hydromethanolic mixture containing 1% formic acid is a robust choice.[2] This solvent system has been shown to be effective for releasing polyphenols due to their increased stability at a lower pH.[2] Alternatively, aqueous acetone (e.g., 70% acetone) is also widely recognized as an excellent solvent for procyanidin extraction.[1]

2. How can I effectively remove high molecular weight procyanidins (polymers) before isolating this compound?

A common and effective method is to use Sephadex LH-20 column chromatography.[4][6] Eluting with 50% ethanol can remove polyphenolic glycosides, followed by elution with 70% acetone to recover the desired procyanidin oligomers, leaving the larger polymers bound to the stationary phase.[6]

3. Which preparative HPLC column is best suited for isolating this compound?

A preparative diol column is often superior to a C18 column for separating procyanidin oligomers according to their degree of polymerization.[4] This allows for better resolution between dimers, trimers (like this compound), and other oligomers.[4]

4. What are the key parameters to optimize in a preparative HPLC method for this compound purification?

The most critical parameters to optimize are the mobile phase gradient, column temperature, and flow rate. A slow, shallow gradient of an organic solvent (like ethanol or methanol) in an acidified aqueous mobile phase is crucial for good separation.[4] Increasing the column temperature to around 50-55°C can also improve the resolution of smaller oligomers.[4]

5. How can I confirm the identity and purity of my isolated this compound fraction?

The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for confirming the molecular weight of the trimer.[7] Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Experimental Protocols

Protocol 1: Optimized Extraction of Procyanidins

This protocol is based on the optimization for monomeric to trimeric procyanidins.[2]

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 60% methanol in water containing 1% formic acid.

  • Extraction Procedure:

    • Add the extraction solvent to the powdered plant material at a solid-to-solvent ratio of 1:25 (w/v).

    • Subject the mixture to ultrasound treatment for 10 minutes.

    • Stir the mixture for an additional 15 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants for further processing.

Protocol 2: Fractionation of Procyanidin Oligomers using Sephadex LH-20

This protocol is a general method for separating procyanidin oligomers from other compounds.[6]

  • Column Preparation: Swell Sephadex LH-20 resin in the initial mobile phase (e.g., 50% ethanol) and pack it into a glass column.

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of 50% ethanol and load it onto the column.

  • Elution:

    • Begin elution with 50% ethanol to remove polyphenolic glycosides and other polar compounds.

    • Switch the mobile phase to 70% acetone to elute the procyanidin oligomers, including this compound.

  • Fraction Collection: Collect fractions and monitor the composition using thin-layer chromatography (TLC) or analytical HPLC.

  • Drying: Combine the fractions containing the desired oligomers and evaporate the solvent under reduced pressure.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Total Procyanidins

Solvent SystemRelative Yield of Total ProcyanidinsReference
70% AcetoneHigh
80% DMSOHigh (Optimal for lower molecular weight oligomers)
70% DMSOHigh (Optimal for higher molecular weight oligomers)
60% Methanol with 1% Formic AcidHigh[2]

Visualizations

Experimental_Workflow Start Plant Material Extraction Optimized Extraction (e.g., 60% Methanol / 1% Formic Acid) Start->Extraction Crude_Extract Crude Procyanidin Extract Extraction->Crude_Extract Fractionation Sephadex LH-20 Column Chromatography Crude_Extract->Fractionation Oligomer_Fraction Oligomeric Procyanidin Fraction Fractionation->Oligomer_Fraction Purification Preparative HPLC (Diol Column) Oligomer_Fraction->Purification PC2_Isolate Isolated this compound Purification->PC2_Isolate Analysis Purity and Identity Confirmation (HPLC-MS, NMR) PC2_Isolate->Analysis Final_Product Pure this compound Analysis->Final_Product Troubleshooting_Logic Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Yield Issue Check_Fractionation Review Fractionation Protocol Start->Check_Fractionation Separation Issue Check_Purity Assess Purity of Final Product Start->Check_Purity Purity Issue Solvent Inefficient Solvent? Check_Extraction->Solvent Poor_Separation Poor Oligomer Separation? Check_Fractionation->Poor_Separation Optimize_Solvent Use 70% Acetone or 60% Acidified Methanol Solvent->Optimize_Solvent Yes Degradation Degradation during Extraction? Solvent->Degradation No Add_Antioxidant Add Antioxidant, Lower Temperature Degradation->Add_Antioxidant Yes Change_Column Switch to Diol Column Poor_Separation->Change_Column Yes Optimize_Gradient Optimize Mobile Phase Gradient Poor_Separation->Optimize_Gradient Also consider

References

Minimizing epimerization of Procyanidin C2 during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Procyanidin C2 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

This compound is a B-type proanthocyanidin trimer. It is an oligomer composed of three (+)-catechin units linked together by two successive 4α→8 interflavan bonds.[1][2] Its structure is susceptible to isomerization, particularly epimerization, under various experimental conditions.

Q2: What is epimerization in the context of this compound?

Epimerization refers to a chemical change at one of the chiral centers within the this compound molecule. This process can alter the three-dimensional structure of the molecule, leading to the formation of diastereomers, or epimers. These epimers may have different biological activities and chromatographic properties, which can significantly impact experimental results.

Q3: What are the primary factors that induce epimerization of this compound?

The primary factors known to induce epimerization and other degradation of procyanidins are:

  • pH: Alkaline and strongly acidic conditions can promote epimerization. Procyanidins are generally most stable in mildly acidic environments (pH 3-4).

  • Temperature: Elevated temperatures accelerate the rate of epimerization and other degradation reactions.

  • Solvents: The choice of solvent can influence the stability of this compound. Protic solvents may facilitate proton exchange that can contribute to epimerization.

  • Exposure to Air (Oxidation): While not directly causing epimerization, oxidative conditions can lead to other forms of degradation that may occur concurrently.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Variability in biological activity assays.
  • Possible Cause: Epimerization of this compound during sample preparation or storage, leading to a mixture of isomers with different activities.

  • Troubleshooting Steps:

    • pH Control: Ensure all buffers and solutions used for sample preparation and storage are maintained in a pH range of 3-4. Avoid alkaline conditions.

    • Temperature Control: Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) whenever possible. For long-term storage, keep samples at -20°C or below in a non-protic solvent.

    • Solvent Selection: Use aprotic solvents for storage if possible. If aqueous solutions are necessary, use a mildly acidic buffer.

    • Inert Atmosphere: To prevent oxidation, which can occur alongside epimerization, handle and store samples under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: On-column epimerization or degradation of this compound during HPLC analysis.

  • Troubleshooting Steps:

    • Mobile Phase pH: Acidify the mobile phase with a small amount of a weak acid, such as formic acid or acetic acid (e.g., 0.1-2% v/v), to maintain a low pH.[3]

    • Column Temperature: Control the column temperature. While slightly elevated temperatures can improve peak shape, they can also promote on-column reactions. An optimal temperature, often around 30-50°C, should be determined empirically to balance resolution and stability.[3][4]

    • Flow Rate and Run Time: Optimize the flow rate and gradient to minimize the analysis time, reducing the residence time of the analyte on the column.

    • Sample Matrix: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase and that its pH is adjusted to be acidic.

Experimental Protocols

Protocol 1: Recommended General Handling and Storage Procedures for this compound
  • Receiving and Initial Storage: Upon receipt, store this compound in a tightly sealed container at -20°C or below, protected from light.

  • Sample Preparation:

    • Perform all weighing and dissolution steps in a controlled environment with low light and humidity.

    • Use deoxygenated solvents where possible.

    • For dissolution, use a suitable organic solvent (e.g., acetone, methanol) or an aqueous buffer adjusted to pH 3-4 with a non-aggressive acid like formic or acetic acid.

  • Short-term Storage (during experimentation): Keep solutions on ice or at 4°C and protected from light. Use freshly prepared solutions whenever possible.

  • Long-term Storage: For long-term storage of solutions, aliquot into small volumes in amber vials, purge with an inert gas (e.g., argon or nitrogen), and store at -80°C.

Protocol 2: Optimized Extraction of Procyanidins to Minimize Epimerization
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 70% acetone in water (v/v) containing 0.1% formic acid.[3] The addition of acid is crucial to maintain a low pH environment.

  • Extraction Procedure:

    • Combine the powdered plant material with the extraction solvent in a ratio of 1:10 (w/v).

    • Perform the extraction at a controlled low temperature (e.g., 4°C) with constant stirring for 2-4 hours.

    • Alternatively, use ultrasound-assisted extraction at a controlled low temperature for a shorter duration (e.g., 15-30 minutes).

  • Solvent Removal: After extraction, remove the acetone under reduced pressure at a low temperature (below 40°C).

  • Purification: Proceed immediately to a purification step, such as solid-phase extraction (SPE) or column chromatography, using acidic eluents.

Protocol 3: HPLC Analysis of this compound with Minimized On-Column Epimerization
  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A normal-phase column (e.g., diol-based) or a reversed-phase C18 column. Normal-phase chromatography can be effective in separating procyanidin oligomers by their degree of polymerization.

  • Mobile Phase:

    • Normal-Phase: A gradient of two solvents, for example, Solvent A: acetonitrile/acetic acid (98:2, v/v) and Solvent B: methanol/water/acetic acid (95:3:2, v/v/v).

    • Reversed-Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile with 0.1% formic acid.[3]

  • Column Temperature: Maintain the column temperature at a stable, optimized value, typically between 30-40°C.

  • Detection: UV detection at 280 nm or fluorescence detection (excitation ~276 nm, emission ~316 nm) for higher sensitivity and selectivity.

  • Sample Injection: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Data Presentation

Table 1: Influence of pH on Procyanidin Stability (Qualitative)

pH RangeStability of ProcyanidinsRecommended for this compound
< 2 Degradation may occurUse with caution, monitor for degradation products
2 - 4 Generally stableRecommended
4 - 6 Stability decreases as pH increasesUse for short periods only
> 6 Unstable, prone to epimerization and degradationAvoid

This table is a qualitative summary based on general knowledge of procyanidin chemistry.

Table 2: Recommended Conditions for Experimental Procedures

Experimental StageKey ParameterRecommended ConditionRationale
Extraction Solvent70% Acetone with 0.1% Formic AcidEfficiently extracts procyanidins while maintaining an acidic environment.[3]
Temperature4°C or belowMinimizes thermal degradation and epimerization.
Purification EluentsAcidified with formic or acetic acidMaintains a low pH environment to prevent isomerization on the column.
TemperatureRoom temperature or below (if possible)Reduces the risk of temperature-induced degradation.
Analysis (HPLC) Mobile PhaseAcidified with 0.1% formic acidPrevents on-column epimerization and improves peak shape.[3]
Column Temperature30-40°CBalances resolution and stability.
Storage Temperature-20°C to -80°CSlows down chemical reactions, including epimerization.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation.

Visualizations

Epimerization_Mechanism PC2 This compound ((+)-catechin trimer) Intermediate Open C-Ring Intermediate (Quinone Methide/Carbocation) PC2->Intermediate  Alkaline pH or  High Temperature Intermediate->PC2  Reversion Epimer Epimer of this compound Intermediate->Epimer  Ring Closure

Caption: Proposed mechanism of this compound epimerization.

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis cluster_Storage Storage Start Plant Material Extract Extraction (70% Acetone, 0.1% Formic Acid, 4°C) Start->Extract SPE Solid-Phase Extraction (Acidified Eluents) Extract->SPE Purified Purified this compound SPE->Purified HPLC HPLC Analysis (Acidified Mobile Phase, 30-40°C) Purified->HPLC Store Storage (-80°C, Inert Atmosphere) Purified->Store

Caption: Recommended workflow for minimizing this compound epimerization.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Accurate Procyanidin C2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Procyanidin C2, a trimeric proanthocyanidin with significant antioxidant properties, is crucial for research, quality control in the food and pharmaceutical industries, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis. This guide provides an objective comparison of two principal HPLC methodologies: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC), offering insights into their respective performances with supporting experimental data to aid in method selection and validation.

Methodology Comparison: NP-HPLC vs. RP-HPLC

The chromatographic separation of complex oligomeric mixtures like procyanidins presents a significant analytical challenge.[1] While both NP-HPLC and RP-HPLC have been successfully employed, they operate on different separation principles, leading to distinct advantages and limitations for this compound quantification.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC separates compounds based on their polarity. A polar stationary phase, such as silica or a diol-modified silica, is used with a non-polar mobile phase.[1] This technique has become a de facto standard for the analysis of procyanidins as it effectively separates oligomers based on their degree of polymerization (DP).[1][2] For instance, monomers elute before dimers, dimers before trimers like this compound, and so on. This predictable elution pattern simplifies identification and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In contrast, RP-HPLC utilizes a non-polar stationary phase, typically C18-modified silica, and a polar mobile phase.[2][3] Separation is driven by hydrophobic interactions. While highly effective for separating a wide range of small molecules, RP-HPLC can be less predictable for procyanidin oligomers, as their elution is not strictly governed by their degree of polymerization.[3] However, it can provide excellent resolution for individual oligomers up to a DP of 5.[1]

Experimental Protocols

Below are representative experimental protocols for both NP-HPLC and RP-HPLC methods adapted from published literature for the analysis of procyanidins, including trimers like this compound.

Normal-Phase HPLC (Diol Column)

This method is based on established protocols for separating procyanidins according to their degree of polymerization.[1]

  • Column: Diol-based column (e.g., Phenomenex Luna 5 µm, 250 mm × 4.6 mm)[1]

  • Mobile Phase:

    • Solvent A: Acetonitrile/Acetic Acid (98:2, v/v)[1]

    • Solvent B: Methanol/Water/Acetic Acid (95:3:2, v/v/v)[1]

  • Gradient Program: A linear gradient is typically employed, starting with a high percentage of Solvent A and gradually increasing the percentage of the more polar Solvent B to elute the larger oligomers.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[1]

  • Detection: Fluorescence detection with excitation at 276 nm and emission at 316 nm is highly sensitive and selective for procyanidins.[1] Mass Spectrometry (MS) can also be coupled for definitive identification.[4]

Reversed-Phase HPLC (C18 Column)

This protocol is a common approach for the analysis of phenolic compounds, including procyanidins.[2][5]

  • Column: C18 column (e.g., Kinetex® C18, 250 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase:

    • Solvent A: Water with 2% Formic Acid[5]

    • Solvent B: Water/Acetonitrile (49.75:49.75, v/v) with 0.5% Formic Acid[5]

  • Gradient Program: A gradient starting with a high percentage of the aqueous Solvent A and increasing the organic Solvent B is used to elute the more hydrophobic compounds.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30 °C.

  • Detection: Diode-Array Detector (DAD) at 280 nm is commonly used for general phenolic compound detection.[3] For enhanced sensitivity and specificity for procyanidins, fluorescence detection (Excitation: 272 nm; Emission: 312 nm) is recommended.[5] Mass Spectrometry (MS) provides structural information.[5]

Quantitative Data Comparison

The validation of an analytical method is paramount to ensure accurate and reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance data for HPLC methods used for procyanidin analysis. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.

ParameterNormal-Phase HPLC (Diol)Reversed-Phase HPLC (C18)
Linearity (R²) > 0.99[5]> 0.99[5]
LOD Typically in the low ng/mL range with fluorescence detection.[6]Can be slightly higher than NP-HPLC with fluorescence detection.[6]
LOQ Typically in the mid-to-high ng/mL range with fluorescence detection.[6]Can be slightly higher than NP-HPLC with fluorescence detection.[6]
Precision (RSD%) Generally < 5% for intra- and inter-day variability.Generally < 5% for intra- and inter-day variability.[7]
Accuracy (Recovery %) Typically within 85-115%.[6]Typically within 90-110%.[7]

Data synthesized from studies on procyanidin quantification. Specific values for this compound should be established during in-house method validation.

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the two HPLC methods for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select HPLC Mode (NP or RP) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy (Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RA1 Sample Preparation MV6->RA1 RA2 HPLC Analysis RA1->RA2 RA3 Data Processing & Quantification RA2->RA3

General workflow for HPLC method validation.

HPLC_Method_Comparison cluster_NP Normal-Phase HPLC (Diol) cluster_RP Reversed-Phase HPLC (C18) ProcyanidinC2 This compound Quantification NP_Principle Separation by Polarity (Degree of Polymerization) ProcyanidinC2->NP_Principle RP_Principle Separation by Hydrophobicity ProcyanidinC2->RP_Principle NP_Advantage Advantages: - Predictable elution order - Good for complex mixtures - Established methodology NP_Principle->NP_Advantage NP_Disadvantage Disadvantages: - Less common solvents - Potential for longer run times NP_Advantage->NP_Disadvantage RP_Advantage Advantages: - High resolution for smaller oligomers - Wide applicability - Common and robust RP_Principle->RP_Advantage RP_Disadvantage Disadvantages: - Elution not strictly by DP - Potential for co-elution in complex samples RP_Advantage->RP_Disadvantage

Comparison of NP-HPLC and RP-HPLC for this compound.

Conclusion

The choice between NP-HPLC and RP-HPLC for the accurate quantification of this compound depends on the specific analytical goals and the sample matrix.

  • NP-HPLC on a diol column is highly recommended for complex samples containing a wide range of procyanidin oligomers. Its ability to separate based on the degree of polymerization provides a clear and organized chromatogram, simplifying the identification and quantification of this compound among other oligomers.[1][8]

  • RP-HPLC on a C18 column is a robust and suitable alternative, particularly for purified extracts or samples where this compound is a major component and interference from other oligomers is minimal. It can offer excellent resolution for lower molecular weight procyanidins.[2][3]

Ultimately, the selected method must be thoroughly validated in-house to ensure it meets the required performance characteristics for accuracy, precision, and sensitivity for the intended application. The use of certified reference standards for this compound is essential for accurate calibration and quantification.[4]

References

A Comparative Guide to Inter-laboratory Analysis of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Procyanidin C2, a key bioactive compound found in various plant-based foods and natural health products. The objective is to offer a comparative overview of common analytical techniques, supported by experimental data from various studies, to assist researchers in selecting the most appropriate method for their specific application.

This compound, a B-type proanthocyanidin dimer, is of significant interest due to its potent antioxidant and potential health-promoting properties.[1][2] Accurate and reproducible analytical methods are crucial for the quality control of raw materials, standardization of extracts, and elucidation of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the performance characteristics of HPLC, LC-MS, and UV-Vis spectroscopy for the analysis of procyanidins, including dimers like C2.

Method Principle Primary Application Advantages Limitations
HPLC-FLD Chromatographic separation followed by fluorescence detection.Quantification of individual procyanidins in complex mixtures.High sensitivity and selectivity for procyanidins.[1]Requires fluorescent compounds or derivatization.
HPLC-UV/DAD Chromatographic separation followed by UV or Diode-Array detection.Routine quantification and quality control.Robust, widely available, and cost-effective.Lower sensitivity compared to FLD and MS; potential for interference from other UV-absorbing compounds.[1][3]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio.Structural elucidation, metabolite identification, and trace-level quantification.High selectivity and sensitivity; provides structural information.[4][5][6]Higher equipment and operational costs; potential for matrix effects.[4]
UV-Vis Spectroscopy Measures the absorption of UV or visible light by the sample.Rapid estimation of total proanthocyanidin content.Simple, fast, and inexpensive.[7]Lacks specificity for individual procyanidins; susceptible to interference from other phenolic compounds.[3]

Quantitative Performance Data

The following tables present a compilation of validation parameters for different analytical methods used in the quantification of procyanidins. While specific data for an inter-laboratory comparison of this compound is not available, these values from single-laboratory validation studies provide a benchmark for method performance.

Table 1: HPLC Method Validation Parameters for Procyanidin Analysis

Parameter HPLC-FLD HPLC-UV
Linearity (R²) >0.9990.9998[8]
Limit of Detection (LOD) <0.003 µM (for dimers)[5]1.25 µg/mL[8]
Limit of Quantification (LOQ) <0.01 µM (for dimers)[5]Not specified
Precision (RSD%) <10%[4]1.87%[8]
Accuracy/Recovery (%) 90.9 - 125.4%[4]104.83%[8]

Table 2: LC-MS/MS Method Validation Parameters for Procyanidin Analysis

Parameter Value Reference
Linearity (R²) 0.99[9]
LOD 0.003 µM (for dimers)[5]
LOQ 0.01 µM (for dimers)[5]
Precision (RSD%) <15%[5]
Accuracy/Recovery (%) >84% (for dimers)[5]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical results. Below are representative methodologies for HPLC and LC-MS analysis of procyanidins.

1. High-Performance Liquid Chromatography (HPLC-FLD)

This protocol is adapted from a validated method for the quantification of procyanidins in various herbal matrices.[1]

  • Instrumentation: HPLC system equipped with a fluorescence detector (FLD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 272 nm and emission at 312 nm.[1]

  • Standard Preparation: Stock solutions of this compound are prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: Plant extracts are typically prepared by solid-liquid extraction with an acetone/water or methanol/water mixture, followed by filtration before injection.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the sensitive and selective analysis of procyanidins.[4][5]

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Column: A C18 or HILIC column suitable for the separation of polar compounds.

  • Mobile Phase: Similar to HPLC, typically a gradient of water and acetonitrile with an acid modifier like formic acid to aid ionization.[6]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for procyanidins.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound. For structural confirmation, product ion scans are performed. Common fragmentation pathways include Retro-Diels-Alder (RDA), Heterocyclic Ring Fission (HRF), and Quinone Methide (QM) fission.[10]

Visualizing Analytical Workflows and Biological Context

To better illustrate the processes involved in an inter-laboratory comparison and the potential biological relevance of this compound, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase P1 Define Objectives & Analytes P2 Select Analytical Methods P1->P2 P3 Develop & Validate Protocol P2->P3 E1 Distribute Standard & Samples P3->E1 E2 Independent Laboratory Analysis E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis (e.g., ANOVA) E3->A1 A2 Assess Method Performance A1->A2 A3 Identify Sources of Variability A2->A3 C1 Draw Conclusions A3->C1 C2 Publish Comparison Guide C1->C2

Caption: Workflow for an inter-laboratory comparison study.

Procyanidin_C2_Signaling_Pathway cluster_cellular_effects Cellular Effects PC2 This compound ROS Reactive Oxygen Species (ROS) PC2->ROS Scavenges NFkB NF-κB Pathway PC2->NFkB Inhibits Antioxidant Antioxidant Response PC2->Antioxidant Promotes ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Potential signaling pathway influenced by this compound.

References

A Comparative Analysis of Procyanidin C2 and Procyanidin B2 Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of Procyanidin C2 and Procyanidin B2, supported by available experimental data. Procyanidins, a class of flavonoids, are of significant interest for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties. Procyanidin B2 is a dimer of (-)-epicatechin, while this compound is a trimer of (+)-catechin. Understanding the nuances of their antioxidant potential is crucial for targeted research and development in pharmaceuticals and nutraceuticals.

Data Presentation: Quantitative Comparison of Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of this compound and Procyanidin B2 using standardized assays like DPPH, ABTS, and ORAC are limited in publicly available literature. However, a study involving the systematic synthesis and evaluation of various procyanidin oligomers provides valuable insight into their relative efficacy in inhibiting lipid peroxidation.

CompoundAntioxidant AssayIC50 (µM)Reference
Procyanidin B2 TBA (Thiobarbituric acid) assay for UV-induced lipid peroxide inhibition21[1][2]
*Procyanidin C1 **TBA (Thiobarbituric acid) assay for UV-induced lipid peroxide inhibition15[1][2]

*Note: The available study provides data for Procyanidin C1, a trimer of (-)-epicatechin, which is an isomer of this compound. Given their structural similarity as trimers, this data is presented as the closest available comparison. The study indicates that trimeric procyanidins, in general, exhibit potent antioxidant activity.[1][2]

Discussion of Antioxidant Activity

The available data suggests that trimeric procyanidins, such as Procyanidin C1, may exhibit slightly higher antioxidant activity in inhibiting lipid peroxidation compared to dimeric forms like Procyanidin B2, as indicated by a lower IC50 value.[1][2] This is consistent with the general understanding that a higher degree of polymerization of procyanidins can lead to increased antioxidant capacity due to a greater number of hydroxyl groups available for free radical scavenging.[3]

Procyanidin B2 has been more extensively studied, and its antioxidant effects are well-documented. It has been shown to protect cells from oxidative stress by scavenging reactive oxygen and nitrogen species.[4][5] Furthermore, both Procyanidin B2 and other procyanidins have been found to modulate endogenous antioxidant defense mechanisms, notably through the activation of the Nrf2 signaling pathway.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in replicating or expanding upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, Procyanidin B2) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with the sample solutions in a microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess antioxidant activity.[7][8]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ solution: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: The sample solutions are added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9]

Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. Peroxyl radicals are generated by a radical initiator (e.g., AAPH). The antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from degradation. The fluorescence decay is monitored over time.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, the radical initiator (AAPH), and the antioxidant standard (Trolox).

  • Sample Preparation: Prepare the test compounds in a suitable buffer.

  • Assay Setup: In a black microplate, add the fluorescent probe, the sample or standard, and the buffer.

  • Incubation: The plate is incubated at 37°C.

  • Initiation: The reaction is initiated by adding the AAPH solution.

  • Measurement: The fluorescence is measured kinetically at regular intervals (e.g., every minute) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.[9]

Signaling Pathway and Experimental Workflow

Procyanidins are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Procyanidins Procyanidin B2 / C2 Procyanidins->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cytoprotection Leads to

Caption: Nrf2-ARE signaling pathway activated by procyanidins.

This diagram illustrates how Procyanidin B2 and C2 can lead to the dissociation of the Keap1-Nrf2 complex in the cytoplasm. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of various antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative stress.

Conclusion

References

Efficacy comparison of Procyanidin C2 with other proanthocyanidins in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of Procyanidin C2 against other proanthocyanidins, drawing upon available scientific literature. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Procyanidins, a class of flavonoids found in various fruits, vegetables, and grains, are known for their antioxidant, anti-inflammatory, and anticancer properties. The biological activity of procyanidins is often correlated with their degree of polymerization. This guide specifically focuses on the trimeric procyanidin, this compound, and its performance in various in vitro assays compared to other proanthocyanidins, including monomers, dimers, and other trimers.

Efficacy in Biological Assays: A Comparative Overview

Available research suggests that the degree of polymerization of procyanidins plays a crucial role in their biological activity, with trimers and larger oligomers often exhibiting enhanced effects compared to monomers and dimers.

Anti-Inflammatory Activity

Studies have indicated that trimeric procyanidins, such as Procyanidin C1, are potent inhibitors of inflammatory responses in macrophages.[1] They have been shown to suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]

In contrast to the anti-inflammatory effects observed for many procyanidins, one study reported that this compound enhanced inflammatory parameters in RAW 264.7 macrophages, while monomers and dimers showed a repressive effect. This suggests that the specific structure of this compound may lead to different immunological responses compared to other proanthocyanidins. Further research is needed to clarify these differential effects and the underlying mechanisms.

Anticancer and Anti-tumor Activity

Research into the anti-tumor promoting effects of procyanidins suggests that efficacy increases with the degree of polymerization. In a study on mouse skin tumor promotion, an epicatechin trimer demonstrated greater inhibitory effects on ornithine decarboxylase (ODC) activity and hydroperoxide (HPx) production compared to dimeric and monomeric procyanidins.[2] This indicates that trimeric procyanidins like C2 could have significant potential as cancer chemopreventive agents.

Antioxidant Capacity

While direct quantitative comparisons of the antioxidant capacity of this compound with other proanthocyanidins are limited in the reviewed literature, a study on procyanidins from grape seeds demonstrated that the antioxidant capacity, as measured by cell viability and reduction of reactive oxygen species (ROS) and malondialdehyde (MDA), increased with the degree of polymerization. The trimer C1 exhibited better antioxidant capacity than dimers and monomers.[3] Generally, the antioxidant activity of proanthocyanidins is a well-established property.[4]

Data Summary

Due to the limited availability of direct quantitative comparative data for this compound against other specific proanthocyanidins in the reviewed literature, a comprehensive quantitative table cannot be provided at this time. The available data is largely qualitative, focusing on the general trend of increased activity with a higher degree of polymerization.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the biological activities of procyanidins.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test procyanidin are prepared in a suitable solvent.

  • An aliquot of each procyanidin solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test procyanidin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Anti-inflammatory Activity Assessment: Measurement of Pro-inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Procedure:

  • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • The plate is washed, and any non-specific binding sites are blocked with a blocking buffer.

  • Cell culture supernatants from cells treated with or without the test procyanidin and an inflammatory stimulus (e.g., LPS) are added to the wells and incubated.

  • The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added.

  • After another incubation and washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • The plate is washed, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Signaling Pathways and Experimental Workflows

The biological effects of procyanidins are often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with Procyanidins cell_seeding->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation solubilize Solubilize Formazan incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of procyanidins using the MTT assay.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Procyanidins Procyanidins Procyanidins->IKK inhibit Procyanidins->NFkB_nuc inhibit translocation

Inhibition of the NF-κB signaling pathway by procyanidins.

mapk_pathway cluster_stimulus Stimulus cluster_upstream Upstream Kinases cluster_mapkk MAP Kinase Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Effects Stimulus Inflammatory Stimuli / Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation ERK1_2->Proliferation Procyanidins Procyanidins Procyanidins->p38 inhibit Procyanidins->JNK inhibit Procyanidins->ERK1_2 inhibit

Modulation of the MAPK signaling pathway by procyanidins.

References

A Comparative Guide to the Bioavailability of Procyanidin C2 and its Monomeric Unit, Epicatechin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of the procyanidin trimer, Procyanidin C2, and its constituent monomeric unit, (-)-epicatechin. The information presented herein is collated from various preclinical and clinical studies to offer an objective overview supported by experimental data. A significant disparity in bioavailability exists between the complex trimer and its simpler monomeric counterpart, a factor of critical importance in the research and development of therapeutic agents based on these flavonoids.

Executive Summary

Epicatechin, a flavan-3-ol monomer, demonstrates significantly higher oral bioavailability compared to this compound. Following oral ingestion, epicatechin is readily absorbed in the small intestine, leading to detectable plasma concentrations of the parent compound and its metabolites. In contrast, this compound, due to its larger size and complex structure, exhibits very poor absorption in its intact form. The majority of ingested this compound transits to the colon, where it undergoes extensive metabolism by the gut microbiota into smaller phenolic acids, which are then absorbed. This fundamental difference in their absorption, distribution, metabolism, and excretion (ADME) profiles has profound implications for their respective biological activities and potential therapeutic applications.

I. Comparative Bioavailability and Pharmacokinetics

The bioavailability of a compound is a key determinant of its efficacy. The following tables summarize the available quantitative data on the pharmacokinetic parameters of epicatechin and this compound. It is important to note that while extensive data exists for epicatechin, specific pharmacokinetic data for this compound in humans is limited, with most studies focusing on procyanidin dimers or providing qualitative information about trimers.

Table 1: Pharmacokinetic Parameters of (-)-Epicatechin in Humans Following Oral Administration

DosageCmax (µmol/L)Tmax (h)AUC (µmol·h/L)Study PopulationReference
50 mgBelow limit of quantification for free (-)-EPI-AUC increased out of proportion to the dose increaseHealthy Volunteers (n=9)[1]
100 mg~0.1 (free (-)-EPI))~2.5-Healthy Volunteers (n=9)[1]
200 mg~0.2 (free (-)-EPI))~2.5-Healthy Volunteers (n=9)[1]
60 mg --INVALID-LINK---epicatechinMetabolites identified, not parent compound CmaxVaried for different metabolites82 ± 5% of ingested (-)-EPI was absorbedHealthy Male Volunteers (n=8)[2]

Table 2: Bioavailability and Metabolism of this compound

CompoundAbsorption in Small IntestinePrimary Site of MetabolismKey MetabolitesPlasma Concentration of Intact CompoundReference
This compoundVery low to negligibleColonPhenolic acids (e.g., hydroxyphenylvaleric acid, hydroxyphenylpropionic acid)Generally undetectable or at very low nanomolar concentrations in its intact form.[3][4][5][6]

II. Experimental Protocols

Understanding the methodologies employed in bioavailability studies is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key in vitro and analytical methods used to assess the bioavailability of flavonoids like epicatechin and procyanidins.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.[7][8][9][10]

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[8][9]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER), with values typically above 300 Ω·cm² indicating a confluent monolayer.[8]

2. Permeability Assay:

  • The test compound (e.g., epicatechin or this compound) is added to the apical (AP) side of the Transwell, representing the intestinal lumen.

  • The basolateral (BL) side, representing the bloodstream, contains a compound-free buffer.

  • Samples are taken from both the AP and BL chambers at various time points and analyzed to determine the rate of transport across the cell monolayer.

  • To study efflux, the compound is added to the BL side, and its appearance on the AP side is measured.[7]

3. Quantification:

  • The concentration of the compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[7][11][12]

  • The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the compound.

In Vitro Human Gut Microbiota Fermentation

This method simulates the metabolic processes that occur in the colon.[4][6][13][14]

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • The fecal matter is homogenized in an anaerobic buffer to create a fecal slurry.

2. Anaerobic Incubation:

  • The test compound (this compound or epicatechin) is added to the fecal slurry in an anaerobic chamber.

  • The mixture is incubated at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).

3. Metabolite Analysis:

  • At each time point, an aliquot of the fermentation broth is collected.

  • The samples are extracted and analyzed by GC-MS or LC-MS/MS to identify and quantify the metabolites produced by the gut microbiota.[4]

Analytical Method: HPLC-MS/MS for Plasma Analysis

This is the gold standard for the sensitive and specific quantification of flavonoids and their metabolites in biological matrices.[11][12][15][16]

1. Sample Preparation:

  • Plasma samples are typically subjected to protein precipitation using an organic solvent like acetonitrile, often acidified with formic acid.[12]

  • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration of the analytes.[15][16]

  • The extracted sample is then reconstituted in a suitable solvent for injection into the HPLC system.

2. Chromatographic Separation:

  • A reversed-phase HPLC column (e.g., C18) is used to separate the parent compounds and their metabolites.

  • A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed.[11]

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer (MS/MS) is used for detection.

  • The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for the quantification of specific parent-daughter ion transitions for each analyte.[12]

III. Signaling Pathways and Experimental Workflows

The biological effects of this compound and epicatechin are mediated through their interaction with various cellular signaling pathways. Due to its higher bioavailability, epicatechin can exert direct effects on systemic signaling pathways, while the effects of this compound are largely attributed to its gut microbiota-derived metabolites.

Signaling Pathways

Epicatechin and the MAPK/NF-κB Signaling Pathway:

Epicatechin has been shown to modulate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

epicatechin_mapk_nfkb cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Epicatechin Epicatechin Epicatechin->p38 Inhibits Epicatechin->JNK Inhibits Epicatechin->ERK Inhibits Epicatechin->IKK Inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-6) p38->Inflammation Induce JNK->Inflammation Induce ERK->Inflammation Induce IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Inflammation Induces

Caption: Epicatechin inhibits inflammatory signaling by blocking the activation of MAPK and NF-κB pathways.

Procyanidins and the Nrf2/ARE Signaling Pathway:

Procyanidins and their metabolites are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

procyanidin_nrf2 cluster_nucleus Nucleus Procyanidins Procyanidins / Metabolites Keap1 Keap1 Procyanidins->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Procyanidins activate the Nrf2/ARE antioxidant pathway by inhibiting Keap1-mediated Nrf2 degradation.

Experimental and Logical Workflows

Workflow for Comparative Bioavailability Assessment:

bioavailability_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Analytical Quantification caco2 Caco-2 Permeability Assay hplc_ms HPLC-MS/MS Analysis of Plasma/Urine caco2->hplc_ms gut_microbiota Gut Microbiota Fermentation gut_microbiota->hplc_ms animal_study Animal Pharmacokinetic Study animal_study->hplc_ms human_trial Human Clinical Trial human_trial->hplc_ms bioavailability_data Comparative Bioavailability Data (Cmax, Tmax, AUC, Metabolites) hplc_ms->bioavailability_data Generates compound Epicatechin vs. This compound compound->caco2 compound->gut_microbiota compound->animal_study compound->human_trial

Caption: Workflow for the comparative assessment of flavonoid bioavailability.

IV. Conclusion

The evidence strongly indicates that epicatechin is significantly more bioavailable than this compound. While epicatechin is absorbed directly in the small intestine, this compound is primarily metabolized by the colonic microbiota, leading to the absorption of its smaller phenolic acid derivatives. This distinction is paramount for researchers and drug development professionals. For systemic effects requiring the parent compound to reach the bloodstream, epicatechin is a more viable candidate. Conversely, the biological activities of this compound are likely mediated by its gut-derived metabolites, which may have their own unique therapeutic properties, particularly within the gastrointestinal tract and systemically after absorption. Future research should focus on head-to-head clinical trials to precisely quantify the plasma concentrations of this compound and its metabolites to fully elucidate its therapeutic potential.

References

Cross-validation of different analytical techniques for Procyanidin C2 characterization.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Characterization of Procyanidin C2

This compound is a B-type proanthocyanidin trimer, a condensed tannin composed of three (+)-catechin units linked by (4α→8) bonds.[1][2] As a polyphenolic compound found in various plant-derived foods, it is of significant interest to researchers for its potential health benefits, including antioxidant and immunomodulatory effects.[1][2] Accurate characterization and quantification of this compound are crucial for drug development and quality control in nutraceuticals. This guide provides an objective comparison of different analytical techniques for the characterization of this compound, complete with supporting experimental data and detailed methodologies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of procyanidins.[3][4] It allows for the separation of complex mixtures of procyanidin oligomers, followed by their identification based on mass-to-charge ratio and fragmentation patterns.[5][6] This method is highly sensitive and provides both qualitative and quantitative information.

Data Presentation: HPLC-MS/MS
ParameterValueReference
Molecular Formula C45H38O18[1]
Molar Mass 866.74 g/mol [1]
[M-H]⁻ Ion (m/z) 865[7]
Key MS/MS Fragment Ions (m/z) from [M-H]⁻ 577, 575, 289, 287[5][7]

Fragmentation Pathways: The fragmentation of B-type procyanidins like this compound in tandem MS typically occurs through three main pathways:

  • Quinone Methide (QM) fission: This is the cleavage of the interflavan bond, resulting in characteristic fragment ions. For this compound, this can yield ions at m/z 577 (dimer) and 289 (monomer).[5][6][8]

  • Heterocyclic Ring Fission (HRF): This involves the breaking of the heterocyclic C-ring.[5][8]

  • Retro-Diels-Alder (RDA) fission: This is another fragmentation mechanism involving the C-ring.[5][8]

Experimental Protocol: HPLC-MS/MS

A representative protocol for the analysis of procyanidins is as follows:

  • Sample Preparation: Plant material is extracted using a mixture of acetone and water (e.g., 50% aqueous acetone).[3] The extract is then often purified using solid-phase extraction (SPE) with a sorbent like Sephadex LH-20 to remove interfering substances.[3]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[9][10]

    • Mobile Phase: A gradient elution is typically employed with two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.4% phosphoric acid or 0.1% formic acid) to improve peak shape.[10]

      • Solvent B: Methanol or acetonitrile.[9]

    • Flow Rate: A typical flow rate is 1 mL/min.[10]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[10]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is highly effective for procyanidins.[5]

    • Analysis: Data is acquired in full scan mode to detect the [M-H]⁻ ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[5][6] High-resolution mass spectrometry (e.g., Orbitrap or QTOF) can provide exact mass measurements for elemental composition determination.[5][8]

Visualization: HPLC-MS/MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Extract Extraction (Aqueous Acetone) Purify Purification (SPE) Extract->Purify Inject Injection Purify->Inject Column C18 Column Inject->Column Elution Gradient Elution Column->Elution ESI ESI Source (Negative Mode) Elution->ESI Analyzer Mass Analyzer (e.g., QTOF) ESI->Analyzer Detect Detector Analyzer->Detect Identify Identification (m/z, Fragments) Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for this compound characterization using HPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound.[6][11] It provides detailed information about the carbon-hydrogen framework, the stereochemistry, and the linkage positions between the catechin units.[11][12]

Data Presentation: NMR Spectroscopy

While a complete NMR assignment for this compound requires extensive 2D NMR experiments, key characteristic chemical shifts (δ) in ppm have been reported for its constituent catechin units.[12][13]

NucleusKey Resonances (δ in ppm)Structural Assignment
¹H NMR 3.98, 4.14, 4.68H-3 atoms of the three catechin units
¹³C NMR 76.1, 82.0, 83.5C-2 signals of the catechin units

Note: The presence of multiple signals for the same position across the trimer is due to the different chemical environments of each catechin unit (terminal vs. extension units). The exact chemical shifts are solvent-dependent.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A highly purified sample of this compound is required (typically >95%). The sample is dissolved in a deuterated solvent, such as methanol-d4 (CD3OD) or acetone-d6.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve sufficient resolution.[12]

    • 1D NMR: Standard ¹H and ¹³C NMR spectra are acquired to observe all proton and carbon signals.

    • 2D NMR: A suite of 2D NMR experiments is necessary for complete structural assignment:[6][11]

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within each catechin unit.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for confirming the C4-C8 interflavan linkages.[11][12]

      • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[11]

Visualization: NMR Experimental Logic

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Spins Spin Systems (Intra-unit) H1_NMR->Spins C13_NMR ¹³C NMR Direct C-H Bonds C13_NMR->Direct COSY COSY COSY->Spins HSQC HSQC HSQC->Direct HMBC HMBC LongRange Connectivity (Inter-unit Linkage) HMBC->LongRange ROESY ROESY Stereo Stereochemistry ROESY->Stereo

Caption: Logical relationships in NMR experiments for this compound structure elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more accessible technique used for the preliminary characterization and quantification of phenolic compounds, including procyanidins.[10] While it lacks the structural specificity of MS and NMR, it provides characteristic absorbance information.

Data Presentation: UV-Vis Spectroscopy
ParameterValueReference
λmax (in Methanol) ~280 nm[14]

Note: The maximum absorbance at around 280 nm is characteristic of the flavan-3-ol structure due to the electronic transitions in the A- and B-rings.[9] Oxidation of this compound leads to an increased absorbance in the 300-500 nm range, which can be monitored to study degradation or reaction kinetics.[15][16]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically ethanol or methanol.[10]

  • Data Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer is used.

    • Blank: The pure solvent is used as a blank to zero the instrument.

    • Scan: The absorbance spectrum is recorded over a wavelength range, typically from 200 to 600 nm, to identify the wavelength of maximum absorbance (λmax).[17]

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow Prep Prepare Solution (Known Concentration) Blank Measure Blank (Solvent) Prep->Blank Measure Measure Sample (Scan 200-600 nm) Blank->Measure Result Determine λmax (~280 nm) Measure->Result

Caption: Simple workflow for the UV-Vis analysis of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration and conformation of chiral molecules like procyanidins.[12] The interflavan linkage and the stereochemistry of the constituent catechin units give rise to a characteristic CD spectrum.

Data Presentation: Circular Dichroism

The CD spectrum of a B-type procyanidin dimer provides information about the absolute configuration of the constituent units and the conformation of the molecule.[12] While specific data for the trimer C2 is less commonly published, the principles remain the same, with the spectrum being a composite of the contributions from each chiral center and the overall molecular shape.

Experimental Protocol: Circular Dichroism
  • Sample Preparation: A solution of highly pure this compound is prepared in a suitable solvent (e.g., methanol) that does not absorb in the region of interest.

  • Data Acquisition:

    • Instrument: A CD spectrometer is used.

    • Parameters: The spectrum is recorded, typically in the far-UV (below 250 nm) and near-UV (250-350 nm) regions.

    • Analysis: The resulting spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, is compared with spectra of known compounds or theoretical models to deduce stereochemical information.[12]

Visualization: CD Spectroscopy Principle

CD_Principle Molecule Chiral Molecule (this compound) Interaction Differential Absorption Molecule->Interaction Light Circularly Polarized Light Light->Molecule Spectrum CD Spectrum Interaction->Spectrum Info Stereochemical Information Spectrum->Info

Caption: Principle of Circular Dichroism for stereochemical analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC-MS/MS is indispensable for identification and quantification in complex mixtures. NMR spectroscopy is the gold standard for unambiguous structure elucidation of the pure compound. UV-Vis spectroscopy offers a rapid method for quantification and preliminary identification, while Circular Dichroism provides critical insights into the molecule's stereochemistry. The choice of technique depends on the research goal, whether it is routine quality control, metabolic profiling, or the definitive determination of a novel natural product's structure. For drug development and scientific research, combining the separation power of HPLC with the detailed structural information from MS and NMR provides the most robust and reliable characterization of this compound.

References

A Comparative Analysis of Synthetic versus Natural Procyanidin C2: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of synthetic and natural Procyanidin C2, supported by experimental data and detailed methodologies. While direct comparative studies are limited, this guide synthesizes available data to offer valuable insights into their respective performances.

This compound, a trimer of (+)-catechin units linked by 4α→8 bonds, is a naturally occurring flavonoid found in various plant sources, including grape seeds, barley, and pine bark.[1] Renowned for its potent antioxidant and anti-inflammatory properties, this compound has garnered significant interest for its potential therapeutic applications. The advancement of synthetic chemistry has enabled the laboratory production of this compound, raising questions about its biological equivalence to its natural counterpart. This guide aims to address these questions by comparing their biological activities based on available scientific literature.

Summary of Biological Activity Data

To facilitate a clear comparison, the following table summarizes the quantitative data on the biological activities of natural this compound and related procyanidins. Data for synthetic this compound is sparse in publicly available literature, highlighting a critical gap in current research. The data presented for "natural" this compound refers to compounds isolated and purified from natural sources.

Biological ActivityCompoundSourceAssayKey FindingsReference
Hair Growth Promotion Natural Procyanidin C1Grape Seed ExtractIn vitro murine hair epithelial cell proliferation~220% increase in cell growth at 3 µM[2]
Natural Procyanidin B2Grape Seed ExtractIn vitro murine hair epithelial cell proliferation~300% increase in cell growth at 30 µM[2]
Natural Procyanidin OligomersAppleIn vivo human clinical trial (topical application)Significant increase in total and terminal hairs after 6 months[3][4]
Immune Modulation Natural this compoundNot SpecifiedIn vitro murine macrophages (RAW 264.7)Increased TNF-α secretion in a concentration- and time-dependent manner[1]
Enzyme Inhibition Natural Procyanidin Dimer, Tetramer, HexamerNot SpecifiedIn vitro Angiotensin I Converting Enzyme (ACE) inhibitionIC50 values: Dimer - 97.0 µM, Tetramer - 4.4 µM, Hexamer - 8.2 µM[5]
Antioxidant Activity Natural Procyanidin OligomersRhododendron formosanumDPPH radical scavenging assayIC50 values: Dimer (A1) - 20.89 µg/mL, Dimer (B3) - 8.55 µg/mL, Trimer (C4) - 6.26 µg/mL[6]
Synthetic Procyanidin OligomersSynthesizedDPPH radical scavenging assaySC50 values: (-)-epicatechin - 2.2 µM, (+)-catechin - 2.6 µM[7]

Key Biological Activities and Experimental Protocols

Antioxidant Activity

Procyanidins are well-documented for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals.[8] This activity is a cornerstone of their potential health benefits.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.[9]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9]

  • Sample Preparation: The test compounds (synthetic and natural this compound) and a positive control (e.g., ascorbic acid) are prepared in a series of dilutions.[9]

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control containing only the DPPH solution and the solvent is also prepared.[9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9] The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.[10]

Anti-Inflammatory Activity

Procyanidins have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[11][12]

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.[13][14][15][16]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[14][15]

  • Cell Treatment: The transfected cells are treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of different concentrations of synthetic or natural this compound.[16]

  • Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular components, including the luciferase enzyme.[13]

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin). The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.[13]

  • Measurement: The luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of NF-κB activation.[13]

  • Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by comparing the luciferase activity in treated cells to that in untreated control cells.

Hair Growth Promotion

Studies have shown that procyanidins, including this compound, can promote the proliferation of hair epithelial cells and stimulate the anagen (growth) phase of the hair cycle.[2][17]

This in vitro assay assesses the effect of compounds on the growth of isolated hair follicles.

  • Hair Follicle Isolation: Hair follicles are isolated from skin samples (e.g., from mice or human scalp).

  • Culture: The isolated hair follicles are cultured in a suitable medium.

  • Treatment: The cultured hair follicles are treated with different concentrations of synthetic or natural this compound. A control group receives the vehicle only.

  • Measurement of Hair Shaft Elongation: The length of the hair shafts is measured at regular intervals over a period of several days.

  • Data Analysis: The rate of hair shaft elongation in the treated groups is compared to the control group to determine the effect of this compound on hair growth.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

G cluster_synthesis Synthesis of this compound cluster_natural Natural Source Isolation Catechin Catechin/ Epicatechin Monomers Dimer Dimeric Procyanidin Catechin->Dimer Lewis Acid Mediated Condensation Synthetic_PC2 Synthetic this compound Dimer->Synthetic_PC2 Further Condensation Grape_Seeds Grape Seeds Extraction Extraction Grape_Seeds->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Natural_PC2 Natural this compound Purification->Natural_PC2

Caption: Synthesis and isolation workflows for this compound.

G cluster_nfkb NF-κB Signaling Pathway Procyanidin_C2 This compound IKK IKK Procyanidin_C2->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Caption: this compound inhibits the NF-κB inflammatory pathway.

G cluster_mapk MAPK Signaling Pathway Procyanidin_C2 This compound MAPKKK MAPKKK Procyanidin_C2->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Inflammation) Transcription_Factors->Cellular_Responses

Caption: this compound modulates the MAPK signaling cascade.

Conclusion

While the available data strongly support the biological activities of natural this compound, a direct, comprehensive comparison with its synthetic counterpart is currently lacking in the scientific literature. The evidence suggests that both natural and synthetic procyanidins possess significant antioxidant and anti-inflammatory properties, with their efficacy often correlating with the degree of polymerization.

The provided experimental protocols offer a framework for conducting direct comparative studies to definitively ascertain the biological equivalence of synthetic and natural this compound. Future research should focus on head-to-head comparisons of their bioactivities, including antioxidant capacity, anti-inflammatory effects, and specific enzyme inhibition, to fully elucidate the potential of synthetic this compound as a therapeutic agent. Such studies are crucial for the rational design and development of procyanidin-based pharmaceuticals and nutraceuticals.

References

Procyanidin C2 versus resveratrol: a comparative study of their biological effects.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Procyanidin C2 and Resveratrol, supported by experimental data and detailed methodologies.

Introduction

This compound and Resveratrol are naturally occurring polyphenolic compounds that have garnered significant attention in the scientific community for their potential health benefits. Both are found in various plant sources, with this compound being abundant in apples, cocoa, and grape seeds, while Resveratrol is famously present in red wine, grapes, and berries. Their structural similarities belie a range of distinct and overlapping biological activities, making a direct comparison essential for researchers in drug discovery and development. This guide provides a detailed, side-by-side analysis of their antioxidant, anti-inflammatory, cardiovascular, and anticancer properties, supported by experimental data and methodologies to facilitate further research.

Comparative Biological Effects: Data Summary

The following tables summarize the quantitative data on the biological effects of this compound and Resveratrol. It is important to note that direct comparative studies are limited, and thus, some data is collated from individual studies using similar experimental conditions.

Table 1: Antioxidant Activity
ParameterThis compoundResveratrolAssay MethodReference
DPPH Radical Scavenging Activity (IC50) Not directly reported, but procyanidins show potent activity.Not directly reported in comparative studies.DPPH Assay[1]
ABTS Radical Scavenging Activity Procyanidins show strong scavenging ability.Not directly reported in comparative studies.ABTS Assay[1]
Oxygen Radical Absorbance Capacity (ORAC) Not directly reported.Not directly reported in comparative studies.ORAC Assay

Note: While direct IC50 comparisons are scarce, studies consistently report that procyanidins as a class exhibit very strong antioxidant activity, often higher than that of individual phenolic compounds.

Table 2: Anti-inflammatory Effects
TargetThis compoundResveratrolCell/Animal ModelReference
TNF-α Production InhibitionSignificant reductionMacrophages, various cell lines, human clinical trials[2][3][4]
IL-6 Production InhibitionSignificant reduction (at doses ≥500 mg/day)Macrophages, various cell lines, human clinical trials[2][4][5]
NF-κB Activation InhibitionInhibitionVarious cell lines[6][7][8][9]
COX-2 Expression InhibitionInhibitionMacrophages, epithelial cells[5]
Table 3: Cardiovascular Effects
EffectThis compoundResveratrolKey MechanismReference
Endothelial Nitric Oxide Synthase (eNOS) Activation Procyanidin C1 increases NO production via Akt/eNOS pathway.Stimulates eNOS expression and activity.Akt/eNOS signaling, SIRT1 activation[10][11]
Vasodilation Contributes to vasodilation.Promotes vasodilation.Increased NO bioavailability
Platelet Aggregation InhibitionInhibition
LDL Oxidation InhibitionInhibitionAntioxidant activity
Table 4: Anticancer Effects
EffectThis compoundResveratrolCancer Cell Line(s)Reference
Apoptosis Induction Induces apoptosis.Induces apoptosis.Various cancer cell lines[8][12][13][14]
Cell Cycle Arrest Induces G2/M arrest.Induces G0/G1 or S phase arrest.Colon, lung, prostate cancer cells[13][14][15]
Inhibition of Proliferation Inhibits proliferation.Inhibits proliferation.Various cancer cell lines[8][14]
Inhibition of Metastasis Inhibits invasion and migration.Inhibits invasion and metastasis.Colon cancer cells[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below, accompanied by workflow diagrams.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound and Resveratrol in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample Solutions (in 96-well plate) A->C B Prepare Sample Solutions (this compound & Resveratrol in various concentrations) B->C D Incubate in Dark (30 min at RT) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Scavenging Activity and IC50 Value E->F

DPPH Radical Scavenging Assay Workflow
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Resveratrol for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases of viable cells to form insoluble purple formazan crystals. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

MTT_Assay_Workflow A Seed Cells (in 96-well plate) B Treat with Compounds (this compound or Resveratrol) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution C->D E Measure Absorbance (at 570 nm) D->E F Calculate Cell Viability E->F

MTT Cell Viability Assay Workflow
Western Blot for NF-κB Activation

Western blotting is used to detect the levels of specific proteins in a sample, in this case, to assess the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or Resveratrol, with or without a stimulant (e.g., TNF-α or LPS) that activates the NF-κB pathway. After treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, p65, or a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging & Analysis H->I

Western Blot Experimental Workflow

Key Signaling Pathways

Both this compound and Resveratrol exert their biological effects by modulating various intracellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

  • NF-κB Pathway: Procyanidins can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival genes. This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[6][7][9]

  • MAPK Pathway: Procyanidins modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. This includes the ERK, JNK, and p38 MAPK pathways.[5][16][17]

  • PI3K/Akt Pathway: Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer.[15][16][18]

Procyanidin_C2_Signaling cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects PC2_inflam This compound IKK IKK PC2_inflam->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus_inflam Nucleus NFkB->Nucleus_inflam translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_inflam->Inflammatory_Genes activates PC2_cancer This compound PI3K PI3K PC2_cancer->PI3K inhibits MAPK MAPK (ERK, JNK, p38) PC2_cancer->MAPK modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes MAPK->Cell_Survival inhibits Apoptosis Apoptosis MAPK->Apoptosis induces

Key Signaling Pathways Modulated by this compound
Resveratrol Signaling Pathways

Resveratrol's diverse biological activities are also mediated through its interaction with multiple signaling cascades.

  • NF-κB Pathway: Similar to this compound, Resveratrol is a well-documented inhibitor of the NF-κB pathway, contributing to its anti-inflammatory effects.[6][8]

  • Akt Pathway: Resveratrol can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells, thereby promoting apoptosis and inhibiting proliferation.[19]

  • p53 Pathway: Resveratrol has been shown to activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[20]

  • JAK/STAT Pathway: Resveratrol can modulate the JAK/STAT pathway, which is involved in immune responses and inflammation.[6][21][22][23]

Resveratrol_Signaling cluster_inflammation_res Anti-inflammatory Effects cluster_cancer_res Anticancer Effects Res_inflam Resveratrol IKK_res IKK Res_inflam->IKK_res inhibits JAK JAK Res_inflam->JAK inhibits IkappaB_res IκBα IKK_res->IkappaB_res NFkB_res NF-κB IkappaB_res->NFkB_res Nucleus_inflam_res Nucleus NFkB_res->Nucleus_inflam_res STAT STAT JAK->STAT STAT->Nucleus_inflam_res Inflammatory_Genes_res Inflammatory Genes Nucleus_inflam_res->Inflammatory_Genes_res Res_cancer Resveratrol Akt_res Akt Res_cancer->Akt_res inhibits p53 p53 Res_cancer->p53 activates Cell_Survival_res Cell Survival Akt_res->Cell_Survival_res Apoptosis_res Apoptosis p53->Apoptosis_res Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Key Signaling Pathways Modulated by Resveratrol

Conclusion

This compound and Resveratrol are both potent bioactive compounds with significant therapeutic potential. While they share common mechanisms, such as the inhibition of the NF-κB pathway, they also exhibit distinct effects on other signaling cascades. Procyanidins, including C2, appear to have strong modulatory effects on the MAPK and PI3K/Akt pathways, while Resveratrol is noted for its activation of p53 and modulation of the JAK/STAT pathway.

The lack of direct comparative studies with standardized quantitative data highlights a critical gap in the current literature. Future research should focus on head-to-head comparisons of these compounds in various experimental models to elucidate their relative potency and therapeutic advantages for specific conditions. Such studies are crucial for guiding the development of new drugs and evidence-based therapeutic strategies. This guide provides a foundational framework for researchers to build upon in their exploration of these promising natural compounds.

References

Assessing the Purity of Commercially Available Procyanidin C2 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin C2, a trimeric proanthocyanidin, is a subject of growing interest in biomedical research for its potential health benefits. As with any scientific investigation, the purity of the reference standard is paramount to obtaining accurate and reproducible results. This guide provides an objective comparison of methodologies to assess the purity of commercially available this compound standards, supported by experimental data and detailed protocols.

Purity Comparison of Procyanidin Standards

Degree of Polymerization (DP)Estimated Purity (%)
Dimer (DP = 2)96
Trimer (DP = 3) 88
Tetramer (DP = 4)85
Pentamer (DP = 5)70
Hexamer (DP = 6)70
Heptamer (DP = 7)70
Octamer (DP = 8)65
Nonamer (DP = 9)60
Decamer (DP = 10)50

Data adapted from a study characterizing commercially available cocoa procyanidin standards. Vendor names were not specified in the study.

Known Commercial Suppliers of this compound:

  • ChemNorm

  • BOC Sciences

  • MedchemExpress

Researchers are encouraged to request certificates of analysis from suppliers and independently verify the purity of their standards using the methods outlined below.

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of chemical compounds. For procyanidins, a normal-phase HPLC method with fluorescence detection is often employed.

Methodology:

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: A diol-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile/acetic acid and methanol/water/acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 276 nm and emission at 316 nm.

  • Quantification: The purity is determined by the relative peak area of this compound compared to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity for identification and purity confirmation.

Methodology:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common for procyanidins.

  • Analysis: The mass-to-charge ratio (m/z) of the eluting peaks is monitored. For this compound (C45H38O18), the expected [M-H]⁻ ion is at m/z 865.2. Fragmentation patterns can be analyzed in MS/MS mode to confirm the structure and identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound. It relies on the direct relationship between the NMR signal intensity and the number of nuclei.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with a precisely weighed amount of the this compound standard.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., acetone-d6, methanol-d4).

  • Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing Experimental and Biological Processes

To aid in the understanding of the assessment workflow and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start This compound Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve hplc HPLC-FLD Analysis dissolve->hplc lcms LC-MS Analysis dissolve->lcms qnmr qNMR Analysis dissolve->qnmr purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification lcms->impurity_id qnmr->purity_calc report Final Purity Assessment purity_calc->report impurity_id->report

Caption: Workflow for the purity assessment of this compound standards.

Procyanidins are known to interact with various cellular signaling pathways. While specific pathways for this compound are still under extensive investigation, the ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway is a well-established target for other procyanidins, such as the dimer Procyanidin B2. This pathway is crucial in regulating cell proliferation, differentiation, and survival.

signaling_pathway ProcyanidinC2 This compound MEK MEK1/2 ProcyanidinC2->MEK Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Differentiation) TranscriptionFactors->CellResponse

A Researcher's Guide to Statistical Validation in Procyanidin C2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the statistical validation methods essential for robust research on Procyanidin C2, a trimeric proanthocyanidin composed of three (−)-epicatechin units.[1] For researchers, scientists, and drug development professionals, rigorous data validation is paramount to ensure the reliability and reproducibility of experimental findings. This document outlines key analytical techniques, their validation parameters, and the statistical approaches required to substantiate claims regarding the quantification and bioactivity of this compound.

Quantitative Analysis: HPLC-FLD vs. HPLC-MS/MS

The accurate quantification of this compound in various matrices, from plant extracts to biological samples, is a foundational step in research. High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with Fluorescence Detection (FLD) or Tandem Mass Spectrometry (MS/MS). While both are powerful, they offer different levels of specificity and sensitivity.

Table 1: Comparison of HPLC-FLD and HPLC-MS/MS for this compound Quantification

ParameterHPLC-FLD (Fluorescence Detection)HPLC-MS/MS (Tandem Mass Spectrometry)Statistical Validation Focus
Principle Measures the fluorescence of procyanidins after excitation at a specific wavelength.Measures the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.[1][2]Linearity, Precision, Accuracy
Selectivity Good, but susceptible to interference from other fluorescent compounds.Excellent, highly specific due to unique fragmentation patterns (e.g., QM cleavage, RDA, HRF).[1][2][3]Specificity, Matrix Effects
Sensitivity High for procyanidins.Generally higher than FLD, allowing for lower limits of detection (LOD) and quantification (LOQ).LOD, LOQ
Accuracy Can be high with proper calibration. Accuracy may be affected by co-eluting compounds.High, often enhanced by using isotopically labeled internal standards (e.g., ¹³C-labelled procyanidins).[4][5]Recovery, Bias
Precision Good, with Relative Standard Deviation (RSD) values typically below 15%.Excellent, with precision often <10% even at low concentrations.[4][5]Repeatability, Reproducibility
Validation Data An AOAC Official Method of Analysis (2020.05) relies on fluorescence detection for characterizing cocoa flavanols.[4]A validated HPLC-MS² method showed accuracy ranging from 90.9% to 125.4% for procyanidins up to a degree of polymerization of four.[4][5]Inter-laboratory agreement

Experimental Protocol: Validated HPLC-MS/MS for this compound

This protocol is a synthesized example based on methodologies reported for procyanidin analysis.[2][3][6]

Objective: To accurately quantify this compound in a plant extract.

a. Sample Preparation:

  • Extract the raw plant material using a solvent such as aqueous acetone or methanol, which are effective for procyanidins.[7][8]

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and enrich the procyanidin fraction.[8]

  • Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solvent.

  • Spike the sample with a known concentration of an internal standard (ideally, ¹³C-labelled this compound) to correct for matrix effects and variations in instrument response.[4][5]

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 or Phenyl column is typically used for separation.[2][8]

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[2][6]

  • Flow Rate: Typically 0.4-0.5 mL/min.[2][6]

  • Column Temperature: Maintained around 35 °C to ensure reproducible retention times.[6]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred as procyanidins readily form deprotonated molecules [M-H]⁻.[1][6]

  • Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Parent Ion (Q1): For this compound, the [M-H]⁻ ion would be m/z 865.[1]

    • Fragment Ions (Q3): Monitor for characteristic fragments resulting from Quinone Methide (QM) cleavage (e.g., m/z 575, 289) or Heterocyclic Ring Fission (HRF).[1][3]

d. Statistical Validation:

  • Linearity: Prepare a calibration curve using a certified Procyanidin C1 or C2 standard (e.g., from PhytoLab) over a range of concentrations (e.g., 1-100 ppm).[3][9] The curve's linearity is validated by a correlation coefficient (R²) > 0.99.

  • Precision & Accuracy: Analyze replicate samples (n=5-6) at low, medium, and high concentrations. Precision is expressed as %RSD, and accuracy as the percentage recovery of a known spiked amount.

  • Matrix Effect: Compare the response of the standard in pure solvent versus the response of the standard spiked into a blank sample matrix to quantify ion suppression or enhancement.[4]

  • Significance: Use one-way ANOVA to compare results across different batches or sample types, with a p-value < 0.05 considered statistically significant.[3]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Statistical Validation A Plant Material Extraction B Sample Cleanup (SPE) A->B C Spike Internal Standard B->C D HPLC Separation C->D E MS/MS Detection (MRM) D->E F Linearity (R² > 0.99) E->F G Precision (%RSD) E->G H Accuracy (% Recovery) E->H I Significance (ANOVA, p < 0.05) F->I G->I H->I Result Validated Quantitative Data I->Result

Figure 1. Workflow for the statistical validation of this compound quantification via HPLC-MS/MS.

Bioactivity Analysis: Comparing In Vitro Antioxidant Assays

Procyanidins are renowned for their potent antioxidant properties.[3][10][11] Several assays are available to measure this activity, each with a different chemical principle. The choice of assay can influence the interpretation of results, making a comparative understanding crucial.

Table 2: Comparison of Common Antioxidant Capacity Assays

AssayPrinciple / MechanismAdvantagesLimitations & Statistical Considerations
DPPH Mixed SET/HAT: Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[12]Simple, rapid, and widely used for screening plant extracts.[3][13]Not representative of physiological radicals. Results (IC50 or % scavenging) must be compared to a standard like Trolox or Ascorbic Acid.[3][12]
ABTS Mixed SET/HAT: Measures scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.[12]Applicable to both hydrophilic and lipophilic antioxidants.Radical is not physiologically relevant. Statistical significance between samples is determined by ANOVA.
ORAC HAT (Hydrogen Atom Transfer): Measures the inhibition of peroxyl radical-induced oxidation.Considered more biologically relevant as it uses a physiologically relevant radical source.More complex and requires specialized equipment.
FRAP SET (Single Electron Transfer): Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex.[12]High-throughput and inexpensive.Does not measure reactivity towards radical species, only reducing power.
CUPRAC SET (Single Electron Transfer): Measures the capacity to reduce Cu(II) to Cu(I).[12][14]Can measure a wider range of antioxidants, including thiols.Less commonly used than other assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a framework for assessing the antioxidant activity of this compound.[3][14]

Objective: To determine the free radical scavenging activity of a this compound sample.

a. Reagents and Preparation:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare a series of dilutions of the this compound sample in methanol.

  • Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or Ascorbic Acid) for comparison.

b. Assay Procedure:

  • In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.

  • Add an equal volume of the this compound dilutions, standard dilutions, or methanol (as a control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

c. Data Analysis and Statistical Validation:

  • Calculate the percentage of DPPH radical scavenging for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.[3]

  • Plot the scavenging percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Express all results as the mean ± standard deviation (SD) of at least three independent experiments (triplicates).[3]

  • Use a one-way ANOVA followed by a Tukey's post-hoc test to determine if the differences in scavenging activity between different samples or concentrations are statistically significant (p < 0.05).[3]

  • Results can also be expressed as Trolox Equivalents (TE) by comparing the sample's activity to the Trolox calibration curve.[3][13]

G cluster_pathway Nrf2 Signaling Pathway PC2 This compound (Antioxidant) ROS Oxidative Stress (e.g., ROS, RNS) PC2->ROS Scavenges Nrf2 Nrf2 PC2->Nrf2 Promotes Dissociation Keap1 Keap1 ROS->Keap1 induces Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Cell Cellular Protection Genes->Cell Leads to

Figure 2. Potential signaling pathway modulated by the antioxidant activity of this compound.

Statistical Validation in Cell-Based Assays

Beyond antioxidant capacity, this compound is investigated for various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[3][6][11] Cell-based assays are essential tools for this purpose, providing a more physiologically relevant model than simple chemical assays.[15]

Core Statistical Requirements:

  • Dose-Response Relationship: Experiments should test a range of this compound concentrations to establish a clear dose-response curve. This helps determine efficacy and potential toxicity.

  • Controls: The inclusion of positive controls (a compound known to produce the expected effect) and negative/vehicle controls (e.g., DMSO in media) is mandatory to validate the assay's responsiveness and rule out solvent effects.

  • Replication: Each experiment should be performed with technical replicates (multiple wells for the same condition) and, more importantly, biological replicates (repeating the entire experiment on different days or with different cell passages) to ensure the results are not an anomaly.

  • Statistical Tests: The choice of statistical test depends on the experimental design.

    • Student's t-test: Used to compare the means of two groups (e.g., control vs. a single dose of this compound).

    • ANOVA (Analysis of Variance): Used to compare the means of three or more groups (e.g., control vs. multiple doses of this compound). A significant ANOVA result is typically followed by post-hoc tests (e.g., Tukey's, Dunnett's) to identify which specific groups differ.

  • Data Presentation: All data from cell-based assays should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM). The statistical significance, indicated by p-values (e.g., p < 0.05, p < 0.01), must be clearly marked on all graphs and tables.[6]

By adhering to these principles of statistical validation, researchers can produce high-quality, defensible data that meaningfully contributes to the scientific understanding of this compound and its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Procyanidin C2: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Chemical Waste Management

The disposal of any laboratory chemical, including Procyanidin C2, is governed by a hierarchy of waste management strategies aimed at maximizing safety and minimizing environmental impact.[1] The primary responsibility for implementing these strategies lies with the laboratory personnel who are most familiar with the chemical's properties.[1]

Before commencing any work that will generate this compound waste, a comprehensive disposal plan should be in place.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen disposal challenges.[1] Key elements of a robust chemical waste management plan include minimizing the generation of waste, using appropriate and clearly labeled containers, storing waste in designated areas, and arranging for disposal through authorized channels.[2]

A crucial aspect of this process is the characterization of the waste. A hazardous waste is defined as a solid, liquid, or gaseous material that exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity, or is specifically listed as a hazardous waste.[1] Your institution's EHS office is responsible for making the final determination of whether a chemical waste is hazardous.[1]

Step-by-Step Disposal Protocol for this compound

The following steps outline a general procedure for the disposal of this compound, which should be adapted to comply with your specific institutional guidelines.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, paper towels), as chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep incompatible materials separate to prevent dangerous reactions.[3][4] Halogenated and non-halogenated solvent wastes should typically be collected separately.[3]

  • Container Selection and Labeling :

    • Use a chemically compatible container for waste collection; plastic containers are often preferred over glass to minimize the risk of breakage.[1][5] The container must be in good condition with a secure, tight-fitting lid.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] Your institution will likely provide specific hazardous waste tags that must be completed and attached to the container.[5]

  • Waste Accumulation and Storage :

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • Keep the waste container closed at all times except when adding waste.[3]

    • Ensure that liquid waste containers are placed in secondary containment to prevent spills.[]

  • Disposal of Empty Containers :

    • A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[3]

    • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[] Although the toxicity of this compound is not fully characterized, it is prudent to follow this practice.

    • Thoroughly rinse the empty container with a suitable solvent. The first rinsate should be collected and disposed of as hazardous waste.[]

    • After thorough rinsing and air-drying, obliterate or remove all labels from the container before disposing of it as regular solid waste or recycling, in accordance with your institution's policies.[3][]

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.[5] Do not transport hazardous waste outside of your laboratory.[4]

    • One Safety Data Sheet (SDS) for a generic procyanidin suggests that the product may be burned in an incinerator with an afterburner and scrubber, and that excess materials should be handled by a licensed hazardous material disposal company.[7] Your EHS office will ensure that the waste is disposed of in a compliant and environmentally sound manner.[1]

Key Logistical and Safety Information

For quick reference, the following table summarizes the essential information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Treat as a chemical waste. Final hazardous waste determination is made by the EHS office.[1]
Waste Container Chemically compatible, leak-proof container with a secure lid. Plastic is often preferred.[1][5]
Labeling Use institutional hazardous waste tags. Clearly indicate "Hazardous Waste," "this compound," and list all components of a mixture.[5]
Storage Designated and secure satellite accumulation area.[1] Use secondary containment for liquids.[]
Segregation Do not mix with incompatible chemicals.[3] Keep halogenated and non-halogenated wastes separate.[3]
Disposal Method Arrange for pickup by your institution's EHS office or a licensed hazardous waste contractor.[5]
Empty Containers Triple-rinse with a suitable solvent, collecting the first rinsate as hazardous waste. Deface labels before disposal.[]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Disposal start Start: Chemical Waste Generated (e.g., this compound) waste_id Identify Waste Composition and Potential Hazards start->waste_id sds_review Consult Safety Data Sheet (SDS) and Institutional Guidelines waste_id->sds_review container Select Appropriate, Compatible Waste Container sds_review->container labeling Label Container with 'Hazardous Waste', Chemical Name, and Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage segregation Segregate from Incompatible Wastes storage->segregation containment Use Secondary Containment for Liquids segregation->containment ehs_contact Contact EHS for Waste Pickup containment->ehs_contact pickup Waste Collected by Authorized Personnel ehs_contact->pickup Schedule Pickup end End: Compliant Disposal pickup->end

Caption: A flowchart outlining the general workflow for the safe and compliant disposal of laboratory chemical waste.

By adhering to these general yet critical procedures, and by maintaining open communication with your institution's safety officials, you can ensure the proper and safe disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.